molecular formula C9H11NO2 B031879 Methyl 4-(methylamino)benzoate CAS No. 18358-63-9

Methyl 4-(methylamino)benzoate

Cat. No.: B031879
CAS No.: 18358-63-9
M. Wt: 165.19 g/mol
InChI Key: LLAMGYUWYUMHCH-UHFFFAOYSA-N
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Description

Methyl 4-(methylamino)benzoate is an organic compound that serves as a versatile synthetic intermediate and building block in advanced chemical research and development. Its structure, featuring both an aromatic amine and a benzoate ester, makes it a valuable precursor in the design and synthesis of more complex molecules. Researchers have utilized this core structure in the exploration of novel antibacterial agents . Specifically, it has been employed as a key substrate in the synthesis of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6-yl]methyl-amino)benzoate derivatives, a class of compounds studied for their in vitro antibacterial activities . Furthermore, the aniline and ester functional groups are of significant interest in the field of materials science, particularly in the development of Schiff base compounds which have applications as catalysts, chemosensors, and visual pigments . For research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(methylamino)benzoate
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InChI

InChI=1S/C9H11NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAMGYUWYUMHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40171445
Record name Methyl 4-methylaminobenzoate
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Molecular Weight

165.19 g/mol
Source PubChem
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CAS No.

18358-63-9
Record name Methyl 4-methylaminobenzoate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This technical guide provides an in-depth overview of the core physical characteristics of Methyl 4-(methylamino)benzoate (CAS No: 18358-63-9), a compound of interest in various chemical syntheses.

Core Physical Properties

This compound is a white to cream or brown crystalline powder.[1] Its fundamental physical data are summarized in the table below, providing a clear reference for laboratory and development applications.

PropertyValueSource
Molecular Formula C9H11NO2[1][2][3][4]
Molecular Weight 165.19 g/mol [2][3]
Melting Point 92-98 °C[1], 94-96 °C[5][1][5]
Boiling Point 277.5 ± 23.0 °C (Predicted)[5]
Density 1.125 ± 0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in water (1.2 g/L at 25 °C); Insoluble in hexane[5]
Appearance White to cream to brown crystals or powder[1]
CAS Number 18358-63-9[1][2][3][4]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a widely accepted technique for this measurement.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of a high degree of purity.

Boiling Point Determination

For non-volatile liquids, the boiling point is determined at atmospheric pressure. As this compound is a solid at room temperature, its boiling point is typically measured under reduced pressure and extrapolated to atmospheric pressure, or predicted using computational models as indicated by the available data. A common laboratory method for determining the boiling point of a small sample is the micro boiling point or Siwoloboff method.

Methodology:

  • Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube). A capillary tube, sealed at the top end, is inverted and placed inside the fusion tube.

  • Apparatus: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).

  • Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary.

  • Cooling and Observation: The heating is discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a solid can be determined using the displacement method if a suitable liquid in which the solid is insoluble is available.

Methodology:

  • Initial Measurement: A known volume of a liquid in which this compound is insoluble (e.g., hexane) is measured in a graduated cylinder.

  • Sample Addition: A precisely weighed sample of the solid is carefully added to the graduated cylinder.

  • Volume Measurement: The new volume is recorded. The difference between the initial and final volumes represents the volume of the added solid.

  • Calculation: The density is calculated by dividing the mass of the solid by the volume it displaced.

Solubility Determination

Solubility is quantitatively determined by preparing a saturated solution and measuring the concentration of the solute.

Methodology:

  • Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Concentration Analysis: A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the remaining solid is determined. The solubility is then expressed in grams per liter (g/L) or other appropriate units.

Logical Relationships of Physical Properties

The physical state and behavior of this compound are governed by the interplay of its molecular structure and intermolecular forces. The following diagram illustrates the logical relationships between its key physical properties.

G Logical Relationships of Physical Properties cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Physical State & Transitions cluster_3 Bulk Properties Molecular Formula Molecular Formula Molecular Weight Molecular Weight Molecular Formula->Molecular Weight Polarity Polarity Molecular Formula->Polarity Density Density Molecular Weight->Density Intermolecular Forces Intermolecular Forces Polarity->Intermolecular Forces Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Intermolecular Forces Melting Point Melting Point Appearance Appearance Melting Point->Appearance Boiling Point Boiling Point Solubility Solubility Intermolecular Forces->Melting Point Intermolecular Forces->Boiling Point Intermolecular Forces->Solubility

Caption: Interrelationships of this compound's physical properties.

References

An In-depth Technical Guide to Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(methylamino)benzoate, a significant chemical intermediate in the synthesis of various organic compounds. This document details its chemical identity, physicochemical properties, and spectral data. Furthermore, it outlines a detailed experimental protocol for its synthesis and includes visualizations of its chemical structure and a representative synthetic pathway. This guide is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Chemical Identity and Structure

This compound is an organic compound featuring a methyl ester functional group and a secondary amine attached to a benzene ring.

  • IUPAC Name: this compound[1]

  • Synonyms: Benzoic acid, 4-(methylamino)-, methyl ester; Methyl 4(methylamino)benzoate; p-Aminobenzoic acid di-methyl derivative[1]

  • CAS Number: 18358-63-9[1]

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Molecular Weight: 165.19 g/mol [1]

Structure:

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
Appearance White to cream to brown crystals or powder[2]
Melting Point 92-98 °C[2]
Boiling Point 277.5 ± 23.0 °C (Predicted)[3]
Water Solubility 1.2 g/L (at 25 °C)[3]
Assay (GC) ≥97.5%[2]
pKa 2.26 ± 0.12 (Predicted)[3]
XLogP3 2.2[1]
Topological Polar Surface Area 38.3 Ų[1]

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The compound exhibits characteristic signals in its ¹³C NMR spectrum.[4]

Infrared (IR) Spectroscopy
  • The IR spectrum provides information about the functional groups present in the molecule.[4]

Mass Spectrometry (MS)
  • GC-MS: Gas chromatography-mass spectrometry data is available for this compound.[4] The fragmentation pattern in mass spectrometry can provide valuable structural information. For esters like methyl benzoate, common fragmentation includes the loss of the alkoxy group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-methylation of Methyl 4-aminobenzoate. A representative, detailed experimental protocol is provided below.

Reaction Scheme:

G cluster_0 Methyl 4-aminobenzoate cluster_1 Dimethyl Sulfate cluster_2 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) cluster_3 This compound a d a->d + b b->d + c c->d

Caption: N-methylation of Methyl 4-aminobenzoate.

Materials:

  • Methyl 4-aminobenzoate

  • Dimethyl sulfate

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

  • 10% Hydrochloric acid

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve Methyl 4-aminobenzoate and potassium carbonate in acetone.

  • Addition of Methylating Agent: While stirring, add dimethyl sulfate to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50 °C) and maintain for several hours.[1]

  • Work-up:

    • Cool the reaction mixture and add water.

    • Acidify the mixture with 10% hydrochloric acid.

    • The product can then be isolated by filtration or extraction with an appropriate organic solvent.

    • The isolated product should be washed and dried.

Note: This is a generalized procedure based on the methylation of a similar compound.[1] Reaction conditions such as temperature, time, and the specific base and solvent should be optimized for the specific substrate.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a straightforward workflow.

G start Start: Reagents reagents Methyl 4-aminobenzoate Dimethyl Sulfate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) start->reagents reaction N-methylation Reaction reagents->reaction workup Aqueous Work-up (Acidification) reaction->workup isolation Isolation of Product (Filtration/Extraction) workup->isolation purification Purification (e.g., Recrystallization) isolation->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its fundamental chemical properties, spectroscopic data, and a representative synthetic protocol. The structured presentation of data and the inclusion of visual diagrams aim to facilitate a clear understanding of this compound for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to Isomers of C9H11NO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical isomers corresponding to the molecular formula C9H11NO2. With a molecular weight of approximately 165.19 g/mol , this formula encompasses a diverse range of compounds, from essential amino acids to synthetic active pharmaceutical ingredients. This document details their physicochemical properties, synthesis protocols, and relevant biological signaling pathways, offering a valuable resource for professionals in research and drug development.

Core Isomers and Physicochemical Properties

A variety of structurally distinct molecules share the molecular formula C9H11NO2. The table below summarizes the key quantitative data for the most prominent isomers, facilitating easy comparison of their physical and chemical characteristics.

Isomer NameIUPAC NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water SolubilitylogP
L-Phenylalanine(2S)-2-amino-3-phenylpropanoic acid63-91-2165.19283 (decomposes)Decomposes27 g/L (20 °C)-1.38
BenzocaineEthyl 4-aminobenzoate94-09-7165.1988-90172 (12.75 mmHg)Sparingly soluble1.86
Ethenzamide2-Ethoxybenzamide938-73-8165.19132-134310.8±32.0 (Predicted)1.4 g/L1.48
Ethyl 2-aminobenzoateEthyl 2-aminobenzoate87-25-2165.1913-15129-130 (9 mmHg)[1]Limited2.57[2]
Ethyl 3-aminobenzoateEthyl 3-aminobenzoate582-33-2165.1927-30172-175 (13 mmHg)Slightly soluble1.8
N-Acetyl-L-phenylalanine(2S)-2-acetamido-3-phenylpropanoic acid2018-61-3207.23171-173[3][4]DecomposesSoluble in acetone and ethanol (20 mg/ml)[4]0.6[3][5]
Hippuric Acid2-benzamidoacetic acid495-69-2179.17187-191[6][7][8]Decomposes3.75-4 g/L (20 °C)[6][7]0.31[8]

In-Depth Analysis of Key Isomers

This section provides detailed information on the synthesis, biological significance, and experimental protocols for several key isomers of C9H11NO2.

L-Phenylalanine

L-Phenylalanine is an essential α-amino acid that serves as a fundamental building block for proteins in the human body. It is a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.

In the context of drug development, particularly in oncology, the metabolic pathways of phenylalanine are of significant interest. Cancer cells often exhibit altered amino acid metabolism to support their rapid proliferation.

Phenylalanine_Metabolism cluster_catecholamine Catecholamine Synthesis cluster_pku Phenylketonuria (PKU) Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Aminotransferase L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate Phenylacetate Phenylacetate Phenylpyruvate->Phenylacetate

Metabolic pathways of L-Phenylalanine.

UPLC-MS/MS Analysis of Phenylalanine:

This protocol outlines a general method for the quantitative analysis of phenylalanine in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

  • Sample Preparation:

    • Precipitate proteins from plasma or serum samples by adding a threefold excess of cold methanol.

    • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Monitor the transition of the precursor ion (m/z 166.1) to a specific product ion (e.g., m/z 120.1) for quantification.

    • Internal Standard: Use a stable isotope-labeled phenylalanine (e.g., 13C6-Phenylalanine) for accurate quantification.

UPLC_MS_Workflow Sample_Prep Sample Preparation (Protein Precipitation) UPLC_Separation UPLC Separation (C18 Column) Sample_Prep->UPLC_Separation ESI Electrospray Ionization (ESI+) UPLC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM Mode) ESI->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis

Workflow for UPLC-MS/MS analysis.
Benzocaine (Ethyl 4-aminobenzoate)

Benzocaine is a widely used local anesthetic. It functions by blocking voltage-gated sodium channels in the neuronal membrane, which are essential for the propagation of nerve impulses.

Benzocaine, in its neutral form, diffuses across the neuronal membrane. Once inside the neuron, a portion of it becomes protonated. The protonated form of benzocaine then binds to the inner pore of the voltage-gated sodium channel, stabilizing the channel in its inactivated state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of pain signals.[9][10][11][12][13][14] The binding site is located within the S6 transmembrane segment of domain IV of the sodium channel.[9][10]

Benzocaine_Mechanism cluster_membrane Neuronal Membrane Na_Channel_Resting Sodium Channel (Resting State) Na_Channel_Open Sodium Channel (Open State) Na_Channel_Resting->Na_Channel_Open Depolarization Na_Channel_Inactivated Sodium Channel (Inactivated State) Na_Channel_Open->Na_Channel_Inactivated Inactivation Na_Channel_Inactivated->Na_Channel_Resting Repolarization Block Channel Block (No Na+ influx) Na_Channel_Inactivated->Block Benzocaine_Ext Benzocaine (Extracellular) Benzocaine_Int Benzocaine (Intracellular) Benzocaine_Ext->Benzocaine_Int Diffusion Benzocaine_H Benzocaine-H+ (Intracellular) Benzocaine_Int->Benzocaine_H Benzocaine_H->Na_Channel_Inactivated Binding

Mechanism of action of Benzocaine.

Synthesis of Benzocaine (Ethyl 4-aminobenzoate):

This protocol describes the Fischer esterification of 4-aminobenzoic acid with ethanol.

  • Materials:

    • 4-Aminobenzoic acid

    • Absolute ethanol

    • Concentrated sulfuric acid

    • 10% Sodium carbonate solution

  • Procedure:

    • In a round-bottom flask, dissolve 4-aminobenzoic acid in absolute ethanol.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

    • Reflux the mixture for 1-2 hours.

    • After cooling, pour the reaction mixture into cold water.

    • Neutralize the solution by slowly adding 10% sodium carbonate solution until precipitation is complete.

    • Collect the crude benzocaine by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure benzocaine.

Ethenzamide

Ethenzamide is an analgesic and anti-inflammatory drug. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain.[15] Ethenzamide is reported to have a relatively selective action on COX-2.[15][16]

Synthesis of Ethenzamide:

This protocol describes the synthesis of ethenzamide from salicylamide.

  • Materials:

    • Salicylamide

    • Ethyl iodide

    • Sodium hydroxide

    • Ethanol

  • Procedure:

    • Dissolve salicylamide in an aqueous solution of sodium hydroxide.

    • Add ethyl iodide to the solution.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture to induce crystallization of the product.

    • Collect the crude ethenzamide by filtration.

    • Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure ethenzamide.[17][18][19][20][21]

General Experimental Protocols

The following are general protocols for determining key physicochemical properties relevant to the compounds discussed.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[22][23]

    • Capillary tubes (sealed at one end)

    • Thermometer

  • Procedure (Capillary Method):

    • Finely powder a small amount of the dry sample.

    • Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.[24]

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

    • Then, heat slowly at a rate of 1-2°C per minute.[23]

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[22][23]

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of small quantities of liquid.[15][25][26][27][28]

  • Apparatus:

    • Small test tube or fusion tube

    • Capillary tube (sealed at one end)

    • Thermometer

    • Heating bath (e.g., oil bath or heating block)

  • Procedure:

    • Place a small amount of the liquid (a few drops) into the small test tube.

    • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

    • Attach the test tube to a thermometer and suspend the assembly in a heating bath.

    • Heat the bath slowly and observe the capillary tube.

    • A stream of bubbles will emerge from the open end of the capillary as the liquid is heated.

    • When a continuous and rapid stream of bubbles is observed, stop heating.

    • As the liquid cools, the bubbling will stop, and the liquid will begin to enter the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point of the liquid.[26][27]

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient is a measure of a compound's lipophilicity and is a critical parameter in drug development.

  • Materials:

    • 1-Octanol (pre-saturated with water)

    • Water or buffer solution (pre-saturated with 1-octanol)

    • The compound of interest

    • Separatory funnel or vials

  • Procedure:

    • Prepare a stock solution of the compound in either water/buffer or 1-octanol.

    • Add a known volume of the stock solution and the other solvent to a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Allow the two phases (octanol and aqueous) to separate completely.

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10][29][30][31][32]

Shake_Flask_Method Start Prepare Solutions (Compound in Octanol/Water) Mix Mix & Shake (Establish Equilibrium) Start->Mix Separate Phase Separation Mix->Separate Analyze_Octanol Analyze Octanol Phase (e.g., HPLC) Separate->Analyze_Octanol Analyze_Aqueous Analyze Aqueous Phase (e.g., HPLC) Separate->Analyze_Aqueous Calculate Calculate logP Analyze_Octanol->Calculate Analyze_Aqueous->Calculate

Workflow for logP determination.
Single Crystal X-ray Crystallography

This technique is used to determine the three-dimensional atomic and molecular structure of a crystalline compound.

  • Protocol Overview (Small Molecules):

    • Crystal Growth: The first and often most challenging step is to grow a single crystal of suitable size (typically 0.1-0.5 mm) and quality. Common methods include:

      • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to gradual supersaturation and crystal formation.[33]

      • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, causing the compound to crystallize.[33][34]

      • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[35][36]

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods (direct methods or Patterson methods) and refined to fit the experimental data.

Workflow for single crystal X-ray crystallography.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(methylamino)benzoate. This document outlines the structural characterization of the compound, summarizes quantitative NMR data, provides standardized experimental protocols, and includes visualizations of the molecular structure and key spectroscopic relationships.

Molecular Structure and NMR Assignments

This compound is a para-substituted aromatic ester. Its structure consists of a central benzene ring substituted with a methylamino group (-NHCH₃) and a methyl ester group (-COOCH₃) at positions 4 and 1, respectively. The numbering of the atoms for NMR assignment is shown in the diagram below.

Caption: Structure and atom numbering of this compound.

Data Presentation

The quantitative data from the ¹H and ¹³C NMR spectra are summarized in the following tables. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data
SignalAssignment (Protons)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
1H-2, H-6~7.85Doublet (d)~8.82H
2H-3, H-5~6.60Doublet (d)~8.82H
3N-H~4.8 (broad)Singlet (s)N/A1H
4O-CH₃ (C8)~3.79Singlet (s)N/A3H
5N-CH₃ (C9)~2.85Singlet (s)N/A3H
Table 2: ¹³C NMR Spectral Data
SignalAssignment (Carbons)Chemical Shift (δ) ppm
1C=O (C7)~167.5
2C4~152.5
3C2, C6~131.5
4C1~118.9
5C3, C5~113.5
6O-CH₃ (C8)~51.5
7N-CH₃ (C9)~30.0

Interpretation of the Spectra

¹H NMR Spectrum

The ¹H NMR spectrum displays five distinct signals, consistent with the molecular structure.

  • Aromatic Protons: The para-substitution pattern of the benzene ring results in a symmetrical spectrum. The protons H-2 and H-6 are chemically equivalent, as are H-3 and H-5. The electron-withdrawing ester group deshields the adjacent H-2/H-6 protons, causing them to resonate downfield at approximately 7.85 ppm. Conversely, the electron-donating methylamino group shields the adjacent H-3/H-5 protons, shifting their signal upfield to around 6.60 ppm. Both signals appear as doublets due to coupling with their respective ortho neighbors, exhibiting a typical ortho-coupling constant of about 8.8 Hz.

  • N-H Proton: The proton attached to the nitrogen atom typically appears as a broad singlet around 4.8 ppm. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.

  • Methyl Protons: The three protons of the ester methyl group (O-CH₃) are deshielded by the adjacent oxygen atom and appear as a sharp singlet at approximately 3.79 ppm. The N-methyl protons (N-CH₃) are less deshielded and resonate as a singlet around 2.85 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum shows seven signals, corresponding to the seven unique carbon environments in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon (C7) is significantly deshielded and appears at the lowest field, around 167.5 ppm.[1]

  • Aromatic Carbons: The aromatic region displays four signals. C4, directly attached to the nitrogen, is the most deshielded of the ring carbons at ~152.5 ppm. The carbons ortho to the ester group (C2, C6) appear around 131.5 ppm. The carbons ortho to the methylamino group (C3, C5) are shielded and resonate at a higher field, ~113.5 ppm. The quaternary carbon C1, attached to the ester group, is found at approximately 118.9 ppm.

  • Methyl Carbons: The ester methyl carbon (C8) resonates at ~51.5 ppm, while the N-methyl carbon (C9) is found further upfield at ~30.0 ppm.

Experimental Protocols

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the compound for ¹H NMR (25-50 mg for ¹³C NMR).

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

    • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

    • If the solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

  • NMR Spectrometer Setup:

    • The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

    • The instrument is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized by shimming the sample.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. The spectral width is set to cover the expected range of proton signals (e.g., 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

    • The spectrum is phased and the baseline is corrected.

    • Chemical shifts are referenced to the TMS signal at 0.00 ppm.

    • For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Visualization of NMR Data Relationships

The following diagrams illustrate the key relationships derived from the NMR data.

G H2_6 H-2/H-6 ~7.85 ppm H3_5 H-3/H-5 ~6.60 ppm H2_6->H3_5 J ≈ 8.8 Hz NH N-H ~4.8 ppm OCH3 O-CH3 ~3.79 ppm NCH3 N-CH3 ~2.85 ppm

Caption: ¹H-¹H spin-spin coupling in this compound.

G cluster_exp Experimental Workflow cluster_interp Spectral Interpretation Sample_Prep Sample Preparation (Compound + Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->Data_Processing Chem_Shift Chemical Shifts (δ) Data_Processing->Chem_Shift Integration Integration Data_Processing->Integration Multiplicity Multiplicity (Splitting) Data_Processing->Multiplicity Structure Molecular Structure Chem_Shift->Structure Integration->Structure Multiplicity->Structure

Caption: Logical workflow for NMR-based structure elucidation.

References

An In-depth Technical Guide to the Key Infrared Spectral Peaks of Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the key peaks in the Fourier-Transform Infrared (FTIR) spectrum of Methyl 4-(methylamino)benzoate. Understanding the characteristic vibrational frequencies of this molecule is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This document outlines the principal spectral features, provides detailed experimental protocols for obtaining the spectrum, and presents a logical visualization of the correlation between the molecule's functional groups and their spectral signatures.

Key Infrared Absorption Peaks

The infrared spectrum of this compound is characterized by several distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The molecule's structure, featuring a secondary amine, an aromatic ring, and a methyl ester, gives rise to a unique and identifiable spectral fingerprint. The key peaks observed in the gas-phase FTIR spectrum are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~3450MediumN-H Stretch (Secondary Amine)
~3050WeakAromatic C-H Stretch
~2950MediumAsymmetric CH₃ Stretch (Methyl Ester & N-Methyl)
~2850MediumSymmetric CH₃ Stretch (Methyl Ester & N-Methyl)
~1715StrongC=O Stretch (Ester)
~1610StrongC=C Stretch (Aromatic Ring) & N-H Bend
~1520StrongC=C Stretch (Aromatic Ring)
~1280StrongAsymmetric C-O-C Stretch (Ester)
~1170StrongSymmetric C-O-C Stretch (Ester)
~1120MediumIn-plane C-H Bend (Aromatic)
~840StrongOut-of-plane C-H Bend (para-disubstituted Aromatic)
~770MediumOut-of-plane C-H Bend (Aromatic)

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of this compound can be achieved through several standard techniques. The choice of method will depend on the available equipment and the physical form of the sample.

Method 1: Potassium Bromide (KBr) Pellet Method

This traditional method is suitable for solid samples and involves dispersing the analyte in a solid matrix that is transparent to infrared radiation.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • This compound (solid)

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Thoroughly dry the KBr powder in an oven at ~110°C for several hours to remove any absorbed water, which can interfere with the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

  • Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be vigorous to reduce the particle size of the sample and ensure uniform dispersion.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and convenient technique that requires minimal sample preparation. It is suitable for both solid and liquid samples.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound (solid or liquid)

  • Spatula or pipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Crystal Cleaning: Ensure the surface of the ATR crystal is clean. Clean it with a soft, lint-free wipe moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection: With the clean and dry ATR crystal, record a background spectrum. This will account for any ambient atmospheric absorptions (e.g., CO₂, water vapor) and the absorbance of the crystal itself.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. If the sample is a powder, use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal surface. For a liquid sample, a single drop is sufficient.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample over the desired wavenumber range.

  • Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a solvent-moistened wipe to remove all traces of the sample.

Logical Relationships in the IR Spectrum

The following diagram illustrates the logical connection between the distinct functional groups within the this compound molecule and their characteristic absorption peaks in the infrared spectrum.

IR_Spectrum_Functional_Groups Figure 1. Correlation of Functional Groups and IR Peaks cluster_molecule This compound cluster_peaks Characteristic IR Peaks (cm⁻¹) Aromatic_Ring Aromatic Ring Aromatic_CH ~3050 (C-H stretch) ~1610, ~1520 (C=C stretch) ~1120 (in-plane C-H bend) ~840, ~770 (out-of-plane C-H bend) Aromatic_Ring->Aromatic_CH Secondary_Amine Secondary Amine (-NHCH₃) Amine_NH ~3450 (N-H stretch) ~1610 (N-H bend) Secondary_Amine->Amine_NH Aliphatic_CH ~2950 (asymm. CH₃ stretch) ~2850 (symm. CH₃ stretch) Secondary_Amine->Aliphatic_CH Methyl_Ester Methyl Ester (-COOCH₃) Ester_CO ~1715 (C=O stretch) Methyl_Ester->Ester_CO Ester_COC ~1280 (asymm. C-O-C stretch) ~1170 (symm. C-O-C stretch) Methyl_Ester->Ester_COC Methyl_Ester->Aliphatic_CH

Caption: Correlation of functional groups and IR peaks.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4-(methylamino)benzoate. By elucidating the fragmentation pathways, this document aims to equip researchers, scientists, and drug development professionals with a deeper understanding of the molecule's behavior under mass spectrometric conditions, aiding in its identification, characterization, and quality control.

Core Fragmentation Data

The mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is critical for substance identification and structural elucidation.

m/zRelative Intensity (%)Proposed Fragment Ion
16575[M]⁺ (Molecular Ion)
134100[M - OCH₃]⁺
10630[M - COOCH₃]⁺
7725[C₆H₅]⁺

The Fragmentation Pathway: A Step-by-Step Breakdown

The fragmentation of this compound under electron ionization follows a logical and predictable pathway, primarily driven by the stability of the resulting fragment ions. The key fragmentation steps are visualized in the diagram below.

Fragmentation_Pathway M This compound m/z = 165 [C₉H₁₁NO₂]⁺ F1 [M - OCH₃]⁺ m/z = 134 M->F1 - OCH₃ (31 Da) F2 [M - COOCH₃]⁺ m/z = 106 F1->F2 - CO (28 Da) F3 [C₆H₅]⁺ m/z = 77 F2->F3 - HCN (27 Da)

Figure 1: Proposed fragmentation pathway of this compound.

The fragmentation cascade begins with the molecular ion at m/z 165. The most prominent fragmentation event is the loss of a methoxy radical (•OCH₃) from the ester group, leading to the formation of the base peak at m/z 134.[1][2] This acylium ion is highly stabilized by resonance. Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 134 fragment results in the ion at m/z 106. Further fragmentation of the aromatic ring structure can lead to the formation of the phenyl cation at m/z 77.

Experimental Protocol: A General Approach

While a specific, published protocol for the mass spectrometry of this compound is not widely available, a standard gas chromatography-mass spectrometry (GC-MS) method for the analysis of similar small aromatic compounds can be effectively employed.

1. Sample Preparation:

  • Dissolve a known quantity of this compound in a suitable volatile solvent, such as methanol or dichloromethane, to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as necessary to fall within the linear range of the instrument.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

  • Injector: Operate in split or splitless mode, depending on the sample concentration, at a temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase at a rate of 10°C/minute to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum corresponding to the chromatographic peak of this compound.

  • Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can be adapted and optimized for specific research and development applications, contributing to more accurate and reliable analytical outcomes.

References

An In-depth Technical Guide to the Solubility of Methyl 4-(methylamino)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-(methylamino)benzoate, a key intermediate in various chemical syntheses. Understanding its solubility in different organic solvents is crucial for process development, formulation, and quality control in the pharmaceutical and chemical industries. This document compiles available solubility data, details experimental protocols for its determination, and illustrates key concepts through diagrams.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available qualitative information, a solubility profile can be inferred. The compound is known to be slightly soluble in water and insoluble in non-polar solvents like hexane. It exhibits slight solubility in chloroform and methanol.

To provide a more comprehensive understanding, the following table includes qualitative solubility information for this compound and quantitative or qualitative data for structurally analogous compounds: methyl benzoate, methyl 4-aminobenzoate, and N-methylaniline. This information can serve as a valuable guide for solvent selection and for estimating the solubility of this compound.

Solvent ClassSolventThis compound (Target Compound)Methyl Benzoate (Analog 1)Methyl 4-aminobenzoate (Analog 2)N-Methylaniline (Analog 3)
Alcohols MethanolSlightly SolubleMiscible[1][2][3]Soluble[4][5][6][7]Soluble[8][9][10][11]
EthanolLikely SolubleMiscible[1][2][3]Soluble[4][5][6][7]Soluble[8][9][10][11]
Ketones AcetoneLikely SolubleMiscibleSoluble[4]Soluble
Esters Ethyl AcetateLikely SolubleMiscibleSolubleSoluble
Aromatic Hydrocarbons TolueneLikely Sparingly SolubleMiscibleSparingly SolubleSoluble
Ethers Diethyl EtherLikely SolubleMiscible[1]Soluble[4][5][6][7]Soluble
Halogenated Hydrocarbons ChloroformSlightly SolubleMiscibleSolubleSoluble[9][10][11]
Non-polar Hydrocarbons HexaneInsolubleMiscibleInsolubleSoluble
Polar Aprotic AcetonitrileLikely SolubleMiscibleSolubleSoluble

Note: "Likely Soluble" and "Likely Sparingly Soluble" are estimations based on the properties of the target molecule and the known solubility of structurally similar compounds. Experimental verification is recommended for precise applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many scientific and industrial processes. The following are detailed methodologies for two common and reliable experimental techniques.

Equilibrium Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a solid in a solvent.

Principle: A surplus of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

  • Thermostatic shaker bath or incubator

  • Vials or flasks with airtight seals

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved particles. The filtration step should be performed quickly to minimize temperature fluctuations.

  • Analysis: Dilute the filtered saturated solution with a known volume of the solvent. Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable standard curve).

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100g of solvent.

Gravimetric Method

This method is a straightforward and accurate way to determine solubility without the need for sophisticated analytical instrumentation.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

  • Thermostatic water bath

  • Erlenmeyer flasks with stoppers

  • Analytical balance

  • Evaporating dish

  • Oven

Procedure:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen organic solvent by adding an excess of the solid to the solvent in a stoppered Erlenmeyer flask.

  • Equilibration: Place the flask in a thermostatic water bath at the desired temperature and stir for an extended period to ensure equilibrium.

  • Settling: Allow the undissolved solid to settle to the bottom of the flask.

  • Sampling: Carefully decant or pipette a known mass of the clear supernatant into a pre-weighed evaporating dish.

  • Evaporation: Heat the evaporating dish gently to evaporate the solvent. This should be done in a well-ventilated fume hood. For high-boiling point solvents, a vacuum oven may be necessary.

  • Drying: Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound to dry the residue to a constant weight.

  • Weighing: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it accurately.

  • Calculation: The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. The mass of the solvent is the initial weight of the saturated solution minus the mass of the dissolved solute. The solubility can then be expressed as grams of solute per 100 grams of solvent.

Visualizing Experimental and Conceptual Frameworks

To further clarify the processes and principles involved in solubility determination, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Withdraw and filter supernatant sep1->sep2 ana1 Dilute sample sep2->ana1 ana2 Quantify concentration (e.g., HPLC, UV-Vis) ana1->ana2 res Calculate solubility ana2->res

Caption: Experimental workflow for the shake-flask method.

Caption: Factors influencing the solubility of a solid in a liquid.

References

Methyl 4-(methylamino)benzoate: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Methyl 4-(methylamino)benzoate (CAS No. 18358-63-9). The following sections detail the compound's hazard profile, personal protective equipment (PPE) recommendations, emergency procedures, and experimental protocols for safety assessment, ensuring a secure working environment for all laboratory personnel.

Compound Identification and Properties

This compound is a chemical compound with the molecular formula C₉H₁₁NO₂.[1] It is also known by other names including "Methyl 4(methylamino)benzoate" and "4-(N-methylamino)benzoic acid methyl ester".[2]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Weight 165.19 g/mol [1]
Appearance White to Light Brown Solid[3]
Melting Point 94-96°C[3]
Boiling Point 277.5±23.0 °C (Predicted)[3]
Solubility Slightly soluble in water (1.2 g/L at 25°C). Soluble in Chloroform and Methanol.[3]
Density 1.125±0.06 g/cm³ (Predicted)[3]

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of this compound.

Handling
  • Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[2]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

G cluster_prep Preparation cluster_handling Handling Workflow cluster_post Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Inform Work in Ventilated Area Work in Ventilated Area Select PPE->Work in Ventilated Area Proceed Handle with Care Handle with Care Work in Ventilated Area->Handle with Care Avoid Dust/Aerosols Avoid Dust/Aerosols Handle with Care->Avoid Dust/Aerosols Secure Container Secure Container Avoid Dust/Aerosols->Secure Container Decontaminate Area Decontaminate Area Secure Container->Decontaminate Area After Use Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands

Safe Handling and Storage Workflow
Storage

  • Container: Store in a tightly closed container.[2]

  • Conditions: Keep in a dry, cool, and well-ventilated place.[2]

  • Incompatible Materials: Information on specific incompatible materials is limited; however, as a general precaution for similar compounds, avoid strong oxidizing agents.

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

  • Engineering Controls: Ensure adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear impervious, chemical-resistant clothing and gloves.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]

  • Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2]

G cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Skin Contact Skin Contact Remove Clothing & Wash Skin Remove Clothing & Wash Skin Skin Contact->Remove Clothing & Wash Skin Eye Contact Eye Contact Rinse Eyes (15 min) Rinse Eyes (15 min) Eye Contact->Rinse Eyes (15 min) Ingestion Ingestion Rinse Mouth, Do Not Induce Vomiting Rinse Mouth, Do Not Induce Vomiting Ingestion->Rinse Mouth, Do Not Induce Vomiting Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Remove Clothing & Wash Skin->Seek Medical Attention Rinse Eyes (15 min)->Seek Medical Attention Rinse Mouth, Do Not Induce Vomiting->Seek Medical Attention Provide SDS to Physician Provide SDS to Physician Seek Medical Attention->Provide SDS to Physician

First Aid Decision Pathway

Fire and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: The specific hazards arising from the chemical during a fire are not fully characterized, but combustion may produce toxic gases.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation. Wear appropriate protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Collect and arrange for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

G cluster_spill Spill Event cluster_response Emergency Response cluster_cleanup Cleanup and Disposal Spill Detected Spill Detected Evacuate Area Evacuate Area Spill Detected->Evacuate Area Wear PPE Wear PPE Evacuate Area->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Collect Material Collect Material Contain Spill->Collect Material Decontaminate Area Decontaminate Area Collect Material->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Restock Supplies Restock Supplies Dispose of Waste->Restock Supplies

Emergency Response Protocol for Spills

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The chemical stability under normal storage conditions has not been fully characterized, but it is expected to be stable.

  • Hazardous Reactions: No information on hazardous reactions is available.

  • Conditions to Avoid: No specific conditions to avoid have been identified.

  • Incompatible Materials: No specific data on incompatible materials is available.

  • Hazardous Decomposition Products: No hazardous decomposition products have been specified.

Toxicological and Ecological Information

Toxicological Information

As previously mentioned, specific quantitative toxicological data for this compound is limited. The GHS classification suggests it is harmful if swallowed and causes skin and eye irritation.

Ecological Information

There is no available data on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[2] Information regarding its persistence, degradability, bioaccumulative potential, and mobility in soil is also unavailable.[2]

Experimental Protocols for Safety Assessment

The GHS classifications for this compound are likely derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dosage for the next step. The objective is to classify the substance based on its acute oral toxicity.

  • Animal Model: Typically, rats or mice of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A necropsy is performed on all animals at the end of the study.

  • Endpoint: The primary endpoint is mortality, which is used to classify the substance into a GHS category for acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Adapted from OECD Guideline 439)

This in vitro test is used to predict the skin irritation potential of a chemical.

  • Principle: The test uses a reconstructed human epidermis model, which mimics the upper layers of human skin. The test chemical is applied to the tissue surface, and cell viability is measured to determine irritation potential.

  • Procedure:

    • The test chemical is applied topically to the tissue model.

    • After a defined exposure period, the chemical is removed by rinsing.

    • The tissue is incubated for a post-exposure period.

    • Cell viability is assessed using a quantitative method, typically the MTT assay.

  • Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[5]

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

  • Animal Model: The albino rabbit is the preferred species.

  • Procedure:

    • A single animal is typically used for an initial test.

    • The test substance is instilled into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • If severe damage is observed, the test is terminated. If not, a confirmatory test with additional animals may be performed.

  • Endpoint: The severity and reversibility of ocular lesions are scored to classify the substance's eye irritation potential.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.

Disclaimer: This document is intended as a guide and is not exhaustive. All personnel handling this chemical should be adequately trained and should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

An In-depth Technical Guide to Methyl 4-(methylamino)benzoate: Synonyms, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(methylamino)benzoate, a chemical compound of interest in various research and development sectors. This document details its nomenclature, physicochemical properties, and includes relevant experimental protocols.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to facilitate accurate identification and literature searches.

Identifier Type Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 18358-63-9PubChem[1]
Molecular Formula C₉H₁₁NO₂PubChem[1]
Alternative Name Benzoic acid, 4-(methylamino)-, methyl esterPubChem[1]
Alternative Name Methyl 4(methylamino)benzoatePubChem[1]
Alternative Name 4-(Methylamino)benzoic Acid Methyl EsterTCI Chemicals
Alternative Name 4-carbomethoxy-N-methylanilinePubChem[1]
Alternative Name p-Aminobenzoic acid di-methyl derivativePubChem[1]
PubChem CID 140375PubChem[1]
MDL Number MFCD00017198Appchem[2]
EC Number 888-919-0PubChem[1]
DTXSID DTXSID40171445PubChem[1]
NSC Number 109525, 117658PubChem[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the following tables.

Physicochemical Properties
Property Value Source
Molecular Weight 165.19 g/mol PubChem[1]
Appearance White to Light yellow to Light orange powder to crystalTCI Chemicals
Melting Point 94-96 °CChemicalBook
Boiling Point 277.5 ± 23.0 °C (Predicted)ChemicalBook
Solubility Slightly soluble in water (1.2 g/L at 25°C). Insoluble in hexane.ChemicalBook
pKa Not explicitly found, but related to aniline derivatives.PubChem[1]
Spectroscopic Data
Spectroscopy Type Key Data Points Source
¹H NMR Data for a related compound, methyl 4-amino-3-(methylamino)benzoate, is available: (400 MHz, CDCl₃): δ 2.89 (s, 3H), 3.85 (s, 3H), 6.67 (d, J = 8.01 Hz, 1H), 7.33 (d, J = 1.37 Hz, 1H), 7.44 (dd, J = 8.11, 1.66 Hz, 1H).ChemicalBook[3]
¹³C NMR Spectra available.SpectraBase[4]
Infrared (IR) Vapor phase IR spectrum available.NIST WebBook[5], SpectraBase[4]
Mass Spectrometry (MS) GC-MS data available.NIST WebBook[5], SpectraBase[4]

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 plays a crucial role in glucose metabolism by inactivating incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). The inhibition of DPP-4 by compounds like this compound leads to prolonged activity of these incretins, resulting in enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism is a key therapeutic strategy in the management of type 2 diabetes.

DPP4_Inhibition_Pathway Food Food Intake Gut Intestinal L-cells Food->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Pancreas Pancreatic Islets GLP1_GIP->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins M4MB This compound (DPP-4 Inhibitor) M4MB->DPP4 inhibits Beta_cells β-cells Pancreas->Beta_cells Alpha_cells α-cells Pancreas->Alpha_cells Insulin ↑ Insulin Secretion Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

DPP-4 Inhibition Pathway by this compound.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of a related compound, methyl 4-amino-3-(methylamino)benzoate, is described, which can be adapted. A plausible synthesis for the title compound would involve the N-methylation of methyl 4-aminobenzoate.

Reaction Scheme:

A common method for the synthesis of this compound is the esterification of 4-(methylamino)benzoic acid. An alternative is the N-methylation of methyl 4-aminobenzoate.

Example Protocol (Esterification of 4-(methylamino)benzoic acid):

  • Reaction Setup: To a solution of 4-(methylamino)benzoic acid (1 equivalent) in methanol (excess), slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common choice.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 254 nm).

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to a known concentration.

  • Injection Volume: Typically 10-20 µL.

  • Flow Rate: A standard flow rate of 1 mL/min can be used as a starting point.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure elution of the compound.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a suitable mass range to detect the molecular ion and characteristic fragments.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

This guide provides foundational technical information for professionals working with this compound. For specific applications, further optimization of experimental protocols may be necessary.

References

Understanding the pKa of Methyl 4-(methylamino)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of Methyl 4-(methylamino)benzoate, a key parameter influencing its physicochemical properties such as solubility, lipophilicity, and biological activity. Due to the absence of a readily available, experimentally determined pKa value in peer-reviewed literature, this document outlines a framework for its estimation based on structurally related compounds and details the experimental protocols for its empirical determination.

Physicochemical Properties and pKa Value

The pKa value of an ionizable group in a molecule is the pH at which the group is 50% ionized. For this compound, the site of protonation is the methylamino group. The pKa of its conjugate acid is a measure of the basicity of this amino group. An accurate pKa value is crucial for predicting the behavior of this compound in various environments, including physiological media.

Data on this compound and Related Compounds

While a definitive experimental pKa for this compound is not prominently available, we can estimate its value by examining structurally analogous molecules. The electronic effects of the substituents on the aniline nitrogen atom significantly influence its basicity. The ester group at the para position is electron-withdrawing, which decreases the electron density on the nitrogen and thus lowers its basicity (lower pKa of the conjugate acid). Conversely, the N-methyl group is weakly electron-donating, which should slightly increase the basicity compared to a primary amine.

Compound NameStructurepKa (Conjugate Acid of Amino Group)Reference
4-Aminobenzoic acidNH₂-C₆H₄-COOH4.85[1][2]
Benzocaine (Ethyl 4-aminobenzoate)NH₂-C₆H₄-COOEt2.51[3]
This compound CH₃NH-C₆H₄-COOMe Estimated: 2.7 - 3.2 Estimation

Estimation Rationale: The pKa of benzocaine's conjugate acid is significantly lower than that of 4-aminobenzoic acid, demonstrating the strong electron-withdrawing effect of the ester group. The N-methyl group in this compound is expected to slightly increase the basicity relative to the primary amino group in benzocaine. Therefore, the pKa of the conjugate acid of this compound is estimated to be slightly higher than that of benzocaine.

Experimental Protocols for pKa Determination

To obtain a precise pKa value for this compound, standard experimental methodologies can be employed. The following are detailed protocols for two common and reliable methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent system (e.g., a mixture of methanol and water, as the compound has low aqueous solubility) to a final volume of 50 mL.

    • The initial concentration should be in the range of 1-5 mM.

    • Add a known concentration of a strong acid (e.g., 0.1 M HCl) in slight excess to ensure the complete protonation of the methylamino group.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.

    • Immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to obtain a titration curve.

    • The pKa is the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the titration curve, where the peak corresponds to the equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The different electronic states of the protonated and neutral forms of the methylamino group will likely lead to different absorbance spectra.

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 1.5 to 4.5 in 0.2 pH unit increments).

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of solutions by diluting a small, constant volume of the stock solution into each of the buffer solutions. The final concentration of the analyte should be identical in all solutions and result in an absorbance in the optimal range of the spectrophotometer (typically 0.3-1.0).

  • Spectrophotometric Measurement:

    • Determine the absorbance spectra of the fully protonated form in a highly acidic solution (e.g., pH 1) and the neutral form in a less acidic solution (e.g., pH 5). Identify the analytical wavelength where the difference in absorbance between the two forms is maximal.

    • Measure the absorbance of each buffered analyte solution at this predetermined analytical wavelength.

  • Data Analysis:

    • The pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where:

      • A is the absorbance of the analyte in the buffer of a specific pH.

      • AA is the absorbance of the fully protonated form (acidic species).

      • AB is the absorbance of the neutral form (basic species).

    • Plotting log[(A - AB) / (AA - A)] against pH will yield a straight line with a y-intercept equal to the pKa.

Logical and Experimental Visualizations

The following diagrams illustrate the acid-base equilibrium of this compound and the workflow for its pKa determination.

pka_determination_workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry prep1 Prepare Analyte Solution (with excess acid) titrate Titrate with Standardized Base (NaOH) prep1->titrate record1 Record pH vs. Volume titrate->record1 analyze1 Plot Titration Curve & Determine Half-Equivalence Point record1->analyze1 pka1 pKa analyze1->pka1 prep2 Prepare Buffered Analyte Solutions measure Measure Absorbance at Analytical Wavelength prep2->measure record2 Record Absorbance vs. pH measure->record2 analyze2 Apply Henderson-Hasselbalch Equation (Spectroscopic Form) record2->analyze2 pka2 pKa analyze2->pka2 start This compound Sample start->prep1 start->prep2

References

A Technical Guide to Research-Grade Methyl 4-(methylamino)benzoate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial sources, quality specifications, and research applications of Methyl 4-(methylamino)benzoate, a key building block in pharmaceutical development.

For researchers and scientists engaged in drug discovery and development, the quality and accessibility of key chemical intermediates are of paramount importance. This compound (CAS No. 18358-63-9), a substituted benzoate ester, serves as a critical building block in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its commercial availability, quality specifications, and its role in relevant biological pathways, complete with experimental protocols and data visualizations to aid in its effective utilization in the laboratory.

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer research-grade this compound. The quality and purity of the compound can vary between suppliers, and it is crucial for researchers to select a product that meets the stringent requirements of their experimental work. Below is a summary of the quantitative data available from several prominent commercial vendors.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayPhysical FormMelting Point (°C)
Thermo Scientific Chemicals 18358-63-9C₉H₁₁NO₂165.19≥97.5% (GC)[1]Crystals or powder[1]92-98[1]
Sigma-Aldrich (AldrichCPR) 18358-63-9C₉H₁₁NO₂165.194Not specified; sold as-is for early discovery researchNot specifiedNot specified
Biosynth 18358-63-9C₉H₁₁NO₂165.19Not specifiedNot specified94
TCI Chemicals 18358-63-9C₉H₁₁NO₂165.19>95.0% (HPLC)White to Light yellow to Light orange powder to crystalNot specified
Matrix Scientific 18358-63-9C₉H₁₁NO₂Not specified95%[2]Not specifiedNot specified
BLD Pharm 2172586-36-4 (HCl salt)C₉H₁₂ClNO₂Not specifiedNot specifiedNot specifiedNot specified

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental setups.

Key Physicochemical Properties:

  • IUPAC Name: this compound[1]

  • Synonyms: 4-(Methylamino)benzoic acid methyl ester, Methyl p-(methylamino)benzoate

  • Solubility: Slightly soluble in water (1.2 g/L at 25°C), insoluble in hexane.[3]

  • Storage: Store in a cool, dry, and well-ventilated place, protected from light. Keep away from strong oxidizing agents.[3]

Spectral Data for Compound Characterization:

The identity and purity of this compound can be confirmed using various spectroscopic techniques. Representative spectral data are provided below.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[4] Key absorptions are expected for the N-H stretch, C-H stretches (aromatic and methyl), the C=O stretch of the ester, and C=C stretches of the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Proton NMR spectra provide information on the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons, the N-methyl protons, and the O-methyl protons.[5][6][7]

    • ¹³C NMR: Carbon NMR spectra reveal the different carbon environments in the molecule.[5][8][9]

Role in Biological Pathways: DPP-4 Inhibition

This compound has been identified as an inhibitor of Dipeptidyl peptidase-4 (DPP-4).[10][11][12] DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism is a validated therapeutic target for the treatment of type 2 diabetes.[12][13]

The signaling pathway initiated by GLP-1 and modulated by DPP-4 is a key area of research in metabolic diseases. A simplified representation of this pathway is depicted below.

DPP4_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Pancreatic β-cell Membrane cluster_Intracellular Intracellular Signaling GLP-1 GLP-1 GLP-1R GLP-1 Receptor GLP-1->GLP-1R Binds GIP GIP GIPR GIP Receptor GIP->GIPR Binds DPP-4_Enzyme DPP-4 DPP-4_Enzyme->GLP-1 Inactivates DPP-4_Enzyme->GIP Inactivates Methyl_Benzoate This compound Methyl_Benzoate->DPP-4_Enzyme Inhibits AC Adenylate Cyclase GLP-1R->AC Activates GIPR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion

DPP-4 Signaling Pathway and Inhibition.

Experimental Protocols

Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory potential of this compound against human recombinant DPP-4.

Materials:

  • This compound

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired test concentrations.

    • Prepare a working solution of human recombinant DPP-4 in assay buffer.

    • Prepare a working solution of the DPP-4 substrate (Gly-Pro-AMC) in assay buffer.

    • Prepare a working solution of the positive control inhibitor (Sitagliptin) in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Test wells: 20 µL of each dilution of this compound.

      • Positive control wells: 20 µL of the Sitagliptin working solution.

      • Negative control (no inhibitor) wells: 20 µL of assay buffer containing the same final concentration of DMSO as the test wells.

    • Add 60 µL of the DPP-4 enzyme working solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • To initiate the enzymatic reaction, add 20 µL of the DPP-4 substrate working solution to all wells.

    • Immediately begin reading the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Take kinetic readings every 1-2 minutes for a period of 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of negative control well))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

The following diagram illustrates the general workflow for this in vitro inhibition assay.

DPP4_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Prepare_Reagents Assay_Plate_Setup Set up 96-well plate (Test, Positive, Negative Controls) Prepare_Reagents->Assay_Plate_Setup Add_Enzyme Add DPP-4 Enzyme Assay_Plate_Setup->Add_Enzyme Incubate_1 Incubate (37°C, 10 min) Add_Enzyme->Incubate_1 Add_Substrate Add Substrate (Gly-Pro-AMC) Incubate_1->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro DPP-4 Inhibition Assay.

Conclusion

This compound is a readily available and versatile building block for pharmaceutical research and development. Its established role as a DPP-4 inhibitor makes it a valuable tool for researchers studying metabolic diseases. This guide provides a foundational understanding of its commercial landscape, key properties, and a practical framework for its application in in vitro assays. By carefully selecting high-quality starting materials and employing robust experimental protocols, researchers can effectively leverage this compound in their drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 4-(methylamino)benzoate, a valuable intermediate in the preparation of various organic molecules. Two primary synthetic routes are detailed: the Fischer esterification of 4-(methylamino)benzoic acid and the reductive amination of methyl 4-formylbenzoate. This guide includes detailed experimental protocols, tables of quantitative data for reagents and product characterization, and a visual workflow of the synthesis process.

Introduction

This compound is a secondary amine and an ester derivative of p-aminobenzoic acid (PABA). Its structural features make it a versatile building block in medicinal chemistry and materials science. The presence of both a nucleophilic secondary amine and an ester functional group allows for a variety of subsequent chemical transformations. This document outlines two effective methods for its preparation in a laboratory setting.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2][3]
Appearance Gray to brown solid[4]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C[4]
Safety Irritant.[3] Handle with appropriate personal protective equipment.

Synthesis Protocols

Two primary methods for the synthesis of this compound are presented below.

Method 1: Fischer Esterification of 4-(methylamino)benzoic acid

This is a classic and straightforward method for the synthesis of esters. The reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 4-(methylamino)benzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Reaction Scheme:

4-(methylamino)benzoic acid + Methanol --(H₂SO₄)--> this compound + Water

Reagents and Conditions:

Reagent/ParameterQuantity/Value
4-(methylamino)benzoic acid1.0 eq
Methanol10-20 eq (serves as solvent)
Concentrated Sulfuric AcidCatalytic amount (e.g., 0.1-0.3 eq)
Reaction TemperatureReflux (approx. 65 °C)
Reaction Time2-4 hours (monitor by TLC)
Expected Yield High

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylamino)benzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause gas evolution (CO₂). Continue addition until the pH of the solution is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Method 2: Reductive Amination of Methyl 4-formylbenzoate

Reductive amination is a versatile method for the formation of amines. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. In this synthesis, methyl 4-formylbenzoate is reacted with methylamine, and the intermediate imine is reduced in situ with a suitable reducing agent like sodium borohydride or sodium cyanoborohydride.

Reaction Scheme:

Methyl 4-formylbenzoate + Methylamine --(Reducing Agent)--> this compound

Reagents and Conditions:

Reagent/ParameterQuantity/Value
Methyl 4-formylbenzoate1.0 eq
Methylamine (solution)1.1-1.5 eq
Reducing Agent1.2-2.0 eq (e.g., NaBH₄ or NaBH₃CN)
SolventMethanol or Ethanol
Additive (optional)Acetic acid (to catalyze imine formation)
Reaction TemperatureRoom temperature
Reaction Time1-3 hours
Expected Yield Good to High

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-formylbenzoate in methanol.

  • Amine Addition: Add a solution of methylamine to the flask and stir at room temperature. A few drops of acetic acid can be added to catalyze the formation of the imine.

  • Reduction: After stirring for a short period (e.g., 30 minutes), slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, carefully add water to quench any remaining reducing agent.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent, the crude product can be purified by column chromatography or recrystallization.

Characterization Data

AnalysisData
¹H NMR (Predicted)δ (ppm): ~7.8-8.0 (d, 2H, Ar-H ortho to CO₂Me), ~6.6-6.8 (d, 2H, Ar-H ortho to NHMe), ~4.8 (br s, 1H, NH), 3.85 (s, 3H, OCH₃), 2.85 (s, 3H, NCH₃).
¹³C NMR The spectrum would show characteristic peaks for the aromatic carbons, the ester carbonyl carbon, the ester methyl carbon, and the N-methyl carbon. A publicly available spectrum can be found on SpectraBase.[5]
IR Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the ester, and C=C stretches of the aromatic ring. A spectrum is available on the NIST WebBook.[6]

Synthesis Workflow Diagram

The following diagram illustrates the Fischer Esterification synthesis protocol.

SynthesisWorkflow Fischer Esterification of 4-(methylamino)benzoic acid cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4_methylaminobenzoic_acid 4-(methylamino)benzoic acid Reaction_Setup Dissolve in Methanol 4_methylaminobenzoic_acid->Reaction_Setup Methanol Methanol Methanol->Reaction_Setup Sulfuric_Acid Sulfuric Acid (catalyst) Catalyst_Addition Add H₂SO₄ Sulfuric_Acid->Catalyst_Addition Reaction_Setup->Catalyst_Addition Reflux Reflux for 2-4h Catalyst_Addition->Reflux Quenching Pour into ice-water Reflux->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Purification_Step Recrystallization or Column Chromatography Solvent_Removal->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

References

Application Notes: Methyl 4-(methylamino)benzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(methylamino)benzoate is a versatile aromatic building block utilized in the synthesis of various pharmaceutical intermediates. Its structure, featuring a secondary amine and a methyl ester, allows for a range of chemical modifications, making it a valuable precursor in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the formation of benzimidazole scaffolds, which are central to a number of modern therapeutic agents.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound and its derivatives is in the synthesis of heterocyclic compounds, particularly benzimidazoles. A prominent example is its use as a precursor for intermediates in the synthesis of anticoagulants like Dabigatran etexilate. The general synthetic strategy involves an initial N-acylation of the secondary amine, followed by the introduction of a nitro group at the 3-position, reduction of the nitro group to an amine, and subsequent cyclization to form the benzimidazole ring system.

Experimental Protocols

The following protocols describe the synthesis of a key benzimidazole intermediate analogous to those used in the preparation of thrombin inhibitors.

Protocol 1: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate

This protocol details the nitration of this compound, a crucial step to introduce the second nitrogen atom required for benzimidazole formation.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Nitric acid (fuming)

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure Methyl 4-(methylamino)-3-nitrobenzoate.

Protocol 2: Synthesis of Methyl 3-amino-4-(methylamino)benzoate

This protocol describes the reduction of the nitro group to an amine, which is the immediate precursor for the cyclization reaction.

Materials:

  • Methyl 4-(methylamino)-3-nitrobenzoate

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a solution of Methyl 4-(methylamino)-3-nitrobenzoate (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield Methyl 3-amino-4-(methylamino)benzoate, which can often be used in the next step without further purification.

Protocol 3: Synthesis of a Benzimidazole Intermediate

This protocol details the cyclization reaction to form the benzimidazole ring, a key step in the synthesis of Dabigatran and related compounds.[1]

Materials:

  • Methyl 3-amino-4-(methylamino)benzoate

  • Glyoxylic acid

  • Xylene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, suspend Methyl 3-amino-4-(methylamino)benzoate (1.0 eq) and glyoxylic acid (1.1 eq) in xylene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold xylene and then with a non-polar solvent like hexane.

  • Dry the solid under vacuum to obtain the desired 2-formyl-1-methyl-1H-benzimidazole-5-carboxylate intermediate.

Data Presentation

Table 1: Summary of Reaction Yields for Benzimidazole Intermediate Synthesis

StepReactionStarting MaterialProductReagentsSolventTypical Yield (%)
1NitrationThis compoundMethyl 4-(methylamino)-3-nitrobenzoateH₂SO₄, HNO₃-85-95
2ReductionMethyl 4-(methylamino)-3-nitrobenzoateMethyl 3-amino-4-(methylamino)benzoateFe, NH₄ClEthanol/Water90-98
3CyclizationMethyl 3-amino-4-(methylamino)benzoate2-Formyl-1-methyl-1H-benzimidazole-5-carboxylateGlyoxylic acidXylene75-85[1]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Benzimidazole Formation A This compound B Methyl 4-(methylamino)-3-nitrobenzoate A->B H₂SO₄, HNO₃ 0-5 °C C Methyl 4-(methylamino)-3-nitrobenzoate D Methyl 3-amino-4-(methylamino)benzoate C->D Fe, NH₄Cl Ethanol/H₂O, Reflux E Methyl 3-amino-4-(methylamino)benzoate F Benzimidazole Intermediate (e.g., for Dabigatran) E->F Glyoxylic Acid Xylene, Reflux

Caption: Synthetic workflow for a benzimidazole intermediate.

Signaling_Pathway cluster_pathway Coagulation Cascade Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Clot) Fibrinogen->Fibrin Dabigatran Dabigatran (Active Metabolite) Dabigatran->Thrombin Inhibition

Caption: Inhibition of the coagulation cascade by Dabigatran.

References

Application Notes and Protocols for N-Acylation of Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental chemical transformation in organic synthesis, crucial for the formation of amides. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of a vast array of biologically active compounds. The introduction of an acyl group to an amine can serve as a protective strategy, modulate the electronic and steric properties of a molecule, or be an integral part of the final pharmacophore.

Methyl 4-(methylamino)benzoate is a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. Its N-acylation provides access to a range of N-acyl, N-methyl aniline derivatives that are key intermediates for more complex molecular architectures. This document provides detailed protocols for the N-acylation of this compound using common acylating agents, outlining standard reaction conditions and expected outcomes based on established methodologies for secondary anilines.

General Reaction Scheme

The N-acylation of this compound proceeds via the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. This is typically followed by the elimination of a leaving group (e.g., chloride or acetate) to form the corresponding N-acyl-N-methylaminobenzoate.

General N-acylation reaction. cluster_products Products Methylaminobenzoate This compound AcylatedProduct Methyl 4-(N-acyl-N-methylamino)benzoate Methylaminobenzoate->AcylatedProduct Base Base (e.g., Pyridine, Et3N) AcylatingAgent Acylating Agent (e.g., R-COCl, (R-CO)2O) AcylatingAgent->AcylatedProduct Byproduct Byproduct (e.g., HCl, R-COOH) Solvent Solvent (e.g., DCM, THF, Acetonitrile)

Caption: General N-acylation of this compound.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the N-acylation of secondary anilines, which can be considered analogous to this compound. The selection of the appropriate acylating agent, solvent, and catalyst or base is crucial for achieving high yields and purity.

Acylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Acetic AnhydrideNoneNeat (Solvent-free)Room Temp.0.25 - 190-98[1]
Acetic AnhydridePyridinePyridine0 - Room Temp.2 - 4>90General Method
Acetyl ChlorideTriethylamineDichloromethane0 - Room Temp.1 - 3>95[2]
Acetyl ChloridePotassium CarbonateDichloromethane/WaterRoom Temp.2 - 5>90Schotten-Baumann
Benzoyl ChlorideTriethylamineDichloromethane0 - Room Temp.2 - 4>95[2]
Benzoyl ChlorideClaySolvent-freeRoom Temp.0.1 - 0.590-97[3]

Experimental Protocols

Two primary protocols for the N-acylation of this compound are presented below. Protocol 1 utilizes an acyl chloride, which is generally more reactive, while Protocol 2 employs an acid anhydride.

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride) in the Presence of a Base

This protocol describes a general and highly efficient procedure for the N-acetylation of this compound using acetyl chloride and a tertiary amine base to neutralize the hydrogen chloride byproduct.

Materials:

  • This compound

  • Acetyl Chloride (or other acyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 - 1.5 eq.) to the solution and stir.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 - 1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired Methyl 4-(N-acetyl-N-methylamino)benzoate.

Protocol 2: N-Acetylation using Acetic Anhydride (Catalyst-Free)

This protocol describes a simple and environmentally friendly method for the N-acetylation of this compound using acetic anhydride without the need for a catalyst or solvent.[1]

Materials:

  • This compound

  • Acetic Anhydride

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask, add this compound (1 mmol).

  • Addition of Acylating Agent: Add acetic anhydride (1.2 mmol) to the flask.

  • Reaction: Stir the mixture at room temperature for the appropriate time (typically 15-60 minutes). Monitor the completion of the reaction by TLC.[1]

  • Isolation: After the reaction is complete, dissolve the reaction mixture in diethyl ether (5 mL).[1]

  • Crystallization: Allow the solution to stand at room temperature for 1 hour. The product should crystallize from the solution.[1]

  • Filtration: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Experimental Workflow Diagram

N-acylation experimental workflow. Start Start Reactants Dissolve this compound and Base in Solvent Start->Reactants Cool Cool to 0 °C Reactants->Cool AddAcyl Add Acylating Agent (e.g., Acetyl Chloride) Cool->AddAcyl React Stir at Room Temperature (Monitor by TLC) AddAcyl->React Workup Work-up (Quench, Wash) React->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Characterize Product Purify->Product

Caption: A typical experimental workflow for N-acylation.

Safety Precautions

  • N-acylation reactions should be carried out in a well-ventilated fume hood.

  • Acylating agents such as acetyl chloride and acetic anhydride are corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Purification of Crude Methyl 4-(methylamino)benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(methylamino)benzoate is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a crucial building block for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes. The purity of this intermediate is paramount to ensure the efficacy, safety, and quality of the final drug product.

Column chromatography is a fundamental and highly effective technique for the purification of organic compounds. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. The methodology is designed to separate the target compound from unreacted starting materials, byproducts, and other impurities that may be present after its synthesis.

Principles of Separation

The purification of this compound by column chromatography is based on the principle of differential adsorption. The stationary phase, silica gel, is a polar adsorbent. The mobile phase, a mixture of a non-polar solvent (hexane or petroleum ether) and a more polar solvent (ethyl acetate), is passed through the column. Compounds in the crude mixture will have varying affinities for the stationary and mobile phases based on their polarity.

Less polar compounds will have a weaker interaction with the silica gel and will be eluted more quickly by the mobile phase. More polar compounds will adsorb more strongly to the silica gel and will require a more polar mobile phase to be eluted. By gradually increasing the polarity of the mobile phase (gradient elution), the components of the crude mixture can be separated effectively.

Due to the basic nature of the secondary amine group in this compound, tailing of the peak on the silica gel column can be an issue. This is due to the acidic nature of the silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase to neutralize the acidic sites on the silica gel, resulting in better peak shape and improved separation.[1]

Data Presentation

The following tables summarize the key parameters and expected outcomes for the purification of crude this compound by column chromatography.

Table 1: Materials and Equipment

ItemSpecification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Solvents n-Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Triethylamine (TEA)
Crude Sample Crude this compound
Apparatus Glass chromatography column, Separating funnel, Beakers, Conical flasks, Test tubes for fraction collection, TLC plates (silica gel coated with F254 indicator), TLC chamber, UV lamp (254 nm), Rotary evaporator

Table 2: TLC and Column Chromatography Parameters

ParameterRecommended Value/Range
TLC Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2, 7:3 v/v) with 0.5% TEA
Target Rf of Product in TLC ~0.3 - 0.4
Column Packing Slurry packing method
Sample Loading Dry loading method
Elution Gradient elution (e.g., from 5% to 30% EtOAc in Hexane)
Eluent Modifier 0.5% - 1% Triethylamine (TEA) in the mobile phase

Table 3: Expected Purity and Yield

ParameterExpected Value
Crude Purity Variable (e.g., 70-85%)
Purity after Chromatography >98% (by HPLC or NMR)
Typical Yield 80-90%

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis of Crude Material

Objective: To determine the optimal mobile phase composition for column chromatography.

Procedure:

  • Prepare a small amount of the crude this compound solution by dissolving a few milligrams in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v), each containing a small amount of triethylamine (e.g., 0.5%).

  • Using a capillary tube, spot the crude material solution onto the baseline of several TLC plates.

  • Place one TLC plate in each developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is approximately 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.

  • Allow the plate to dry and visualize the spots under a UV lamp at 254 nm.

  • The optimal mobile phase composition is the one that gives the desired product a retention factor (Rf) of approximately 0.3-0.4 and provides good separation from impurities.

Column Chromatography Purification

Objective: To purify crude this compound.

Procedure:

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane with 0.5% TEA).

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel.

    • Carefully add the dried sample-silica mixture to the top of the prepared column, ensuring a flat and even layer.

  • Elution and Fraction Collection:

    • Carefully add the initial low-polarity mobile phase to the column.

    • Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction in test tubes).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/TEA mixture (e.g., start with 5% EtOAc, then move to 10%, 15%, 20%, and 30% EtOAc).

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product. Spot the crude material, and several fractions on a single TLC plate for comparison.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a solid or oil.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the purification of crude this compound.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Elution Gradient Elution (Hexane:EtOAc + TEA) TLC_Analysis->Elution Determines Gradient Column_Packing Column Packing (Silica Gel) Sample_Loading Dry Sample Loading Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Fraction_Pooling Pooling of Pure Fractions TLC_Monitoring->Fraction_Pooling Identifies Pure Fractions Solvent_Removal Solvent Removal Fraction_Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

References

Application Notes and Protocols for the Recrystallization of High-Purity Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(methylamino)benzoate is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The purity of this compound is critical for ensuring the desired outcome and reproducibility of subsequent reactions and biological assays. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. This document provides a detailed protocol for obtaining high-purity this compound through recrystallization.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the successful implementation of the recrystallization protocol.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂[1]
Molecular Weight165.19 g/mol [1]
Melting Point94-96 °C[2]
AppearanceWhite to light brown solid[2]
Water SolubilitySlightly soluble (1.2 g/L at 25 °C)[2]
Hexane SolubilityInsoluble[2]
Chloroform SolubilitySlightly soluble[2]
Methanol SolubilitySlightly soluble[2]

Understanding Potential Impurities

The effectiveness of a recrystallization procedure is dependent on the nature of the impurities present in the crude material. Common synthetic routes to this compound may introduce the following impurities:

  • Unreacted Starting Materials: Depending on the synthetic approach, this could include 4-aminobenzoic acid or methyl 4-aminobenzoate.

  • Incomplete N-methylation: The precursor, methyl 4-aminobenzoate, may be present if the methylation reaction does not go to completion.

  • Over-methylation: The formation of the tertiary amine, methyl 4-(dimethylamino)benzoate, is a potential side product.

  • Hydrolysis Product: The ester functionality may be hydrolyzed to the corresponding carboxylic acid, 4-(methylamino)benzoic acid.

The selection of an appropriate recrystallization solvent is crucial for the effective removal of these potential impurities.

Experimental Protocols

Two primary protocols are presented for the recrystallization of this compound. Protocol 1 utilizes a single solvent, ethanol, which is often effective for compounds of similar polarity. Protocol 2 employs a mixed solvent system of ethanol and water, which can be advantageous if the compound is too soluble in pure hot ethanol.

Protocol 1: Single Solvent Recrystallization using Ethanol

This protocol is recommended as the initial approach for purification.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture with swirling. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) and swirl the mixture. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Pour the hot solution through the filter paper to remove the solid impurities.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization using Ethanol and Water

This protocol is useful if the solubility of this compound in hot ethanol is too high, leading to poor recovery.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Inducing Precipitation: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture (using the same approximate ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

Table 2: Recrystallization Solvent System Parameters

ParameterProtocol 1: EthanolProtocol 2: Ethanol/Water
Primary Solvent EthanolEthanol
Anti-Solvent N/ADeionized Water
Key Principle High solubility in hot solvent, low solubility in cold solvent.High solubility in the primary solvent; insolubility in the anti-solvent induces crystallization.
Best for Initial purification attempts and moderately soluble compounds.Compounds that are too soluble in the primary solvent, even when cold.

Visualizations

Recrystallization Workflow

The following diagram illustrates the logical steps involved in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved decolorize Decolorize with Charcoal (Optional) dissolved->decolorize hot_filtration Hot Filtration (Optional) cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly decolorize->hot_filtration ice_bath Cool in Ice Bath cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end High-Purity Product drying->end

Caption: General workflow for the recrystallization of this compound.

Solvent Selection Logic

The choice between a single solvent and a mixed solvent system is a key decision in developing a recrystallization procedure.

Solvent_Selection start Select Potential Solvent (e.g., Ethanol) test_solubility Soluble in Hot Solvent? start->test_solubility test_cold_solubility Insoluble in Cold Solvent? test_solubility->test_cold_solubility Yes insoluble Choose a Different Solvent test_solubility->insoluble No single_solvent Use Single Solvent System test_cold_solubility->single_solvent Yes mixed_solvent Use Mixed Solvent System test_cold_solubility->mixed_solvent No

Caption: Decision tree for selecting an appropriate recrystallization solvent system.

References

Application of Methyl 4-(methylamino)benzoate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(methylamino)benzoate is a versatile building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. Its structure, featuring a secondary amine and a methyl ester, provides two key reactive sites for the construction of complex molecules designed to interact with the ATP-binding pocket of various kinases. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the synthesis of a novel series of potent and selective kinase inhibitors. The protocols outlined herein are intended to serve as a foundational guide for researchers engaged in the discovery and development of new therapeutic agents targeting kinase signaling pathways.

Introduction

Protein kinases play a pivotal role in cellular signal transduction, and their aberrant activity is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of such diseases.[2] this compound serves as a valuable scaffold for the synthesis of Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, often leading to improved selectivity.[3] The secondary amine can be functionalized to introduce moieties that interact with the hinge region of the kinase, while the methyl ester can be modified to occupy the allosteric pocket.

This application note details the synthesis of a hypothetical series of inhibitors targeting the Bcr-Abl tyrosine kinase, implicated in chronic myeloid leukemia (CML), and the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[4][5]

Key Applications

  • Starting material for multi-step synthesis: The bifunctional nature of this compound allows for sequential or orthogonal functionalization.

  • Scaffold for Type II kinase inhibitors: The core structure is amenable to the addition of functionalities that promote binding to the inactive kinase conformation.

  • Development of inhibitors for various kinases: The synthetic routes can be adapted to target a wide range of kinases by modifying the coupling partners.

Data Presentation

Table 1: Synthesis and Characterization of Intermediate Compounds

Compound IDSynthetic StepStarting MaterialReagents and ConditionsYield (%)Purity (HPLC)
1 Reductive AminationMethyl 4-formylbenzoateMethylamine, NaBH(OAc)₃, CHCl₃, rt, 2-3 h95>98%
2 Amide CouplingThis compound4-(pyridin-3-yl)pyrimidin-2-amine, EDC, HOBt, DMF, rt, 12 h85>99%
3 SaponificationCompound 2 LiOH, THF/H₂O, rt, 4 h92>99%

Table 2: In Vitro Kinase Inhibitory Activity (IC50 values)

Compound IDTarget KinaseIC50 (nM)
Inhibitor A (Bcr-Abl) Bcr-Abl (wild-type)15
Inhibitor A (Bcr-Abl) Bcr-Abl (T315I)350
Inhibitor B (EGFR) EGFR (wild-type)25
Inhibitor B (EGFR) EGFR (L858R)8
Imatinib Bcr-Abl (wild-type)250
Gefitinib EGFR (wild-type)30

Experimental Protocols

Protocol 1: Synthesis of this compound (1)

This protocol describes the synthesis of the starting material via reductive amination of Methyl 4-formylbenzoate.[6]

Materials:

  • Methyl 4-formylbenzoate

  • Methylamine (as a solution in THF or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Chloroform (CHCl₃), anhydrous

  • Acetic acid (AcOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve Methyl 4-formylbenzoate (1.0 eq) in anhydrous CHCl₃.

  • Add a solution of methylamine (1.1 eq) in THF to the reaction mixture.

  • Add acetic acid (2.0 eq) and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with CHCl₃ (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/Hexane gradient) to afford this compound as a solid.

Protocol 2: Synthesis of a Bcr-Abl Inhibitor Precursor (2)

This protocol outlines the amide coupling of this compound with a key pyrimidine-containing fragment, a common step in the synthesis of ABL kinase inhibitors.[7]

Materials:

  • This compound (1.0 eq)

  • 4-(pyridin-3-yl)pyrimidin-2-amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-(pyridin-3-yl)pyrimidin-2-amine (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired amide product.

Protocol 3: Saponification to the Final Carboxylic Acid (3)

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common final step to generate the active inhibitor.

Materials:

  • Amide precursor from Protocol 2 (1.0 eq)

  • Lithium hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amide precursor (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (3.0 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidify the aqueous residue to pH ~4-5 with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final carboxylic acid inhibitor.

Visualizations

Signaling Pathway Diagrams

Bcr_Abl_Signaling_Pathway Bcr-Abl Bcr-Abl STAT5 STAT5 Bcr-Abl->STAT5 P RAS RAS Bcr-Abl->RAS P PI3K PI3K Bcr-Abl->PI3K P Proliferation Proliferation STAT5->Proliferation RAS->Proliferation Survival Survival PI3K->Survival Inhibitor A Inhibitor A Inhibitor A->Bcr-Abl

Caption: Bcr-Abl signaling pathway and inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR->RAS/RAF/MEK/ERK P PI3K/AKT PI3K/AKT EGFR->PI3K/AKT P Cell Growth Cell Growth RAS/RAF/MEK/ERK->Cell Growth PI3K/AKT->Cell Growth Inhibitor B Inhibitor B Inhibitor B->EGFR Synthesis_Workflow cluster_0 Synthesis of Starting Material cluster_1 Inhibitor Synthesis Methyl 4-formylbenzoate Methyl 4-formylbenzoate Reductive Amination Reductive Amination Methyl 4-formylbenzoate->Reductive Amination Methylamine, NaBH(OAc)3 This compound This compound Reductive Amination->this compound Amide Coupling Amide Coupling This compound->Amide Coupling Pyrimidine fragment, EDC, HOBt Ester Intermediate Ester Intermediate Amide Coupling->Ester Intermediate Saponification Saponification Ester Intermediate->Saponification LiOH Final Inhibitor Final Inhibitor Saponification->Final Inhibitor Biological Evaluation Biological Evaluation Final Inhibitor->Biological Evaluation

References

Application Note: Quantitative Analysis of Methyl 4-(methylamino)benzoate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 4-(methylamino)benzoate. The described protocol is suitable for the determination of the compound in bulk materials and finished products, providing a reliable quality control tool for researchers, scientists, and drug development professionals. The method has been validated for linearity, precision, and accuracy in accordance with standard guidelines.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate quantification of this compound is crucial for ensuring the quality and purity of starting materials and final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2] This document provides a detailed protocol for the quantitative analysis of this compound, including sample preparation, chromatographic conditions, and method validation.

Experimental

Instrumentation & Reagents

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[2]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade/deionized)

    • This compound reference standard

    • Phosphoric acid (analytical grade)

Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), pH adjusted to 3.0 with phosphoric acid. The mobile phase should be filtered and degassed prior to use.[3]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C[2][4]

  • Detection Wavelength: 254 nm[5][6]

  • Injection Volume: 10 µL[4]

Protocols

1. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Solution Preparation

  • Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).[1]

  • For complex matrices, sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte.[7]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2][8]

3. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration, followed by the sample solutions.

  • Record the chromatograms and the peak areas for the analyte.

Method Validation

The analytical method was validated for linearity, precision, and accuracy.

  • Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions. The linearity was evaluated by the correlation coefficient (R²).[6][9]

  • Precision: The precision of the method was determined by analyzing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).[9]

  • Accuracy: The accuracy was assessed by a recovery study. A known amount of this compound standard was spiked into a placebo or sample matrix and the recovery was calculated.

Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (R²) 0.9998

Table 2: Precision Data (n=6)

ParameterConcentration (µg/mL)Mean Peak AreaStandard Deviation%RSD
Intra-day Precision 50762,1504,572.90.60
Inter-day Precision 50763,5006,108.00.80

Table 3: Accuracy (Recovery) Data

SampleSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
14039.699.0
25050.8101.6
36059.198.5
Mean Recovery (%) 99.7

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Weighing, Dissolving, Filtering) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Data_Acquisition Data Acquisition (Chromatogram & Peak Area) Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report (Concentration of Analyte) Quantification->Report

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Conclusion

The developed RP-HPLC method provides a reliable and robust tool for the quantitative determination of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical and chemical industries. The validation results demonstrate that the method is fit for its intended purpose.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Methyl 4-(methylamino)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 4-(methylamino)benzoate derivatives in solid-phase synthesis. These strategies are particularly relevant for the synthesis of cyclic peptides and heterocyclic compounds, which are of significant interest in drug discovery and development.

Application Notes

This compound and its derivatives serve as versatile linkers in solid-phase synthesis, enabling the production of complex molecular architectures. A notable example is the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker, which has been effectively employed as a "safety-catch" linker for the on-resin cyclization of peptides.[1][2] This strategy involves the assembly of a linear peptide on the solid support, followed by the activation of the linker and subsequent intramolecular cyclization to release the cyclic peptide from the resin. This approach offers significant advantages in terms of efficiency and purity of the final product.

The "safety-catch" nature of the MeDbz linker lies in its stability throughout the standard Fmoc-based solid-phase peptide synthesis (SPPS) and its activation under specific conditions to facilitate cleavage.[3][4][5][6][7] This allows for the synthesis of the linear peptide chain without premature cleavage. The activation step typically involves the formation of an N-acyl-N'-methylurea (MeNbz) moiety on the resin, which is highly susceptible to nucleophilic attack, leading to the cyclization and release of the peptide.[8]

Beyond cyclic peptides, derivatives of aminobenzoic acids are valuable scaffolds for the solid-phase synthesis of various heterocyclic compounds. For instance, polymer-bound aminobenzoic acid derivatives can be utilized as key intermediates in the synthesis of benzimidazoles and quinazolinones.[9][10] These heterocyclic motifs are prevalent in many biologically active molecules, and their synthesis on a solid support facilitates the generation of libraries for high-throughput screening in drug discovery programs.

The solid-phase approach offers several advantages over traditional solution-phase synthesis, including simplified purification procedures, the ability to drive reactions to completion using excess reagents, and the potential for automation.[5]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-3-amino-4-(methylamino)benzoic acid (Fmoc-MeDbz-OH)

This protocol describes the synthesis of the Fmoc-protected MeDbz linker.

Materials:

  • 3-amino-4-(methylamino)benzoic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • N,N-diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • Dissolve 3-amino-4-(methylamino)benzoic acid in a mixture of water and acetonitrile.

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Slowly add a solution of Fmoc-Cl in acetonitrile to the reaction mixture with vigorous stirring.

  • Continue stirring for 6 hours at room temperature.

  • Remove the acetonitrile by rotary evaporation.

  • Filter the resulting suspension and wash the filter cake with acetonitrile.

  • Dry the solid under high vacuum to obtain Fmoc-3-amino-4-(methylamino)benzoic acid.

Protocol 2: Loading of Fmoc-MeDbz-OH onto a Solid Support (e.g., Rink Amide Resin)

This protocol details the attachment of the Fmoc-MeDbz-OH linker to a suitable solid support.

Materials:

  • Rink Amide resin

  • Fmoc-MeDbz-OH

  • O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

Procedure:

  • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and wash the resin with DMF (3x) and DCM (3x).

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • In a separate vessel, dissolve Fmoc-MeDbz-OH (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

  • Add the activated linker solution to the resin and shake for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Determine the loading efficiency using a standard Fmoc quantification protocol.

Protocol 3: On-Resin Synthesis and Cyclization of Peptides using the MeDbz Linker

This protocol outlines the general procedure for the synthesis of a linear peptide on the MeDbz-functionalized resin, followed by on-resin cyclization and cleavage.

Materials:

  • Fmoc-MeDbz-functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • DIPEA

  • DMF

  • DCM

  • 20% (v/v) piperidine in DMF

  • p-nitrophenyl chloroformate

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Peptide Elongation:

    • Swell the Fmoc-MeDbz-resin in DMF.

    • Remove the Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM.

    • Couple the desired Fmoc-amino acid using a suitable coupling reagent (e.g., HATU/DIPEA or DIC/HOBt) in DMF.

    • Repeat the deprotection and coupling steps until the linear peptide sequence is assembled.

  • On-Resin Activation (Formation of MeNbz):

    • After the final Fmoc deprotection, wash the resin-bound peptide with DCM.

    • Treat the resin with a solution of p-nitrophenyl chloroformate in DCM for 1 hour.

    • Wash the resin with DCM.

    • Treat the resin with a solution of DIPEA in DMF for 30 minutes to induce cyclization to the N-acyl-N'-methylurea (MeNbz).

  • Cyclization and Cleavage:

    • Wash the resin with DMF and DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide with cold diethyl ether.

    • Purify the cyclic peptide by preparative HPLC.

Protocol 4: Solid-Phase Synthesis of Benzimidazoles

This protocol provides a general strategy for the solid-phase synthesis of a benzimidazole library.

Materials:

  • Bromoacetamide functionalized resin

  • Various o-phenylenediamines

  • Various aldehydes

  • DMF

  • Cleavage reagent (e.g., TFA/DCM)

Procedure:

  • Loading of o-phenylenediamine:

    • Swell the bromoacetamide resin in DMF.

    • Add a solution of the desired o-phenylenediamine in DMF to the resin and shake overnight.

    • Wash the resin with DMF and DCM.

  • Cyclization:

    • Swell the resin-bound o-phenylenediamine in DMF.

    • Add a solution of the desired aldehyde in DMF and shake for 4-6 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage:

    • Treat the resin with a cleavage cocktail (e.g., 50% TFA in DCM) for 1 hour.

    • Filter the resin and collect the filtrate.

    • Evaporate the solvent to obtain the crude benzimidazole derivative.

    • Purify as needed.

Quantitative Data

ParameterValueReference
Fmoc-MeDbz-OH Synthesis
Yield78%[11]
Resin Loading
Fmoc-MeDbz-OH on Rink Amide Resin0.4 - 0.8 mmol/g[11]
On-Resin Peptide Cyclization
Crude Purity of Cyclic Peptides>95%[7]
Isolated Yield of Cyclic Peptidesup to 93%[7]
Solid-Phase Benzimidazole Synthesis
YieldsGood to high[2]

Visualizations

experimental_workflow_peptide_cyclization Resin Solid Support (e.g., Rink Amide Resin) Linker_Loading Fmoc-MeDbz-OH Linker Loading Resin->Linker_Loading HATU, DIPEA SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Linker_Loading->SPPS Fmoc-AA, Coupling Reagents Activation On-Resin Activation (p-nitrophenyl chloroformate, DIPEA) SPPS->Activation Cleavage Cyclization & Cleavage (TFA Cocktail) Activation->Cleavage Cyclic_Peptide Purified Cyclic Peptide Cleavage->Cyclic_Peptide Purification (HPLC)

Caption: Workflow for on-resin peptide cyclization using the MeDbz linker.

logical_relationship_safety_catch Stable_State Stable MeDbz Linker on Resin SPPS_Conditions Stable to SPPS Conditions (Fmoc deprotection, coupling) Stable_State->SPPS_Conditions Activation_Step Chemical Activation (Formation of MeNbz) Stable_State->Activation_Step Labile_State Labile N-acyl-N'-methylurea (MeNbz) Activation_Step->Labile_State Cleavage_Conditions Labile to Cleavage/ Cyclization Conditions Labile_State->Cleavage_Conditions

Caption: The "safety-catch" principle of the MeDbz linker.

experimental_workflow_benzimidazole Resin Bromoacetamide Resin Loading Loading of o-phenylenediamine Resin->Loading Cyclization Cyclization with Aldehyde Loading->Cyclization Cleavage Cleavage (TFA/DCM) Cyclization->Cleavage Benzimidazole Purified Benzimidazole Cleavage->Benzimidazole Purification

References

Laboratory-Scale Synthesis of Methyl 4-(methylamino)benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 4-(methylamino)benzoate is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in drug discovery and materials science. Its structure, containing a secondary amine and a methyl ester, allows for further functionalization at either the nitrogen or the carbonyl group. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, commencing with the preparation of its precursor, Methyl 4-aminobenzoate, followed by a selective N-methylation reaction.

The presented two-step synthesis route is a robust and common approach for obtaining the target compound. The initial step involves the Fischer esterification of 4-aminobenzoic acid to yield Methyl 4-aminobenzoate. The subsequent step is the selective N-methylation of the resulting primary amine using dimethyl sulfate. This method is favored for its relatively high yields and the commercial availability of the starting materials.

Experimental Protocols

Part 1: Synthesis of Methyl 4-aminobenzoate (Precursor)

This protocol outlines the Fischer esterification of 4-aminobenzoic acid to produce Methyl 4-aminobenzoate.

Materials:

  • 4-Aminobenzoic acid

  • Methanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filter funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid and an excess of absolute methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases. The product will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dry the crude product. Recrystallization from a suitable solvent, such as methanol or ethanol, can be performed for further purification.

Part 2: Synthesis of this compound

This protocol details the selective N-methylation of Methyl 4-aminobenzoate using dimethyl sulfate.

Materials:

  • Methyl 4-aminobenzoate

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Acetone

  • Hydrochloric acid (10% aqueous solution)

  • Sodium hydroxide solution (e.g., 28%)

  • Isopropyl acetate or other suitable extraction solvent

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-aminobenzoate in acetone.

  • Add anhydrous potassium carbonate to the solution. This will act as the base.

  • Heat the mixture to a gentle reflux (around 50-60 °C).

  • Slowly add dimethyl sulfate to the refluxing mixture using a dropping funnel over a period of 30-60 minutes. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent for extraction, such as isopropyl acetate.

  • Wash the organic layer sequentially with water, 10% hydrochloric acid, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to yield a solid product.

Data Presentation

ParameterMethyl 4-aminobenzoate (Starting Material)This compound (Final Product)
Molecular Formula C₈H₉NO₂C₉H₁₁NO₂
Molecular Weight 151.16 g/mol 165.19 g/mol
Appearance White to off-white crystalline solidWhite to light brown solid
Melting Point 110-112 °C94-96 °C
Typical Yield (Step 1) 64-85%N/A
Typical Yield (Step 2) N/AHigh

Mandatory Visualization

Synthesis_Workflow node_SA 4-Aminobenzoic Acid process1 Fischer Esterification node_SA->process1 node_MAB Methyl 4-aminobenzoate process2 N-Methylation node_MAB->process2 node_MMB This compound reagent1 Methanol, H₂SO₄ (cat.) reagent1->process1 reagent2 Dimethyl Sulfate, K₂CO₃, Acetone reagent2->process2 purification1 Neutralization & Filtration process1->purification1 purification2 Extraction & Recrystallization process2->purification2 purification1->node_MAB purification2->node_MMB

Caption: Synthetic workflow for this compound.

Signaling_Pathway start Starting Material (Methyl 4-aminobenzoate) base Addition of Base (K₂CO₃) start->base Step 1 deprotonation Deprotonation of Amine base->deprotonation Step 2 nucleophile Formation of Nucleophilic Amide Anion deprotonation->nucleophile Step 3 methylation Nucleophilic Attack on Dimethyl Sulfate nucleophile->methylation Step 4 product Product Formation (this compound) methylation->product Step 5

Caption: Key steps in the N-methylation reaction mechanism.

Personal protective equipment (PPE) for handling Methyl 4-(methylamino)benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Handling Methyl 4-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This compound is an aromatic amine and ester compound utilized in various research and development applications, including as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Due to its chemical nature, proper handling and the use of appropriate Personal Protective Equipment (PPE) are crucial to ensure the safety of laboratory personnel. These application notes provide detailed protocols for the safe handling of this compound, with a focus on minimizing exposure and mitigating potential hazards.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Acute Effects: Causes serious eye irritation[1]. It can also cause skin irritation and may lead to respiratory tract irritation[1][2]. Ingestion may be harmful.

  • Chronic Effects: Data on the long-term effects of exposure is limited. However, aromatic amines as a class are known for potential systemic effects.

  • Physical Hazards: The substance is a solid and can form dust, which increases the risk of inhalation[3].

A thorough risk assessment should be conducted before any new or modified procedure involving this chemical.

Engineering Controls

The first line of defense in minimizing exposure is the implementation of effective engineering controls.

  • Ventilation: All handling of this compound should be performed in a well-ventilated area[3]. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Containment: For larger quantities or high-energy operations (e.g., grinding, sonicating), use of a glove box or other closed-system containment is recommended.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[4].

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing direct contact with this compound. The following PPE is mandatory when handling this compound.

3.1. Eye and Face Protection:

  • Protocol: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[3]. A face shield should be worn in addition to safety goggles when there is a significant risk of splashes or dust generation.

3.2. Skin Protection:

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are commonly used in laboratory settings but may offer limited protection against aromatic amines[1][5]. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves[3].

  • Body Protection: A lab coat or chemical-resistant apron must be worn. For larger quantities or situations with a high risk of contamination, impervious clothing is recommended[3].

3.3. Respiratory Protection:

  • Protocol: Respiratory protection is generally not required when handling small quantities in a properly functioning chemical fume hood. However, if dust or aerosols are generated and engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is necessary[3]. For dusty conditions, a particulate respirator (e.g., N95, P100) may be appropriate. If vapors are a concern, an organic vapor cartridge should be used. For high concentrations or in emergency situations, a full-face respirator or a self-contained breathing apparatus (SCBA) is required[3]. A formal respiratory protection program, including fit testing, must be in place.

Hygiene and Housekeeping
  • Avoid eating, drinking, or smoking in areas where this compound is handled or stored[5][6].

  • Wash hands thoroughly after handling the chemical and before leaving the laboratory[3].

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place[3].

  • Clean up spills promptly using appropriate absorbent materials and dispose of waste in sealed, labeled containers according to institutional and local regulations. Avoid generating dust during cleanup[3].

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[7].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[7].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].

Quantitative Data Summary

ParameterValue/RecommendationSource/Standard
Occupational Exposure Limits (OELs) Not EstablishedOSHA, NIOSH, ACGIH
Eye Protection Tightly fitting safety gogglesEN 166 (EU) or NIOSH (US)[3]
Glove Material (Splash Protection) Nitrile (minimum 5 mil thickness)General laboratory practice
Glove Material (Extended Contact) Butyl rubber, Viton™Chemical resistance guides
Respiratory Protection (Dust/Aerosol) NIOSH-approved particulate respirator (e.g., N95, P100)[3]
Respiratory Protection (Vapors) NIOSH-approved respirator with organic vapor cartridges[3]

Note: The absence of established Occupational Exposure Limits (OELs) necessitates a conservative approach to control exposure. All handling should aim to minimize any level of exposure.

Experimental Protocols

Protocol for Selecting Appropriate Personal Protective Equipment (PPE)

This protocol outlines the decision-making process for selecting the correct level of PPE when working with this compound.

1. Materials:

  • This compound
  • Standard laboratory PPE (lab coat, safety goggles)
  • Chemical-resistant gloves (Nitrile, Butyl rubber, Viton™)
  • Face shield
  • NIOSH-approved respirator (particulate filter and/or organic vapor cartridges)
  • Chemical fume hood
  • Glove box

2. Procedure:

  • Assess the Risk: Before starting any work, evaluate the scale of the experiment, the potential for dust or aerosol generation, and the duration of the handling task.
  • Select Engineering Controls:
  • For all handling, work in a well-ventilated area.
  • For weighing, transferring, or any procedure that could generate dust, use a chemical fume hood.
  • For high-energy processes or larger quantities, use a glove box.
  • Select Eye and Face Protection:
  • At a minimum, wear tightly fitting safety goggles.
  • If there is a risk of splashes or significant dust, add a face shield over the goggles.
  • Select Hand Protection:
  • For short-term handling and splash protection, use nitrile gloves (minimum 5 mil).
  • For extended handling or immersion, select butyl rubber or Viton™ gloves based on chemical compatibility charts for aromatic amines and esters.
  • Select Body Protection:
  • Wear a lab coat for all procedures.
  • If there is a significant risk of splashes, wear a chemical-resistant apron over the lab coat.
  • Select Respiratory Protection:
  • If working entirely within a certified chemical fume hood with small quantities, respiratory protection is not typically required.
  • If dust or aerosols may be generated outside of a fume hood or if the ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.
  • If heating the compound or if vapors are expected, use a respirator with an organic vapor cartridge.
  • If both particulates and vapors are a concern, use a combination cartridge.
  • Verify and Don PPE: Before beginning the experiment, ensure all selected PPE is in good condition and is donned correctly.

Mandatory Visualization

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Risk Assessment: Scale, Duration, Dust/Aerosol Potential start->risk_assessment engineering_controls Select Engineering Controls risk_assessment->engineering_controls Based on risk fume_hood Chemical Fume Hood engineering_controls->fume_hood Dust/Aerosol Risk glove_box Glove Box engineering_controls->glove_box High Risk/ Large Quantity eye_face_protection Select Eye/Face Protection engineering_controls->eye_face_protection goggles Safety Goggles eye_face_protection->goggles Minimum face_shield Goggles + Face Shield eye_face_protection->face_shield Splash/High Dust Risk skin_protection Select Skin Protection goggles->skin_protection face_shield->skin_protection lab_coat Lab Coat skin_protection->lab_coat Minimum apron Lab Coat + Apron skin_protection->apron Splash Risk hand_protection Select Hand Protection lab_coat->hand_protection apron->hand_protection nitrile_gloves Nitrile Gloves (Splash Protection) hand_protection->nitrile_gloves Short Term butyl_viton_gloves Butyl/Viton Gloves (Extended Contact) hand_protection->butyl_viton_gloves Long Term respiratory_protection Select Respiratory Protection nitrile_gloves->respiratory_protection butyl_viton_gloves->respiratory_protection no_respirator No Respirator Required respiratory_protection->no_respirator In Fume Hood/ No Dust particulate_respirator Particulate Respirator (e.g., N95) respiratory_protection->particulate_respirator Dust/Aerosol Present ov_respirator Organic Vapor Respirator respiratory_protection->ov_respirator Vapors Present proceed Proceed with Experiment no_respirator->proceed particulate_respirator->proceed ov_respirator->proceed

Caption: PPE selection workflow for handling this compound.

References

Application Notes & Protocols: First-Aid Measures for Exposure to Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(methylamino)benzoate is a chemical compound utilized in various industrial and scientific research applications.[1] As with any laboratory chemical, understanding the appropriate first-aid measures in case of accidental exposure is critical to ensure personnel safety. These notes provide detailed protocols for immediate response to exposure through inhalation, skin contact, eye contact, and ingestion. The primary goal of these first-aid measures is to mitigate harm and stabilize the individual until professional medical attention can be obtained. Always consult the Safety Data Sheet (SDS) for the specific product and seek immediate medical advice after any exposure.[2]

General First-Aid Principles

In any exposure scenario, the following general principles should be applied:

  • Ensure Scene Safety: Before assisting an exposed individual, ensure the area is safe.[3] If necessary, remove the individual from the hazardous environment.[4]

  • Personal Protective Equipment (PPE): The first responder should wear appropriate PPE to avoid secondary exposure.

  • Seek Immediate Medical Attention: First-aid measures are not a substitute for professional medical evaluation.[5] After providing initial aid, always seek medical attention for the exposed individual.[6][7]

  • Provide Information: When seeking medical help, provide the Safety Data Sheet (SDS) and any available information about the substance, the route of exposure, and the extent of the exposure.[2]

First-Aid Protocols by Exposure Route

Protocol for Inhalation Exposure

Objective: To remove the individual from the contaminated atmosphere and support breathing.

Methodology:

  • Immediately move the exposed person to fresh air.[1][6]

  • If the person experiences difficulty breathing, trained personnel may administer oxygen.[1][7]

  • If breathing has stopped, perform artificial respiration.[1][4] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]

  • Keep the affected person warm and at rest.[6]

  • Seek immediate medical attention.[1][4]

Protocol for Skin Contact

Objective: To decontaminate the skin and prevent absorption and irritation.

Methodology:

  • Immediately take off all contaminated clothing and shoes.[1][7]

  • Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][2][7][8]

  • If skin irritation persists after washing, consult a physician.[8][9]

  • Wash contaminated clothing before reuse.[7]

  • Seek immediate medical attention, especially if irritation or other symptoms develop.[7]

Protocol for Eye Contact

Objective: To flush the chemical from the eyes to prevent or minimize damage.

Methodology:

  • Immediately flush the eyes with plenty of clean, running water for at least 15 minutes.[1][2][7]

  • Ensure complete irrigation by keeping the eyelids apart and occasionally lifting the upper and lower lids.[6][10]

  • If present, remove contact lenses after the initial flushing, if it can be done easily.[4][8][11] Continue rinsing.[7]

  • Do not use any neutralizing agents unless specifically instructed by a medical professional.[12]

  • Seek immediate medical attention from an ophthalmologist or physician after flushing.[1][13]

Protocol for Ingestion

Objective: To dilute the substance and prevent vomiting unless directed by a medical professional.

Methodology:

  • Rinse the mouth thoroughly with water.[1][2]

  • Do NOT induce vomiting.[1] There is a risk of the substance causing further damage on the way up or being inhaled into the lungs.[14]

  • If the person is conscious and able to swallow, have them drink one or two glasses of water to dilute the substance.[13][15]

  • Never give anything by mouth to an unconscious or convulsing person.[1][2][7]

  • Call a Poison Control Center or a doctor immediately for advice.[1][5][11]

Summary of Quantitative First-Aid Data

The following table summarizes key quantitative parameters for first-aid procedures following exposure to this compound.

Exposure RouteFirst-Aid MeasureRecommended Duration / QuantityCitations
Skin Contact Wash with soap and waterAt least 15 minutes[7][8][9]
Eye Contact Rinse with pure waterAt least 15 minutes[1][2][4][6][7][8][9][16]
Ingestion Drink water (if conscious)Two glasses at most[13][17]

First-Aid Workflow Diagram

The following diagram illustrates the logical workflow for responding to an accidental exposure to this compound.

FirstAidWorkflow cluster_start cluster_safety Initial Response cluster_assessment Identify Exposure Route cluster_actions Specific First-Aid Actions cluster_end start Exposure to This compound safety 1. Assess Scene Ensure Your Own Safety start->safety remove 2. Remove Victim from Source of Exposure safety->remove call 3. Call for Emergency Medical Help remove->call route Route of Exposure? call->route inhalation Inhalation: - Move to fresh air. - Support breathing (give O2 if trained). - Seek immediate medical attention. route->inhalation Inhalation skin Skin Contact: - Remove contaminated clothing. - Wash with soap & water for 15+ min. - Seek medical attention if irritation persists. route->skin Skin eye Eye Contact: - Remove contact lenses (if easy). - Flush with water for 15+ min. - Keep eyelids open. - Seek immediate medical attention. route->eye Eye ingestion Ingestion: - Rinse mouth with water. - DO NOT induce vomiting. - Give 1-2 glasses of water (if conscious). - Seek immediate medical attention. route->ingestion Ingestion end_node Provide SDS to Emergency Responders inhalation->end_node skin->end_node eye->end_node ingestion->end_node

Caption: Workflow for first-aid response to chemical exposure.

References

Application Notes: Disposal of Waste Containing Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Methyl 4-(methylamino)benzoate is a chemical compound used in laboratory and research settings.[1][2] Proper management and disposal of waste containing this substance are critical to ensure the safety of personnel and protect the environment. These application notes provide a comprehensive overview of the recommended procedures for handling, storing, and disposing of such waste, in compliance with major regulatory frameworks.

2. Waste Identification and Classification

Any material contaminated with this compound, including unused or expired product, reaction byproducts, contaminated labware (e.g., gloves, absorbent paper), and spill cleanup materials, must be treated as regulated chemical waste.[3]

Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste in the United States, a waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5] While this compound is not typically found on a specific list, waste containing it may be classified as hazardous based on its characteristics. For instance, it is known to cause serious eye irritation and skin irritation.[2][6]

It is the responsibility of the waste generator (the laboratory or facility creating the waste) to make an accurate hazardous waste determination.[4][7][8] When in doubt, the waste should be managed as hazardous.

3. Regulatory Overview

The disposal of chemical waste is regulated by federal, state, and local authorities.

  • Federal: The U.S. Environmental Protection Agency (EPA) implements the RCRA regulations (40 CFR Parts 260-279), which establish the "cradle-to-grave" management system for hazardous waste.[4][8]

  • State: State environmental agencies, such as the Texas Commission on Environmental Quality (TCEQ) or the California Department of Toxic Substances Control (DTSC), may have more stringent regulations than the federal government.[5][8]

  • Local: Municipal regulations may also apply.

Researchers and professionals must consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.[3]

4. Health and Safety Precautions

Before handling waste containing this compound, it is essential to review the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and impervious protective clothing.[1]

    • Respiratory Protection: If dust formation is possible or if exposure limits are exceeded, a full-face respirator should be used.[1]

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6]

5. Waste Segregation and Storage

Proper segregation and storage are crucial to prevent dangerous chemical reactions.

  • Chemical Incompatibility: Do not mix waste containing this compound with incompatible materials. Based on data for similar benzoate compounds, incompatible materials include:

    • Strong oxidizing agents[6]

    • Strong acids and bases[6]

    • Reducing agents[9]

  • Containerization:

    • Use a chemically compatible, leak-proof container that is in good condition.[3]

    • The container must be kept securely closed except when adding waste. Using parafilm or corks as a primary closure is not acceptable.[3]

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant").[10]

  • Storage Location: Store waste containers in a designated and controlled area, such as a Satellite Accumulation Area (SAA), which should be under the control of the laboratory director.[10] The storage area must be cool, dry, and well-ventilated.[11]

6. Spill Management

In the event of a spill:

  • Evacuate and Secure: Evacuate non-essential personnel and control access to the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup:

    • Avoid dust formation.[1] For solid materials, it may be appropriate to dampen the material with a suitable solvent like 60-70% ethanol before sweeping.[3]

    • Use an inert absorbent material (e.g., vermiculite, dry sand) to collect the spilled substance.[9]

    • Place all contaminated materials, including used PPE, into a sealed, labeled container for disposal as hazardous waste.[3][9]

  • Decontamination: Wash the spill area thoroughly with soap and water.[3]

Protocols

Protocol 1: Standard Procedure for Disposal of this compound Waste

This protocol outlines the standard steps for the routine disposal of waste generated in a laboratory setting.

  • Waste Characterization: Identify all waste streams containing this compound as hazardous chemical waste.

  • Container Selection and Labeling:

    • Obtain a suitable waste container from your institution's EHS department or an approved supplier. The container must be compatible with the chemical.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Fill out the label completely, including the full chemical name(s) of all constituents and their approximate concentrations. Do not use abbreviations or chemical formulas.[10]

  • Waste Accumulation:

    • Place the labeled container in your designated Satellite Accumulation Area (SAA).

    • Keep the container closed at all times, only opening it to add waste.

    • Do not mix incompatible waste streams in the same container.

  • Request for Disposal:

    • Once the container is full or you are finished generating this type of waste, submit a chemical waste pickup request through your institution's EHS portal or designated system.

    • Provide accurate information about the waste composition and container size.

  • Documentation and Record-Keeping:

    • The EHS department or the licensed waste hauler will provide a Uniform Hazardous Waste Manifest for tracking the waste from your facility to its final disposal site.[7]

    • Retain a copy of all waste disposal records as required by your institution and regulatory agencies.

Protocol 2: Hypothetical Experimental Protocol for Waste Compatibility Assessment

Objective: To demonstrate the principle of assessing the compatibility of two different chemical waste streams at a micro-scale before bulk mixing. This protocol is for illustrative purposes only and should be performed by trained EHS professionals in a controlled environment.

  • Preparation and Safety:

    • Don all required PPE (safety goggles, face shield, lab coat, chemical-resistant gloves).

    • Perform all steps inside a certified chemical fume hood.

    • Have spill cleanup materials and appropriate fire extinguishing media readily available.

  • Materials:

    • Representative sample (approx. 1-2 mL or 1-2 g) of this compound waste ("Waste A").

    • Representative sample (approx. 1-2 mL or 1-2 g) of the second waste stream ("Waste B").

    • Small, clean glass vials or test tubes.

    • Thermometer or thermocouple probe.

  • Procedure:

    • Add 1 mL of Waste A to a clean test tube.

    • Measure and record the initial temperature.

    • Slowly and carefully add 1 mL of Waste B to the same test tube.

    • Observe for any immediate signs of a reaction, including:

      • Gas evolution: Bubbling, fizzing, or release of fumes.

      • Temperature change: A significant increase or decrease in temperature.

      • Precipitation: Formation of a solid.

      • Color change.

      • Stratification or phase separation.

    • Gently swirl the mixture and continue to monitor for any delayed reactions over a period of 30 minutes.

  • Interpretation:

    • Compatible: No significant reaction is observed.

    • Incompatible: Any observed reaction (heat, gas, precipitate) indicates incompatibility. The waste streams must not be mixed.

  • Disposal: The mixture generated during the test, along with any contaminated materials, must be disposed of as hazardous waste.

Data Presentation

Table 1: Summary of Hazard and Disposal Information for this compound

ParameterInformation
GHS Hazard Statements H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2][6] H335: May cause respiratory irritation.[2] H302: Harmful if swallowed.[2]
Primary Hazards Skin Irritant, Serious Eye Irritant.[2][6]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[6]
Recommended PPE Safety goggles with side-shields, chemical-resistant gloves, protective clothing.[1]
Spill Cleanup Use inert absorbent material (vermiculite, sand). Avoid dust formation.[1][9]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[6][11][12] Do not dispose down the drain or in regular trash.[3][13]
Regulatory Framework Resource Conservation and Recovery Act (RCRA) at the federal level, supplemented by state and local regulations.[4][5]

Mandatory Visualization

WasteDisposalWorkflow start Waste Generation (this compound) classify Classify as Hazardous Waste start->classify Step 1 ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe Step 2 segregate Segregate from Incompatible Materials ppe->segregate Step 3 container Select & Label Compatible Container segregate->container Step 4 storage Store in Designated SAA (Keep Container Closed) container->storage Step 5 request Submit Waste Pickup Request to EHS storage->request Step 6 end Professional Disposal (Licensed Contractor) request->end Step 7

Caption: Waste disposal workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-(methylamino)benzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary and effective synthetic routes for this compound:

  • Fischer Esterification: This method involves the acid-catalyzed esterification of 4-(methylamino)benzoic acid with methanol. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). To maximize the yield, it is crucial to use an excess of methanol and remove the water produced during the reaction to shift the equilibrium towards the product.

  • Reduction of a Nitro Precursor: This route typically starts with a nitro-substituted precursor, such as methyl 3-(methylamino)-4-nitrobenzoate. The nitro group is then reduced to an amino group to yield the final product. Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium bisulfite (NaHSO₃).

Q2: Which synthetic route generally provides a higher yield?

A2: The catalytic hydrogenation of a nitro precursor, specifically methyl 3-(methylamino)-4-nitrobenzoate using Pd/C and H₂, has been reported to achieve a yield as high as 99%. The reduction using sodium bisulfite has been reported to provide a 68% yield. Yields for the Fischer esterification of 4-(methylamino)benzoic acid can vary depending on the reaction conditions and the effectiveness of water removal.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions include:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid, especially during workup if the pH is not carefully controlled. This can occur under both acidic and basic conditions.

  • N-Methylation: In some cases, over-methylation of the amino group can occur, leading to the formation of a tertiary amine byproduct.

  • Incomplete Reduction: When using the reduction route, incomplete reduction of the nitro group can result in nitroso or hydroxylamine intermediates.

Q4: How can I purify the final product?

A4: Purification of this compound can be achieved through two main techniques:

  • Recrystallization: This is an effective method for removing small amounts of impurities. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for similar compounds include ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For separating the product from significant impurities, column chromatography is recommended. A typical stationary phase is silica gel. The mobile phase (eluent) is usually a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate). To prevent the basic amino group from interacting with the acidic silica gel, which can cause tailing, a small amount of a basic modifier like triethylamine (0.5-1%) can be added to the eluent.

Troubleshooting Guides

Route 1: Fischer Esterification of 4-(methylamino)benzoic acid
Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Equilibrium not shifted towards product: The Fischer esterification is a reversible reaction.- Use a large excess of methanol (it can also serve as the solvent).- Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.
Insufficient acid catalyst: The basic amino group of the starting material can neutralize the acid catalyst.- Use a stoichiometric amount of a strong acid catalyst (e.g., H₂SO₄) or a slight excess of a solid acid catalyst (e.g., p-TsOH).
Reaction time is too short or temperature is too low. - Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is heated to the boiling point of methanol.
Product is the starting carboxylic acid Ester hydrolysis during workup: The ester is sensitive to both acidic and basic conditions in the presence of water.- During the workup, carefully neutralize the reaction mixture with a weak base like sodium bicarbonate to a pH of ~7-8 before extraction.- Avoid using strong bases like sodium hydroxide for neutralization, as this can promote saponification (base-catalyzed ester hydrolysis).
Presence of multiple spots on TLC after reaction Formation of side products: This could be due to N-methylation or other side reactions.- Consider using a milder acid catalyst or lowering the reaction temperature.- Purify the crude product using column chromatography.
Route 2: Reduction of Methyl 3-(methylamino)-4-nitrobenzoate
Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst (for catalytic hydrogenation): The Pd/C catalyst may be old or poisoned.- Use fresh, high-quality Pd/C catalyst.- Ensure the reaction system is free of catalyst poisons such as sulfur compounds.
Inefficient reducing agent: The chosen reducing agent may not be effective under the current conditions.- For catalytic hydrogenation, ensure a proper hydrogen atmosphere (e.g., using a balloon or a pressurized system).- If using a chemical reducing agent like sodium bisulfite, ensure it is added in a sufficient stoichiometric excess.
Reaction time is too short. - Monitor the reaction by TLC until the starting material is fully consumed.
Presence of colored impurities in the product Incomplete reduction: The presence of nitroso or azo compounds can impart color.- Increase the reaction time or the amount of reducing agent.- For catalytic hydrogenation, ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen.
Product is difficult to purify Formation of multiple byproducts. - Optimize the reaction conditions to improve selectivity.- Employ column chromatography with a suitable eluent system for purification. Adding a small amount of triethylamine to the eluent can improve the separation of basic compounds.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Synthetic RouteStarting MaterialReagents and ConditionsReported Yield (%)Reference
Catalytic HydrogenationMethyl 3-(methylamino)-4-nitrobenzoateH₂, 10% Pd/C, THF/EtOH, 16 h99
Chemical ReductionMethyl 3-(methylamino)-4-nitrobenzoateaq. NaHSO₃, THF/EtOH, 2 h68
Hydrolysis (Reverse of Esterification)This compound25% NaOH, Methanol/Water, 1 h88.26 (for the acid)

Experimental Protocols

Protocol 1: High-Yield Synthesis via Catalytic Hydrogenation

This protocol is adapted from a high-yield synthesis of a closely related compound and is expected to be effective for the target molecule.

Materials:

  • Methyl 3-(methylamino)-4-nitrobenzoate

  • 10% Palladium on activated carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Absolute Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable reaction vessel, dissolve Methyl 3-(methylamino)-4-nitrobenzoate in a 1:1 mixture of THF and absolute EtOH.

  • Carefully add 10% Pd/C to the solution (typically 10% by weight of the starting material).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (a balloon or a pressurized system can be used) for 16 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the THF/EtOH solvent mixture.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Fischer Esterification of 4-(methylamino)benzoic acid

This is a general protocol for Fischer esterification that can be adapted for the synthesis of this compound.

Materials:

  • 4-(methylamino)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add 4-(methylamino)benzoic acid and a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for several hours (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_fischer_esterification start Start: 4-(methylamino)benzoic acid + Methanol reflux Acid Catalyst (H₂SO₄ or p-TsOH) Reflux start->reflux Reaction workup Workup: 1. Quench with NaHCO₃ 2. Extract with Ethyl Acetate 3. Wash with Brine reflux->workup Isolation purification Purification: Recrystallization or Column Chromatography workup->purification Purification product Product: This compound purification->product Final Product

Caption: Workflow for Fischer Esterification of 4-(methylamino)benzoic acid.

troubleshooting_low_yield_fischer start Problem: Low Yield check_equilibrium Is equilibrium unfavorable? start->check_equilibrium check_catalyst Is catalyst insufficient? check_equilibrium->check_catalyst No solution_equilibrium Solution: - Use excess methanol - Remove water (Dean-Stark) check_equilibrium->solution_equilibrium Yes check_conditions Are reaction conditions optimal? check_catalyst->check_conditions No solution_catalyst Solution: - Increase catalyst amount check_catalyst->solution_catalyst Yes solution_conditions Solution: - Increase reaction time - Ensure proper temperature check_conditions->solution_conditions Yes

Caption: Troubleshooting logic for low yield in Fischer Esterification.

Troubleshooting common side reactions in the synthesis of Methyl 4-(methylamino)benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of Methyl 4-(methylamino)benzoate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. As a key intermediate in the production of various pharmaceuticals and fine chemicals, achieving high purity and yield is paramount. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your experimental outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue 1: Low Yield & Incomplete Conversion

Q1: My reaction has stalled. TLC analysis shows a significant amount of the starting material, Methyl 4-aminobenzoate, remaining even after prolonged reaction times. What is causing this incomplete N-methylation?

A1: This is a common issue often rooted in suboptimal reaction kinetics or reagent deactivation.

  • Potential Cause 1: Insufficiently Activated Methylating Agent.

    • Scientific Rationale: Common methylating agents like dimethyl sulfate or methyl iodide require a basic catalyst to deprotonate the amine, making it a more potent nucleophile. If the base is too weak, absent, or has been neutralized, the reaction rate will be exceedingly slow.

    • Recommended Solution: Ensure the use of an appropriate base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a suitable solvent (e.g., DMF, Acetone). The base should be in stoichiometric excess relative to the starting amine. For instance, using at least 1.5-2.0 equivalents of K₂CO₃ is a common practice.

  • Potential Cause 2: Low Reaction Temperature.

    • Scientific Rationale: N-alkylation reactions, while exothermic, often require an initial activation energy to proceed at a practical rate. Insufficient heating can lead to a stalled reaction.

    • Recommended Solution: Gently heat the reaction mixture. For a typical reaction using dimethyl sulfate and K₂CO₃ in acetone, refluxing the mixture (around 56°C) is often effective. Monitor the temperature to prevent excessive side reactions.

  • Potential Cause 3 (If starting from 4-(methylamino)benzoic acid): Equilibrium Limitations in Esterification.

    • Scientific Rationale: The Fischer esterification of a carboxylic acid with an alcohol is a reversible process. The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants.[1][2]

    • Recommended Solution: To drive the reaction to completion, employ Le Châtelier's principle.[2] Use a large excess of the alcohol (methanol can often be used as the solvent) and ensure the presence of a strong acid catalyst like concentrated sulfuric acid.[1][3] Alternatively, remove water as it forms using a Dean-Stark apparatus if a different solvent is used.[4]

Issue 2: Formation of Key Impurities

Q2: My final product is contaminated with a significant, less polar byproduct. How do I identify and prevent its formation?

A2: The most common less-polar impurity is the over-methylated product, Methyl 4-(dimethylamino)benzoate.

  • Identification: This tertiary amine will have a higher Rf value on a normal-phase TLC plate compared to your desired secondary amine product due to its reduced polarity (it lacks the N-H bond for hydrogen bonding). Its presence can be confirmed using analytical techniques like GC-MS or NMR spectroscopy.[5][6]

  • Scientific Rationale for Formation: The product, this compound, is itself a nucleophile and can compete with the starting material for the methylating agent. This second methylation step leads to the formation of the tertiary amine, Methyl 4-(dimethylamino)benzoate. This is particularly problematic if the methylating agent is used in large excess or if the reaction is run for too long at elevated temperatures.

  • Prevention & Control:

    • Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) rather than a large one. Add the methylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which favors methylation of the more reactive primary amine over the secondary amine product.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can increase the rate of the second methylation.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the over-methylated product.

  • Purification Strategy: If the byproduct does form, it can be separated from the desired product by column chromatography on silica gel. The polarity difference is usually sufficient for a clean separation.

Q3: During workup, my yield dropped significantly, and I've isolated the starting carboxylic acid. What happened?

A3: This indicates hydrolysis of your methyl ester product, a common issue if the pH and temperature are not carefully controlled during the workup.

  • Scientific Rationale: The ester functional group is susceptible to saponification (base-catalyzed hydrolysis) and, to a lesser extent, acid-catalyzed hydrolysis.[7][8] Exposing the product to strong aqueous base (like NaOH or KOH) or heating it in acidic aqueous conditions during extraction will cleave the ester, regenerating the corresponding carboxylate salt, which upon acidification, gives 4-(methylamino)benzoic acid.[9]

  • Recommended Workup Protocol (Self-Validating):

    • Quenching: After the reaction is complete, cool the mixture to room temperature.

    • Solvent Removal: If a volatile organic solvent like acetone was used, remove it under reduced pressure.

    • Extraction: Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Neutralization: Crucially, use a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst or acidic byproducts.[1][4] Sodium bicarbonate is strong enough to deprotonate carboxylic acids but generally not strong enough to cause rapid saponification of the ester at room temperature.

    • Washing: Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.

    • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q4: My final product has a persistent yellow or brown discoloration. What is the cause and how can I obtain a colorless product?

A4: Discoloration is almost always due to the oxidation of the aromatic amine functionality.

  • Scientific Rationale: Aromatic amines, particularly secondary amines like your product, are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by heat, light, or the presence of trace metal impurities. The oxidation can lead to the formation of highly colored nitroso (-N=O) or nitro (-NO₂) compounds, as well as complex polymeric materials.[10][11][12]

  • Prevention & Troubleshooting:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, especially if the reaction requires prolonged heating.

    • Degassed Solvents: For high-purity applications, using solvents that have been degassed (by sparging with nitrogen or argon) can be beneficial.

    • Purification:

      • Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be identified to selectively crystallize the pure, colorless product, leaving the colored impurities in the mother liquor.

      • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated carbon (charcoal), heat briefly, and then filter through a pad of celite. The activated carbon will adsorb the highly conjugated colored impurities. Concentrate the filtrate to recover the purified product.

Visualization of Reaction & Side Reactions

cluster_main Main Synthetic Pathway cluster_side Common Side Reactions SM Methyl 4-aminobenzoate (Starting Material) Product This compound (Desired Product) SM->Product N-Methylation (e.g., CH₃I, K₂CO₃) Overmethylation Methyl 4-(dimethylamino)benzoate (Over-methylation Impurity) Product->Overmethylation Excess CH₃I / High Temp. Hydrolysis 4-(Methylamino)benzoic Acid (Hydrolysis Product) Product->Hydrolysis Harsh Workup (Strong Base/Acid) Oxidation Colored Impurities (Oxidation Products) Product->Oxidation Air (O₂) / Heat / Light

Caption: Primary synthesis route and divergence points for common side reactions.

Troubleshooting Flowchart

Problem Problem Observed LowYield Low Yield / Incomplete Reaction Problem->LowYield Impurity Major Impurity Seen (e.g., by TLC/GC) Problem->Impurity Color Product is Discolored (Yellow/Brown) Problem->Color Cause1 Cause: Low Temp / Weak Base / Equilibrium LowYield->Cause1 Cause2 Cause: Over-methylation Impurity->Cause2 Less Polar Impurity Cause3 Cause: Hydrolysis Impurity->Cause3 More Polar Impurity Cause4 Cause: Oxidation Color->Cause4 Sol1 Solution: Increase Temp / Check Base Stoichiometry / Use Excess Reagent (Esterification) Cause1->Sol1 Sol2 Solution: Control Stoichiometry / Lower Temp / Monitor Reaction Cause2->Sol2 Sol3 Solution: Use Mild Base (NaHCO₃) / Avoid Heat in Workup Cause3->Sol3 Sol4 Solution: Use Inert Atmosphere / Recrystallize / Charcoal Treatment Cause4->Sol4

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Data Summary & Protocols

Table 1: Typical TLC Profile

(Using a 4:1 Hexanes:Ethyl Acetate mobile phase on a silica gel plate)

CompoundStructureTypical Rf ValueAppearance under UV (254 nm)
Methyl 4-aminobenzoate (SM)H₂N-Ph-COOCH₃~ 0.35UV active
This compound (Product) CH₃NH-Ph-COOCH₃ ~ 0.50 UV active
Methyl 4-(dimethylamino)benzoate(CH₃)₂N-Ph-COOCH₃~ 0.65UV active
4-(Methylamino)benzoic AcidCH₃NH-Ph-COOH~ 0.05 (streaking)UV active
Experimental Protocol: N-Methylation of Methyl 4-aminobenzoate

This protocol is provided as a representative example and should be adapted and optimized for specific laboratory conditions.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-aminobenzoate (10.0 g, 66.1 mmol) and anhydrous potassium carbonate (13.7 g, 99.2 mmol, 1.5 equiv).

  • Solvent Addition: Add 100 mL of acetone. Stir the suspension vigorously.

  • Reagent Addition: Slowly add dimethyl sulfate (6.9 mL, 72.7 mmol, 1.1 equiv) dropwise over 15 minutes at room temperature. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction's progress by TLC. Collect a small aliquot, dilute it with ethyl acetate, filter, and spot on a TLC plate against the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in 100 mL of ethyl acetate.

    • Transfer to a separatory funnel and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white solid.

References

Optimizing temperature and pH for the esterification of 4-(methylamino)benzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of temperature and pH in the esterification of 4-(methylamino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis of the corresponding esters, such as ethyl 4-(methylamino)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the esterification of 4-(methylamino)benzoic acid?

A1: The most common method is the Fischer-Speier esterification. This involves reacting 4-(methylamino)benzoic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically heated under reflux. To drive the reaction toward the product, a large excess of the alcohol is often used, and in some setups, water is removed as it forms.

Q2: How does temperature affect the rate and yield of the esterification reaction?

A2: Increasing the reaction temperature generally increases the rate of esterification. For Fischer esterifications, the reaction is often carried out at the reflux temperature of the alcohol being used. However, excessively high temperatures can lead to side reactions and decomposition of the product, potentially causing discoloration (yellowing) of the final product. For substituted benzoic acids, temperatures in the range of 130-150°C have been shown to provide the highest yields, especially in microwave-assisted synthesis.

Q3: What is the optimal pH for this esterification?

A3: Fischer esterification is an acid-catalyzed reaction and therefore requires a low pH. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The basicity of the methylamino group on the benzoic acid will neutralize some of the acid catalyst, so a sufficient amount of acid must be added to ensure the reaction medium remains acidic.

Q4: What are the potential side reactions and byproducts?

A4: Several side reactions can occur during the esterification of 4-(methylamino)benzoic acid:

  • Oxidation: The methylamino group is susceptible to oxidation, especially at higher temperatures, which can lead to the formation of colored impurities.

  • N-Alkylation: While less common under typical Fischer esterification conditions, there is a possibility of the nitrogen atom being alkylated by the alcohol, especially if a large excess of alcohol and strong acid are used at high temperatures.

  • Ether Formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether, particularly at high temperatures.

  • Sulfonation: If sulfuric acid is used as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.

Q5: How can I purify the final ester product?

A5: Purification typically involves the following steps:

  • Neutralization: After the reaction is complete, the mixture is cooled, and the excess acid catalyst is neutralized by washing with a mild aqueous base, such as a 10% sodium carbonate or sodium bicarbonate solution.

  • Extraction: The ester is then extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous salt, such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.- Use a large excess of the alcohol (e.g., 10-fold molar excess).- Remove water as it forms using a Dean-Stark apparatus if the alcohol is not the solvent.
Insufficient catalyst activity: The acid catalyst may be deactivated by water or an insufficient amount was used.- Ensure anhydrous reaction conditions.- Use a sufficient amount of a strong acid catalyst like concentrated H₂SO₄ or p-TsOH.
Steric hindrance: Bulky substituents on the acid or alcohol can slow the reaction rate.- Increase the reaction time and/or temperature.- Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride.
Product Discoloration (Yellowing) Oxidation of the amino group: The methylamino group is prone to air oxidation at elevated temperatures.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature too high: Excessive heat can promote decomposition and side reactions.- Maintain the reaction at the lowest effective temperature, typically the reflux temperature of the alcohol.
Contaminated starting materials: Impurities in the reactants can lead to colored byproducts.- Ensure the purity of 4-(methylamino)benzoic acid and the alcohol before use. Recrystallize or distill if necessary.
Formation of Multiple Products (Visible on TLC) Side reactions: As mentioned in the FAQs, N-alkylation, ether formation, or sulfonation may be occurring.- For N-alkylation: Use milder reaction conditions (lower temperature, less catalyst).- For ether formation: Carefully control the reaction temperature.- For sulfonation: Use a non-sulfonating acid catalyst like p-TsOH.
Incomplete reaction: Unreacted starting material will appear as a separate spot.- Increase reaction time or temperature, or use a more efficient catalyst.
Difficulty in Isolating the Product Product is soluble in the aqueous layer during workup: Incorrect pH during neutralization can lead to loss of product.- Ensure the aqueous layer is sufficiently basic (pH > 8) after neutralization to precipitate the ester.
Emulsion formation during extraction: - Add brine to the separatory funnel to help break the emulsion.

Data Summary

While specific quantitative data for the esterification of 4-(methylamino)benzoic acid is not extensively available in the public domain, the following table provides a general overview of expected outcomes based on studies of similar substituted benzoic acids.

Temperature (°C) Catalyst Reaction Time Expected Yield Potential Issues
Reflux (Ethanol, ~78°C)H₂SO₄4-8 hoursModerateSlow reaction rate
130H₂SO₄ (Microwave)15-30 minutesHighRequires specialized equipment
150H₂SO₄ (Microwave)10-20 minutesHighIncreased risk of side reactions and discoloration

Note: Yields are highly dependent on specific reaction conditions, including the ratio of reactants and the efficiency of water removal.

Experimental Protocols

General Protocol for Fischer Esterification of 4-(Methylamino)benzoic Acid with Ethanol
  • Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of 4-(methylamino)benzoic acid with 10 equivalents of absolute ethanol.

  • Catalyst Addition: While stirring, slowly add 0.5 equivalents of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold 10% aqueous sodium carbonate solution until the pH is > 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ethyl 4-(methylamino)benzoate.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to obtain the pure ester.

Visualizations

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 4-(Methylamino)benzoic Acid + Excess Ethanol Catalyst Conc. H2SO4 Reactants->Catalyst Add Reflux Heat to Reflux (e.g., 78-150°C) Catalyst->Reflux Heat Neutralization Cool & Neutralize (aq. Na2CO3) Reflux->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Recrystallization Recrystallize Solvent_Removal->Recrystallization Final_Product Pure Ethyl 4-(Methylamino)benzoate Recrystallization->Final_Product

Caption: Experimental workflow for the esterification of 4-(methylamino)benzoic acid.

Troubleshooting_Logic cluster_solutions Troubleshooting Solutions Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Discoloration Product Discoloration Problem->Discoloration Yes SideProducts Multiple Products Problem->SideProducts Yes Success Successful Synthesis Problem->Success No Sol_Yield Increase excess alcohol Remove water Check catalyst amount LowYield->Sol_Yield Sol_Color Use inert atmosphere Lower reaction temp. Discoloration->Sol_Color Sol_Side Optimize temp./catalyst Use milder conditions SideProducts->Sol_Side

Caption: A logical flow for troubleshooting common experimental issues.

How to prevent the hydrolysis of Methyl 4-(methylamino)benzoate during aqueous workup.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aqueous workup of Methyl 4-(methylamino)benzoate, with a focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during aqueous workup?

The primary cause of degradation is the hydrolysis of the methyl ester functional group. This reaction is catalyzed by both acidic and basic conditions, breaking the ester down into 4-(methylamino)benzoic acid and methanol. The presence of the methylamino group can also influence the molecule's stability and reactivity.

Q2: At what pH is this compound most susceptible to hydrolysis?
Q3: What are the tell-tale signs of significant hydrolysis during my workup?

The most common indicators of ester hydrolysis are:

  • Reduced final product yield: This is the most obvious sign that a portion of your ester has been converted back to the carboxylic acid.

  • Appearance of a new spot on TLC: The resulting carboxylic acid (4-(methylamino)benzoic acid) is more polar than the starting ester and will have a lower Rf value on a TLC plate.

  • Changes in NMR spectra: The presence of a broad singlet corresponding to the carboxylic acid proton and the disappearance or relative decrease of the methyl ester singlet in the 1H NMR spectrum of the crude product.

Q4: Can I use a strong base like sodium hydroxide to neutralize the acid catalyst after esterification?

It is strongly advised to avoid strong bases like sodium hydroxide or potassium hydroxide.[2] These will significantly accelerate the rate of saponification (base-catalyzed hydrolysis), which is often irreversible and will lead to a dramatic decrease in your product yield. Mild bases such as sodium bicarbonate or sodium carbonate are the recommended choice for neutralizing acidic catalysts.

Troubleshooting Guide: Preventing Hydrolysis During Aqueous Workup

This guide provides a step-by-step approach to minimizing the hydrolysis of this compound during the aqueous workup following its synthesis (e.g., via Fischer esterification).

Problem: Low yield of this compound with evidence of hydrolysis.

Below is a troubleshooting workflow to identify and mitigate the cause of hydrolysis.

Hydrolysis_Troubleshooting start Start: Low Yield of Ester check_temp Were workup solutions and reaction mixture cold (0-10 °C)? start->check_temp use_cold_solutions Action: Maintain temperature between 0-10 °C during all aqueous steps. check_temp->use_cold_solutions No check_base Was a strong base (e.g., NaOH, KOH) used for neutralization? check_temp->check_base Yes use_cold_solutions->check_base use_mild_base Action: Use a weak base like cold, saturated NaHCO3 or Na2CO3 solution. check_base->use_mild_base Yes check_ph Was the pH of the aqueous layer monitored and kept within the 4-9 range? check_base->check_ph No use_mild_base->check_ph control_ph Action: Carefully monitor and adjust pH to be between 4 and 9 during neutralization. check_ph->control_ph No check_time Was the contact time with aqueous layers minimized? check_ph->check_time Yes control_ph->check_time minimize_time Action: Perform extractions and washes efficiently and without delay. check_time->minimize_time No check_drying Was a brine wash used and the organic layer thoroughly dried? check_time->check_drying Yes minimize_time->check_drying use_brine_drying Action: Wash with saturated NaCl (brine) and use an anhydrous drying agent (e.g., Na2SO4, MgSO4). check_drying->use_brine_drying No consider_protection Advanced Troubleshooting: Consider N-protection of the methylamino group. check_drying->consider_protection Yes use_brine_drying->consider_protection end End: Optimized Workup consider_protection->end

Caption: Troubleshooting workflow for preventing hydrolysis.

Quantitative Data Summary

While specific kinetic data for this compound is limited, the following tables provide stability estimates based on closely related compounds, Methyl 4-aminobenzoate and Methyl Paraben, under various conditions.

Table 1: Estimated pH Stability of this compound at Room Temperature

pH RangeEstimated StabilityRecommendation
< 4Low (Acid-catalyzed hydrolysis)Avoid prolonged exposure. Neutralize acids promptly with a weak base.
4 - 8HighOptimal range for aqueous workup.
> 8Low (Base-catalyzed hydrolysis/saponification)Avoid. Use only weak bases (e.g., NaHCO₃) for neutralization and keep contact time minimal.

Table 2: Influence of Temperature on Hydrolysis Rate

TemperatureRelative Rate of HydrolysisRecommendation
0-5 °CLowHighly Recommended. Perform all aqueous washes and extractions at this temperature.
Room Temperature (~25 °C)ModerateIncreased risk of hydrolysis. Work quickly and efficiently.
> 40 °CHighAvoid. Significant hydrolysis is likely.

Experimental Protocols

Protocol 1: Optimized Aqueous Workup for this compound

This protocol is designed for the workup following a Fischer esterification of 4-(methylamino)benzoic acid with methanol, catalyzed by a strong acid (e.g., H₂SO₄).

  • Cool the Reaction Mixture: Once the reaction is complete, cool the flask to room temperature, and then place it in an ice-water bath to bring the temperature down to 0-5 °C.

  • Quenching: Slowly add the cold reaction mixture to a beaker containing ice-cold deionized water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Neutralization (Crucial Step): Wash the organic layer with cold, saturated sodium bicarbonate (NaHCO₃) solution.[3] Add the bicarbonate solution portion-wise and swirl the separatory funnel gently before shaking to control the release of CO₂. Vent the funnel frequently. Continue washing until the aqueous layer is neutral or slightly basic (pH 7-8, check with pH paper).

  • Brine Wash: Wash the organic layer with cold, saturated sodium chloride (brine) solution. This helps to remove residual water and some polar impurities.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: N-Boc Protection of this compound

If the methylamino group interferes with subsequent reactions or if hydrolysis remains an issue, protecting it as a tert-butyloxycarbonyl (Boc) carbamate can be a viable strategy.

  • Dissolution: Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA, 1.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with the organic solvent and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.

Protocol 3: Mild Deprotection of N-Boc-Methyl 4-(methylamino)benzoate

Standard strong acid deprotection (e.g., TFA in DCM) may cause ester hydrolysis. A milder method is recommended.

  • Dissolution: Dissolve the N-Boc protected ester in a suitable solvent like methanol.

  • Reagent Addition: Cool the solution to 0 °C and slowly add a solution of 4M HCl in dioxane or acetyl chloride (which will generate HCl in situ).

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC for the disappearance of the starting material.

  • Workup: Upon completion, carefully neutralize the reaction with a cold, saturated solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformations and the logical flow of the protection-deprotection strategy.

Protection_Strategy start This compound boc_protection N-Boc Protection (Boc2O, Base) start->boc_protection protected_ester N-Boc-Methyl 4-(methylamino)benzoate boc_protection->protected_ester reaction Desired Chemical Transformation (Ester is stable) protected_ester->reaction deprotection Mild N-Boc Deprotection (e.g., HCl in Dioxane) reaction->deprotection final_product Final Product with Free Amino Group deprotection->final_product

Caption: N-Boc protection and deprotection workflow.

References

Identifying and removing impurities from a Methyl 4-(methylamino)benzoate sample.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from a Methyl 4-(methylamino)benzoate sample. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound sample?

A1: Common impurities can originate from the synthesis process and subsequent degradation. These may include:

  • Starting Materials: Unreacted 4-aminobenzoic acid or 4-chlorobenzoic acid.

  • Byproducts of Synthesis: Di-methylated products such as Methyl 4-(dimethylamino)benzoate, or products from incomplete reactions.

  • Hydrolysis Product: 4-(methylamino)benzoic acid, formed by the hydrolysis of the methyl ester.[1][2]

  • Reagents: Residual reagents from the synthesis, such as thionyl chloride or catalysts.

Q2: What is the fastest method to get a preliminary assessment of my sample's purity?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment.[3][4] It allows you to visualize the number of components in your sample and get an idea of their relative polarities.

Q3: My purified this compound is a yellow oil that solidifies on standing. Is this normal?

A3: Yes, this is a commonly observed characteristic of Methyl 4-amino-3-(methylamino)benzoate, a related compound, and may also be the case for this compound. The initial oily appearance can be due to residual solvents or minor impurities, with the material crystallizing as these dissipate.

Q4: I am observing poor separation of my compound from an impurity during column chromatography. What can I do?

A4: If you are experiencing poor separation, consider the following:

  • Optimize the Mobile Phase: Adjust the polarity of your eluent. If your compound and the impurity are eluting too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If they are moving too slowly, increase the polarity.

  • Dry Loading: Adsorb your sample onto a small amount of silica gel before loading it onto the column. This can lead to better band resolution.

  • Use a Different Stationary Phase: If the impurity has a similar polarity to your product on silica gel, consider using a different stationary phase, such as alumina.

Q5: My compound appears to be degrading on the silica gel column. What is the likely cause and how can I prevent it?

A5: The amine functionality in this compound can interact with the acidic sites on silica gel, potentially causing degradation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your mobile phase to neutralize these acidic sites.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound is insoluble in the hot solvent, or the cooling process is too rapid.- Ensure you are using a suitable solvent where the compound has high solubility when hot and low solubility when cold.- Try a different solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling The solution is not saturated; too much solvent was used.- Evaporate some of the solvent to concentrate the solution.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.- Add a seed crystal of pure this compound.
Low recovery of purified product The compound has significant solubility in the cold solvent, or crystals were lost during filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Check the filtrate for any precipitated product.
Product is still impure after recrystallization The chosen solvent did not effectively differentiate between the compound and the impurity.- Perform a second recrystallization with a different solvent system.- Consider purification by column chromatography before a final recrystallization step.
Column Chromatography Issues
Problem Possible Cause Solution
Cracked or channeled silica gel bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- Gently tap the column during packing to settle the silica gel evenly.
Compound streaking on the column The compound is not sufficiently soluble in the mobile phase, or the column is overloaded.- Choose a mobile phase in which your compound is more soluble.- Reduce the amount of sample loaded onto the column.
Co-elution of the product and an impurity The polarity of the mobile phase is not optimal for separation.- Use a shallower gradient or an isocratic elution with a solvent system that provides better separation on TLC.- Consider using a longer column or a stationary phase with a different selectivity.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol describes how to perform a TLC analysis to assess the purity of a this compound sample.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes

  • Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spot the sample: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline.

  • Develop the plate: Place the TLC plate in a developing chamber containing the mobile phase. The solvent level should be below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the spots: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp.

  • Analyze the results: The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) of each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate spot_sample Spot Sample prep_plate->spot_sample develop Develop Plate in Chamber spot_sample->develop visualize Visualize under UV develop->visualize analyze Analyze Spots visualize->analyze

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require some preliminary trials. A mixture of ethanol and water is a good starting point.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water)

  • Erlenmeyer flasks

  • Hotplate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel into a clean flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Recrystallization_Workflow dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals by Filtration cool->isolate wash Wash Crystals isolate->wash dry Dry Purified Product wash->dry

Protocol 3: Purification by Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass column

  • Mobile phase (e.g., Hexane:Ethyl Acetate gradient)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to elute the compounds.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Column_Chromatography_Workflow pack Pack Column with Silica Gel load Load Sample pack->load elute Elute with Mobile Phase Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

Data Presentation

Physicochemical Properties
Property Value
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Melting Point 94 °C
Appearance Solid
TLC Analysis: Representative Rf Values
Compound Mobile Phase (Hexane:Ethyl Acetate) Approximate Rf Value
This compound3:10.4 - 0.5
4-(methylamino)benzoic acid3:10.1 - 0.2
4-aminobenzoic acid3:1~0.1

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

References

Addressing peak tailing in the column chromatography of Methyl 4-(methylamino)benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges in the column chromatography of Methyl 4-(methylamino)benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, with a primary focus on peak tailing.

Troubleshooting Guides

Peak tailing is a common issue encountered during the chromatographic analysis of basic compounds like this compound, which contains a secondary amine group. This asymmetry can compromise peak resolution and the accuracy of quantification. The following guides provide a systematic approach to diagnosing and resolving peak tailing.

Initial Assessment of Peak Tailing

Question: My chromatogram for this compound shows a tailing peak. What are the first steps I should take to troubleshoot this?

Answer:

Begin by systematically evaluating the potential causes. Peak tailing in the analysis of basic compounds is often due to interactions between the analyte and the stationary phase, but can also be caused by issues with the mobile phase or the HPLC system itself. A logical troubleshooting workflow can help pinpoint the source of the problem.

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subgraph "cluster_0" { label="Initial Observation"; style=filled; color="#4285F4"; node [style=filled, color="#FFFFFF"]; A [label="Peak Tailing Observed for\nthis compound"]; }

subgraph "cluster_1" { label="System & Column Check"; style=filled; color="#EA4335"; node [style=filled, color="#FFFFFF"]; B [label="Check for Extra-Column Volume\n(tubing, connections)"]; C [label="Inspect Column for Voids\nor Contamination"]; D [label="Perform Column Wash/Regeneration"]; }

subgraph "cluster_2" { label="Mobile Phase Optimization"; style=filled; color="#FBBC05"; node [style=filled, color="#FFFFFF"]; E [label="Adjust Mobile Phase pH"]; F [label="Add Mobile Phase Modifier\n(e.g., Triethylamine)"]; G [label="Optimize Buffer Concentration"]; }

subgraph "cluster_3" { label="Stationary Phase & Method"; style=filled; color="#34A853"; node [style=filled, color="#FFFFFF"]; H [label="Use an End-Capped Column"]; I [label="Consider Alternative Stationary Phase"]; }

A -> B [label="Start Here"]; B -> C [label="If no issues found"]; C -> D [label="If voids/contamination suspected"]; C -> E [label="If column is OK"]; E -> F [label="If pH adjustment is insufficient"]; F -> G [label="Fine-tuning"]; E -> H [label="Alternative Approach"]; H -> I [label="If tailing persists"]; }

Figure 2: Effect of mobile phase pH on silanol interactions.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor for my peak?

A1: An ideal chromatographic peak is perfectly symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered excellent. For many applications, a tailing factor up to 1.5 may be acceptable. However, for regulated pharmaceutical analysis, the acceptable range is often stricter, typically between 0.8 and 1.5.[1]

Q2: How does the concentration of the mobile phase buffer affect peak shape?

A2: The buffer concentration can influence peak shape, especially for ionizable compounds. A buffer's primary role is to maintain a constant pH. If the buffer concentration is too low, the sample itself can alter the local pH at the head of the column, leading to peak distortion.[2] Increasing the buffer concentration can sometimes improve peak shape by more effectively masking residual silanol interactions.[2] However, excessively high buffer concentrations can lead to precipitation when mixed with the organic modifier, so a balance must be found. A typical starting buffer concentration is 10-25 mM.[3]

Q3: Can column temperature affect peak tailing?

A3: Yes, column temperature can influence peak shape. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to improved mass transfer and potentially sharper peaks. However, the effect on tailing due to secondary interactions is less predictable and may be analyte-dependent. It is a parameter that can be explored during method optimization.

Q4: I've tried adjusting the pH and using an end-capped column, but the peak is still tailing. What else can I do?

A4: If significant tailing persists after optimizing the mobile phase and using a suitable column, consider the following:

  • Column Contamination: Strongly retained compounds from previous injections may have accumulated on the column, creating active sites. Perform a thorough column wash or regeneration.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and contribute to peak asymmetry. Ensure that all connections are made with minimal dead volume.

  • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try diluting your sample and injecting a smaller volume.[1]

  • Alternative Stationary Phases: If silanol interactions are particularly problematic, consider a column with a different stationary phase chemistry, such as one with an embedded polar group or a polymer-based column that does not have silanol groups.[4]

Data Presentation

The following tables summarize the expected impact of key chromatographic parameters on the peak shape of a basic compound like this compound. The data is illustrative and serves to demonstrate general trends.

Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.02.1Severe Tailing
5.01.7Moderate Tailing
3.01.2Good Symmetry
2.51.1Excellent Symmetry

Table 2: Illustrative Effect of Triethylamine (TEA) Concentration on Peak Asymmetry (at pH 4.5)

TEA Concentration (mM)Tailing Factor (Tf)Peak Shape
01.9Significant Tailing
51.4Improved
101.2Good Symmetry
251.1Excellent Symmetry

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of this compound.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • pH meter

Procedure:

  • Prepare Buffer Stock Solutions:

    • Prepare a 0.1 M stock solution of KH₂PO₄ by dissolving the appropriate amount in HPLC grade water.

    • Prepare a 0.1 M stock solution of K₂HPO₄ by dissolving the appropriate amount in HPLC grade water.

  • Prepare Mobile Phase at Different pH Values:

    • For pH 2.5: Add a small amount of phosphoric acid or formic acid to HPLC grade water and adjust to pH 2.5 using a pH meter.

    • For pH 3.0, 4.5, and 7.0 (using phosphate buffer):

      • To prepare a phosphate buffer at the desired pH, mix the 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ stock solutions in the appropriate ratios. Use a pH meter to confirm the final pH. For example, to obtain a pH of 7.0, you would primarily use the K₂HPO₄ solution with small additions of the KH₂PO₄ solution.

      • Dilute the prepared buffer to the desired final concentration (e.g., 20 mM) with HPLC grade water.

  • Prepare the Final Mobile Phase:

    • Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 50:50 v/v).

    • Filter the final mobile phase through a 0.45 µm filter and degas before use.

  • Chromatographic Analysis:

    • Equilibrate the column with the prepared mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound.

    • Record the chromatogram and measure the tailing factor of the analyte peak.

    • Repeat the analysis for each prepared mobile phase pH.

Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive

Objective: To evaluate the effect of adding triethylamine (TEA) to the mobile phase to improve the peak shape of this compound.

Materials:

  • Mobile phase at a selected pH (e.g., pH 4.5 from Protocol 1)

  • Triethylamine (TEA), HPLC grade

Procedure:

  • Prepare Mobile Phase with TEA:

    • Prepare the aqueous portion of the mobile phase at the desired pH as described in Protocol 1.

    • Before mixing with the organic modifier, add TEA to the aqueous phase to achieve the desired final concentration (e.g., 5 mM, 10 mM, 25 mM). For example, to prepare a 10 mM TEA solution, add the appropriate volume of TEA to the aqueous buffer.

    • Mix the TEA-containing aqueous phase with the organic modifier.

    • Filter and degas the final mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the column with the TEA-containing mobile phase.

    • Inject the this compound standard.

    • Record the chromatogram and measure the tailing factor.

    • Compare the results with and without TEA.

Protocol 3: Column Washing and Regeneration

Objective: To restore column performance by removing strongly retained contaminants that may be causing peak tailing.

Materials:

  • HPLC grade water

  • HPLC grade isopropanol

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade hexane (for normal phase columns, if applicable)

Procedure for Reversed-Phase Columns (e.g., C18):

  • Disconnect the column from the detector to avoid contaminating the detector cell.

  • Reverse the column direction (connect the outlet to the pump and the inlet to waste). This allows for more effective flushing of contaminants from the inlet frit.

  • Wash with a series of solvents of increasing strength:

    • Flush with 10-20 column volumes of your mobile phase without the buffer salts (e.g., water/organic mixture).[5]

    • Flush with 10-20 column volumes of 100% water (if buffers were used).

    • Flush with 10-20 column volumes of 100% isopropanol.

    • Flush with 10-20 column volumes of 100% methanol.

    • Flush with 10-20 column volumes of 100% acetonitrile.[5]

  • Return the column to the normal flow direction.

  • Equilibrate the column with the mobile phase to be used for the next analysis until a stable baseline is achieved.

  • Perform a test injection to evaluate if the peak shape has improved.

Note: Always consult the column manufacturer's instructions for specific washing and regeneration recommendations.

References

Best solvent systems for the recrystallization of Methyl 4-(methylamino)benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Methyl 4-(methylamino)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the goal of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, which can appear as white to brown crystals or powder, this process aims to obtain a product with high purity, uniform crystal structure, and a sharp melting point.[1]

Q2: What are the ideal characteristics of a solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should:

  • Dissolve this compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[2]

  • Dissolve impurities well at all temperatures or not at all.

  • Not react chemically with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Have a boiling point lower than the melting point of this compound (94-96°C) to prevent the compound from melting or "oiling out" instead of crystallizing.[3]

Q3: Which solvent systems are recommended as a starting point for the recrystallization of this compound?

While specific literature on the recrystallization of this exact compound is sparse, based on the purification of structurally similar compounds like substituted methyl and ethyl benzoates, the following solvent systems are suggested starting points:

  • Ethanol or Methanol: Alcohols are often effective for recrystallizing moderately polar compounds. For a related compound, ethyl 4-amino-3-(methylthiomethyl)benzoate, absolute ethanol was used for recrystallization.[4]

  • Methanol/Water or Ethanol/Water: A mixed solvent system can be highly effective. The compound is first dissolved in a minimal amount of the hot alcohol ("good" solvent), and then water ("anti-solvent") is added dropwise until the solution becomes cloudy, indicating the saturation point. Gentle reheating to clarify the solution followed by slow cooling can yield pure crystals. A similar compound, methyl 3-nitrobenzoate, is recrystallized from a methanol/water mixture.[5][6]

  • Dichloromethane/n-Heptane: This is another common mixed solvent system for compounds of intermediate polarity. The compound is dissolved in a minimum of hot dichloromethane, and n-heptane is added as the anti-solvent.

Q4: How much solvent should I use?

The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[3] Using too much solvent is a common reason for poor or no crystal recovery.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not a good choice for this compound.Try a more polar solvent or a different solvent system from the recommended list.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Reheat the solution and boil off some of the solvent to increase the concentration. 2. Try to induce crystallization by:     a. Scratching the inside of the flask with a glass rod at the surface of the solution.     b. Adding a "seed crystal" of pure this compound.     c. Cooling the flask in an ice bath to further decrease solubility.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The compound has a high concentration of impurities.1. Ensure the solvent's boiling point is below 94-96°C. 2. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help. 3. If the problem persists, consider purifying the crude material by another method, such as column chromatography, before recrystallization.
The recovered crystals are discolored. Colored impurities are present in the crude material.After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. Keep the solution hot and swirl for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
Low recovery of purified crystals. 1. Too much solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The crystals are significantly soluble in the cold wash solvent.1. Concentrate the mother liquor (the liquid remaining after filtration) and cool it to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled, preferably in an ice bath, for at least 30 minutes before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Data Presentation

Physical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[3][7][8]
Molecular Weight 165.19 g/mol [3][7][8]
Melting Point 94-96 °C[3]
Appearance White to cream to brown crystals or powder[1]
Solubility Slightly soluble in water (1.2 g/L at 25°C); Insoluble in hexane[3]

Experimental Protocols

General Protocol for Recrystallization

  • Solvent Selection: Based on preliminary tests or the suggested systems, choose a solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. If using a mixed solvent system, dissolve the compound in the "good" solvent first.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: If using a mixed solvent system, add the "anti-solvent" dropwise to the hot solution until it becomes cloudy. Reheat briefly to redissolve the precipitate. Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.

Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization of a solid organic compound.

References

Long-term stability and potential degradation pathways of Methyl 4-(methylamino)benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(methylamino)benzoate. The information provided is designed to address common challenges encountered during experimental work related to the long-term stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes a methyl ester and a secondary aromatic amine, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The ester group can be hydrolyzed under both acidic and basic conditions to yield 4-(methylamino)benzoic acid and methanol. Basic hydrolysis is typically faster and irreversible.[1][2]

  • Oxidation: The secondary amine group is prone to oxidation, which can lead to the formation of various colored degradation products. The specific products can vary depending on the oxidizing agent and reaction conditions.[3][4]

  • Photodegradation: Aromatic amino compounds can be sensitive to light, particularly in the UV range.[5][6][7][8] Exposure to light can lead to the formation of radical species and subsequent degradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) can occur.[9][10] The ester itself may also decompose at very high temperatures.

Q2: I am observing a color change in my sample of this compound over time. What could be the cause?

  • Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Impurities in solvents, such as peroxides in ethers, can initiate oxidative degradation. Use high-purity, peroxide-free solvents.

  • Headspace: Minimize the headspace in your storage container to reduce the amount of available oxygen.

Q3: My HPLC analysis shows a decrease in the peak area of this compound and the appearance of a new, more polar peak. What is the likely degradant?

A3: A new, more polar peak appearing in your HPLC chromatogram alongside a decrease in the parent compound is often indicative of hydrolysis. The primary hydrolysis product, 4-(methylamino)benzoic acid, is more polar than the parent ester and will therefore have a shorter retention time on a reversed-phase HPLC column. To confirm this, you can:

  • Co-injection: Spike your degraded sample with a standard of 4-(methylamino)benzoic acid. If the new peak increases in size, it confirms its identity.

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the mass of the new peak. The molecular weight of 4-(methylamino)benzoic acid is 151.16 g/mol , while this compound is 165.19 g/mol .

Q4: What are the recommended storage conditions for long-term stability of this compound?

A4: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Store at refrigerated temperatures (2-8 °C).

  • Light: Protect from light by using an amber-colored or opaque container.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container to protect from moisture, which can lead to hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Symptom Possible Cause Troubleshooting Steps
High variability in degradation rates between replicate samples.Inconsistent stress conditions (temperature, light intensity, pH).1. Ensure uniform temperature distribution in your heating apparatus. 2. Use a calibrated light source and ensure equal exposure for all samples in photostability studies. 3. Prepare buffer solutions carefully and verify the pH of each sample.
Unexpected degradation products are observed.Impurities in the starting material or reagents (solvents, buffers).1. Verify the purity of your this compound starting material. 2. Use high-purity solvents and freshly prepared buffers. 3. Run a blank experiment with only the solvent and reagents to check for interfering peaks.
Mass balance is not achieved (sum of parent and degradants is <95%).Formation of non-chromophoric or volatile degradation products, or irreversible adsorption to container surfaces.1. Use a universal detector like a mass spectrometer or a charged aerosol detector in parallel with a UV detector. 2. Analyze the headspace for volatile degradants using GC-MS. 3. Use silanized glassware to minimize adsorption.
Issue 2: Difficulty in Developing a Stability-Indicating HPLC Method
Symptom Possible Cause Troubleshooting Steps
Co-elution of the parent peak with degradation products.Insufficient chromatographic resolution.1. Optimize the mobile phase composition (e.g., adjust the organic modifier-to-buffer ratio, change the organic modifier). 2. Modify the pH of the mobile phase to alter the ionization state of the analytes. 3. Try a different column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl). 4. Decrease the flow rate or increase the column length.
Poor peak shape for the parent compound or degradants.Secondary interactions with the stationary phase, or inappropriate mobile phase pH.1. Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analytes. 2. Add a competing base (e.g., triethylamine) to the mobile phase to reduce tailing of basic compounds. 3. Use a column with end-capping to minimize silanol interactions.
Degradation of the compound on the analytical column.Unstable compound under the analytical conditions (e.g., mobile phase pH).1. Use a mobile phase with a neutral pH if the compound is sensitive to acid or base. 2. Decrease the column temperature. 3. Ensure the mobile phase is degassed to prevent on-column oxidation.

Quantitative Data Summary

The following tables summarize expected degradation behavior under various stress conditions based on data from structurally similar compounds and general chemical principles. The degradation percentages are indicative and should be confirmed experimentally.

Table 1: Forced Degradation of this compound under Various Stress Conditions

Stress ConditionReagent/ParametersExpected Degradation (%)Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60 °C for 24h10 - 20%4-(methylamino)benzoic acid
Base Hydrolysis 0.1 M NaOH at 25 °C for 4h> 50%4-(methylamino)benzoic acid
Oxidation 3% H₂O₂ at 25 °C for 24h5 - 15%Oxidized N-methylamino species
Photolysis ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²)10 - 30%Photodegradation products (e.g., hydroxylated species)
Thermal (Solid) 80 °C for 7 days< 5%Minimal degradation
Thermal (Solution) 60 °C in water for 7 days5 - 10%4-(methylamino)benzoic acid

Note: The expected degradation percentages are estimates based on the reactivity of similar functional groups and should be experimentally verified.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature (25 °C).

    • Withdraw aliquots at appropriate time points (e.g., 0, 0.5, 1, 2, 4 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 310 nm.

  • Injection Volume: 10 µL.

This method is a starting point and may require optimization for specific applications.

Visualizations

DegradationPathways MAMB This compound Acid 4-(methylamino)benzoic acid MAMB->Acid Hydrolysis (Acid/Base) Oxidized Oxidized Products MAMB->Oxidized Oxidation Photo Photodegradation Products MAMB->Photo Photolysis Methanol Methanol ExperimentalWorkflow cluster_stress Stress Conditions cluster_analysis Analysis AcidBase Acid/Base Hydrolysis Neutralize Neutralize/Dilute AcidBase->Neutralize Oxidation Oxidation (H2O2) Oxidation->Neutralize Photolysis Photolysis (ICH Q1B) Photolysis->Neutralize Thermal Thermal Thermal->Neutralize HPLC Stability-Indicating HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Start This compound Sample Start->AcidBase Start->Oxidation Start->Photolysis Start->Thermal Neutralize->HPLC

References

Challenges and solutions for the scale-up synthesis of Methyl 4-(methylamino)benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of Methyl 4-(methylamino)benzoate. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

1. Low Yield During Esterification of 4-(Methylamino)benzoic Acid

  • Question: We are experiencing low yields during the Fischer-Speier esterification of 4-(methylamino)benzoic acid with methanol and an acid catalyst (e.g., sulfuric acid) during scale-up. What are the potential causes and solutions?

  • Answer: Low yields in Fischer-Speier esterification at scale are often due to the equilibrium nature of the reaction. To drive the reaction towards the product, several strategies can be employed:

    • Excess Methanol: Use a significant excess of methanol, which can also serve as the reaction solvent. This shifts the equilibrium towards the formation of the methyl ester.

    • Water Removal: The water produced during the reaction can hydrolyze the ester product, especially under acidic conditions. On a larger scale, continuous removal of water is crucial. This can be achieved by:

      • Azeotropic Distillation: Using a co-solvent like toluene and a Dean-Stark trap to remove water as it forms.

      • Molecular Sieves: Adding activated molecular sieves to the reaction mixture to adsorb water.

    • Catalyst Choice: While sulfuric acid is common, solid acid catalysts can be advantageous for scale-up as they are often more easily recovered and can lead to cleaner reactions.

2. Incomplete N-methylation of Methyl 4-aminobenzoate

  • Question: Our N-methylation of methyl 4-aminobenzoate using a methylating agent (e.g., dimethyl sulfate or methyl iodide) is incomplete, resulting in a mixture of starting material, desired product, and di-methylated impurity. How can we improve the selectivity and conversion?

  • Answer: Achieving mono-methylation with high selectivity can be challenging. Here are some key considerations for process optimization:

    • Stoichiometry and Addition Rate: Carefully control the stoichiometry of the methylating agent. A slight excess may be needed, but a large excess will favor di-methylation. Slow, controlled addition of the methylating agent at a low temperature can help to improve selectivity.

    • Base Selection: The choice of base is critical. A hindered or mild base can help to prevent di-methylation. Inorganic bases like potassium carbonate are often used.

    • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-methylation over di-methylation.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or acetonitrile are commonly used.

3. Product Degradation During Work-up and Isolation

  • Question: We are observing significant product loss and the formation of 4-(methylamino)benzoic acid during the aqueous work-up and isolation of this compound. How can we prevent this hydrolysis?

  • Answer: The methyl ester is susceptible to hydrolysis, especially under harsh pH and high-temperature conditions. A patent for a similar compound highlights the importance of careful pH and temperature control during workup to suppress undesired hydrolysis.[1]

    • Controlled pH Adjustment: When neutralizing the reaction mixture or performing extractions, it is crucial to control the pH. For the final extraction of the product into an organic solvent, the aqueous phase should be adjusted to a basic pH (e.g., 9-12) to ensure the amine is in its free base form. This should be done at a reduced temperature (e.g., 0-10 °C) to minimize ester hydrolysis.

    • Temperature Management: Keep the temperature of the reaction mixture low during the entire work-up process. Cooling the mixture before and during the addition of acids or bases is essential.

    • Minimize Contact Time: Reduce the time the product is in contact with aqueous acidic or basic solutions. Perform extractions efficiently and proceed to the next step without unnecessary delays.

4. Difficulty in Removing Impurities During Purification

  • Question: We are struggling to remove the starting material (4-aminobenzoic acid or methyl 4-aminobenzoate) and di-methylated by-product from our crude this compound. What are the recommended purification strategies for a large-scale synthesis?

  • Answer: Effective purification is key to obtaining a high-purity final product. A combination of techniques may be necessary:

    • Crystallization: Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. Suitable solvents include ethanol and methanol.

    • Flash Column Chromatography: For separating compounds with different polarities, flash column chromatography is highly effective. A gradient of ethyl acetate in hexanes or dichloromethane can be used as the mobile phase. If tailing is observed, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase can improve separation.

    • Acid/Base Extraction: Exploiting the different acidic/basic properties of the components can be an effective purification step. For example, an acidic wash can remove the more basic di-methylated by-product, while a basic wash can remove any unreacted acidic starting material like 4-aminobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at an industrial scale?

A1: The two most common routes for the large-scale synthesis of this compound are:

  • Esterification of 4-(methylamino)benzoic acid: This is a direct approach involving the reaction of 4-(methylamino)benzoic acid with methanol in the presence of an acid catalyst.

  • N-methylation of methyl 4-aminobenzoate: This route starts with the more readily available methyl 4-aminobenzoate and introduces the N-methyl group using a suitable methylating agent.

Q2: What are the main safety concerns during the scale-up synthesis of this compound?

A2: Safety is paramount during scale-up. Key hazards include:

  • Handling of Corrosive Reagents: Strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.[2]

  • Use of Toxic and Flammable Solvents: Many organic solvents used in the synthesis are flammable and can be toxic if inhaled or absorbed through the skin.[3] Work should be conducted in a well-ventilated area, and sources of ignition should be eliminated.

  • Exothermic Reactions: Some steps, like neutralization or the addition of certain reagents, can be exothermic. Proper cooling and controlled addition rates are necessary to prevent runaway reactions.

  • Handling of Methylating Agents: Reagents like dimethyl sulfate and methyl iodide are toxic and potentially carcinogenic. Strict handling protocols and appropriate engineering controls are required.

Q3: How can the purity of the final product be assessed?

A3: A combination of analytical techniques should be used to confirm the purity and identity of the final product:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Experimental Protocols

Protocol 1: Esterification of 4-(Methylamino)benzoic Acid

  • Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser, add 4-(methylamino)benzoic acid (1.0 eq), methanol (10-20 vol), and toluene (5-10 vol).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux (typically 65-75 °C). Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Isolation: Remove the solvents under reduced pressure. The crude product can then be purified by recrystallization from ethanol or methanol.

Protocol 2: N-methylation of Methyl 4-aminobenzoate

  • Reaction Setup: In a suitable reactor, dissolve methyl 4-aminobenzoate (1.0 eq) and potassium carbonate (1.5-2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Reagent Addition: Cool the mixture to 0-5 °C. Slowly add dimethyl sulfate (1.05-1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Presentation

ParameterEsterification of 4-(methylamino)benzoic acidN-methylation of methyl 4-aminobenzoate
Starting Materials 4-(methylamino)benzoic acid, MethanolMethyl 4-aminobenzoate, Dimethyl sulfate
Catalyst/Reagent p-Toluenesulfonic acid or Sulfuric acidPotassium carbonate
Typical Solvent Methanol/TolueneAcetonitrile or DMF
Typical Reaction Temp. 65-75 °C0 °C to Room Temperature
Key Challenges Reaction equilibrium, Water removalSelectivity (mono- vs. di-methylation)
Purification Method RecrystallizationColumn Chromatography

Visualizations

Synthesis_Workflow cluster_esterification Route 1: Esterification cluster_n_methylation Route 2: N-methylation start1 4-(Methylamino)benzoic Acid esterification Esterification (Methanol, Acid Catalyst) start1->esterification workup1 Work-up & Purification (Neutralization, Recrystallization) esterification->workup1 product1 This compound workup1->product1 start2 Methyl 4-aminobenzoate n_methylation N-methylation (Dimethyl Sulfate, Base) start2->n_methylation workup2 Work-up & Purification (Quenching, Chromatography) n_methylation->workup2 product2 This compound workup2->product2

Caption: Common synthetic routes for this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Purity Issue incomplete_reaction Incomplete Reaction problem->incomplete_reaction Check conversion side_reactions Side Reactions (e.g., di-methylation) problem->side_reactions Analyze by-products hydrolysis Product Hydrolysis problem->hydrolysis Check work-up conditions purification_issue Inefficient Purification problem->purification_issue Assess purity of crude vs. final solutions_incomplete Optimize Reaction Conditions: - Increase temperature/time - Use excess reagent - Remove by-products incomplete_reaction->solutions_incomplete solutions_side_reactions Improve Selectivity: - Lower temperature - Slow reagent addition - Change base/solvent side_reactions->solutions_side_reactions solutions_hydrolysis Gentle Work-up: - Control pH - Low temperature - Minimize time hydrolysis->solutions_hydrolysis solutions_purification Refine Purification: - Recrystallization - Column chromatography - Acid/Base extraction purification_issue->solutions_purification

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Technical Support Center: Managing and Removing Colored Impurities in Purification Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of colored impurities in my product?

Colored impurities can arise from various sources throughout the synthesis and purification process. Key causes include:

  • Residual starting materials or reagents: Highly conjugated or chromophoric starting materials and reagents can persist through the reaction sequence.

  • Reaction byproducts: Side reactions can generate colored, often polymeric or oxidized, byproducts.

  • Degradation of the target compound: The desired product itself may be unstable under certain conditions (e.g., exposure to light, heat, or oxygen) and degrade into colored impurities.[1][2]

  • Contaminants from equipment: Contact with metallic processing equipment can introduce metal ions, such as iron, which can form colored complexes or catalyze oxidative reactions.[1]

  • Residual catalysts: Traces of transition metal catalysts (e.g., palladium) used in synthesis can sometimes impart color to the final product.[3]

  • Culture medium components: In biological processes, components from the culture medium, like vitamins (e.g., Vitamin B12), can bind to or denature protein products, causing discoloration.[1]

Q2: My purified compound is colored, but I expect it to be colorless. What is the first step I should take?

The first step is to determine if the color is inherent to your compound or due to an impurity.[4] A quick check of the literature for the expected color of the pure compound is recommended. If the pure compound is indeed colorless, the color is an impurity that needs to be removed.

Q3: What are the primary methods for removing colored impurities?

The most common and effective methods for removing colored impurities include:

  • Adsorption using Activated Carbon: This is a widely used technique for removing a broad range of colored impurities.[5][6][7]

  • Recrystallization: This is a powerful purification technique for solid compounds that can effectively remove colored impurities that have different solubility profiles from the desired product.[8][9][10][11]

  • Chromatography: Various chromatographic techniques can separate colored impurities from the target compound based on differences in their physical and chemical properties.[1][12][13]

  • Chemical Treatment: In some cases, oxidative or reductive treatments can be used to decolorize the solution by chemically modifying the colored impurities.[14][15]

Troubleshooting Guides

Guide 1: Using Activated Carbon for Decolorization

Activated carbon, also known as decolorizing charcoal, is highly effective at adsorbing large, flat, conjugated molecules, which are often the source of color.[16]

Common Issues & Solutions:

Problem Possible Cause Solution
Low product recovery after charcoal treatment. Too much activated carbon was used. Activated carbon can adsorb the desired product in addition to impurities.[16][17] Use the minimum amount necessary to achieve decolorization. Start with 1-2% by weight of your compound.[8]
The product was adsorbed onto the charcoal. Consider the polarity of your compound and the solvent. Activated carbon is non-polar and works best for adsorbing non-polar and slightly polar pigments in polar solvents like water or alcohols.[6]
The solution remains colored after charcoal treatment. Insufficient amount of charcoal. Add a small, additional portion of activated carbon and continue to heat the solution. The solution should appear faint grey.[16][18]
The colored impurity is not effectively adsorbed by carbon. The impurity may be too polar or have a low affinity for activated carbon. Consider an alternative purification method like chromatography or recrystallization.
The solution bumps violently or boils over when adding charcoal. Charcoal was added to a superheated or boiling solution. Always cool the solution slightly below its boiling point before adding activated carbon.[16] The fine particles of charcoal can act as numerous nucleation sites, causing rapid boiling.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve the impure solid: In an appropriate flask, dissolve the solid compound in the minimum amount of a suitable hot solvent.

  • Cool slightly: Remove the flask from the heat source and allow it to cool for a minute to prevent boiling over.

  • Add activated carbon: Add a small amount of activated carbon (about the tip of a spatula) to the hot solution.[18]

  • Swirl and heat: Swirl the mixture and gently heat it for a few minutes to facilitate adsorption.[16]

  • Hot filtration: To remove the fine carbon particles, perform a hot gravity filtration using fluted filter paper.[16][19] This step must be done quickly to prevent premature crystallization of the product in the funnel.

  • Crystallize the product: Allow the hot, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.[18][19]

  • Isolate the crystals: Collect the purified crystals by vacuum filtration.

Workflow for Activated Carbon Decolorization

cluster_start Start cluster_dissolution Dissolution cluster_decolorization Decolorization cluster_filtration Filtration cluster_crystallization Crystallization cluster_end End start Impure Colored Product dissolve Dissolve in minimum hot solvent start->dissolve cool_slightly Cool slightly below boiling dissolve->cool_slightly add_carbon Add activated carbon (1-2% w/w) cool_slightly->add_carbon heat_swirl Heat and swirl add_carbon->heat_swirl hot_filtration Hot gravity filtration heat_swirl->hot_filtration cool_filtrate Cool filtrate slowly hot_filtration->cool_filtrate check_color check_color hot_filtration->check_color collect_crystals Collect crystals via vacuum filtration cool_filtrate->collect_crystals end Pure, Colorless Product collect_crystals->end check_color->add_carbon Still Colored check_color->cool_filtrate Colorless

Caption: Workflow for removing colored impurities using activated carbon.

Guide 2: Removing Color by Recrystallization

Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and the impurities in a given solvent.[11]

Common Issues & Solutions:

Problem Possible Cause Solution
Crystals are still colored after recrystallization. The colored impurity has a similar solubility profile to the product. Try a different recrystallization solvent or a solvent pair.[9] If the impurity is persistent, a preliminary treatment with activated carbon before recrystallization may be necessary.[20]
The cooling process was too rapid. Rapid cooling can trap impurities within the crystal lattice.[19] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solid is melting before it dissolves. Add more solvent and continue heating until the oil dissolves completely.[18]
The solution is supersaturated with impurities. Oiling out can occur when there is a high concentration of impurities.[8] Consider a pre-purification step like column chromatography or treatment with activated carbon.

Experimental Protocol: Recrystallization for Color Removal

  • Solvent selection: Choose a solvent in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the colored impurity is either very soluble or insoluble at all temperatures.

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.

  • Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[19]

  • Crystal Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved impurities.[8]

  • Drying: Dry the crystals to remove any residual solvent.

Decision Tree for Recrystallization Troubleshooting

start Recrystallization Attempt q1 Are the crystals still colored? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Change solvent or use a solvent pair. Consider pre-treatment with activated carbon. a1_yes->s1 q2 Did the product 'oil out'? a1_no->q2 end_fail Re-evaluate Purification Strategy s1->end_fail end_success Successful Purification a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Reheat to dissolve the oil. Add more solvent. Cool more slowly. a2_yes->s2 a2_no->end_success s2->end_fail

Caption: Troubleshooting guide for recrystallization issues.

Guide 3: Chromatographic Methods for Color Removal

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[13]

Comparison of Common Chromatographic Techniques for Color Removal:

Technique Principle of Separation Best Suited For
Thin-Layer Chromatography (TLC) AdsorptionRapid analysis and method development for separating colored dyes.[12]
Column Chromatography AdsorptionLarger scale purification of compounds from colored impurities.[12][13]
Size Exclusion Chromatography (SEC) Molecular SizeSeparating colored impurities with a significantly different molecular weight from the target protein.[1]
Hydrophobic Interaction Chromatography (HIC) HydrophobicityRemoving hydrophobic pigments from proteins by exploiting differences in surface hydrophobicity.[1]
Affinity Chromatography Specific Binding InteractionsRemoving pigments that non-specifically bind to the resin during protein purification.[1]
Reversed-Phase Chromatography Polarity (hydrophobic interactions)Separating polar colored impurities from less polar products, or vice-versa.[21]

Common Issues & Solutions:

Problem Possible Cause Solution
Colored impurity co-elutes with the product in column chromatography. Inappropriate solvent system (mobile phase). Optimize the solvent system using TLC to achieve better separation. A less polar solvent system may be required to retain the product on the column longer and allow the impurity to elute first, or vice-versa.
The stationary phase is not suitable. If using normal phase (silica or alumina), consider switching to reversed-phase (e.g., C18) chromatography.[21]
The product band is broad and diffuse. Poor column packing or overloading the column. Ensure the column is packed uniformly. Reduce the amount of sample loaded onto the column.

Experimental Protocol: Flash Column Chromatography for Color Removal

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system that provides good separation between your product and the colored impurity.

  • Column Packing: Pack a glass column with the appropriate stationary phase (e.g., silica gel) using the chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with an inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure, colorless product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Workflow for Chromatographic Purification

start Impure Colored Product tlc Develop TLC method start->tlc pack_column Pack chromatography column tlc->pack_column load_sample Load sample pack_column->load_sample elute Elute with mobile phase load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Pure, Colorless Product evaporate->end

Caption: A generalized workflow for purification by column chromatography.

References

Technical Support Center: Purification of Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 4-(methylamino)benzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-aminobenzoic acid or methyl 4-aminobenzoate, byproducts from the methylation reaction (e.g., dimethylated aniline derivatives), residual solvents, and degradation products. The nature of impurities will largely depend on the synthetic route employed.

Q2: Which purification technique is most suitable for my sample of this compound?

A2: The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.

  • Column chromatography is a versatile technique for separating the desired compound from a complex mixture of impurities.[1]

  • Acid-base extraction is useful for separating the basic this compound from neutral or acidic impurities.[2]

Q3: My purified this compound is an oil, but I expected a solid. What should I do?

A3: While some sources describe this compound as a solid, it may initially be obtained as an oil.[3] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. If it remains an oil, it may indicate the presence of impurities that are depressing the melting point. Further purification by column chromatography may be necessary.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Test the solubility of your compound in a variety of solvents to find one in which it is soluble when hot and insoluble when cold.[4] Common solvents for benzoates include ethanol, methanol, and mixtures like ethyl acetate/hexane.[1][5]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also help.
No crystals form upon cooling. The solution is not saturated; too much solvent was added.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Placing the flask in an ice bath can also promote crystallization.
Low recovery of purified compound. The compound has significant solubility in the cold solvent. The crystals were washed with a solvent in which they are soluble.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of compounds (overlapping spots on TLC). The chosen eluent system does not have the correct polarity.Systematically vary the solvent ratio of your eluent to achieve a good separation of spots on a TLC plate before running the column. For polar compounds, a mobile phase like dichloromethane/methanol may be effective.[6]
Compound streaks on the column or TLC plate. The compound is interacting too strongly with the silica gel (stationary phase). This is common for amines.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[7]
Compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the proportion of ethyl acetate.[1]
Cracks appear in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.
Acid-Base Extraction
Problem Possible Cause(s) Solution(s)
Emulsion forms between the aqueous and organic layers. Vigorous shaking of the separatory funnel. High concentration of the compound.Gently swirl or invert the separatory funnel instead of shaking vigorously. Adding a saturated brine solution can help to break up an emulsion.
Low recovery of the compound from the organic layer after basification. The aqueous layer was not made sufficiently basic to deprotonate the ammonium salt. Incomplete extraction from the aqueous layer.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) by testing with pH paper.[8] Perform multiple extractions with the organic solvent to ensure all of the compound is transferred from the aqueous layer.
The desired product remains in the aqueous layer. The compound is protonated and has formed a water-soluble salt.This is the principle of the extraction. After separating the layers, the aqueous layer containing the protonated amine can be basified to regenerate the neutral compound, which can then be extracted into an organic solvent.[9]

Quantitative Data Summary

The following table summarizes representative data for the purification of substituted methyl benzoates and related amines. Specific data for this compound is limited in the literature; therefore, these values should be considered as a general guide.

Purification MethodCompoundEluent/SolventYieldPurityReference
Column ChromatographyMethyl 3-(hydroxymethyl)-5-nitrobenzoateCH₂Cl₂/MeOH = 50:195%-[10]
Column ChromatographyMethyl 4-chlorobenzoateEthyl acetate/hexane85%-[11]
Acid-Base ExtractionMethyl 4-(aminomethyl)benzoateMethylene chloride88-89%-[8]
Synthesis & ExtractionMethyl 4-amino-3-(methylamino)benzoateEthyl acetate68%-[3]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general method for the recrystallization of aromatic esters.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel into a clean flask.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography

This protocol describes a standard flash column chromatography procedure.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with various ratios of hexane and ethyl acetate. A good starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture. If streaking occurs, add 0.1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to pack, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample to the top of the column.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in separate fractions.

  • Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Acid-Base Extraction

This protocol is for separating the basic this compound from neutral or acidic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolution: Dissolve the crude mixture in diethyl ether in a separatory funnel.

  • Acidic Extraction: Add 1 M HCl to the separatory funnel. Shake the funnel gently, venting frequently. Allow the layers to separate. The protonated this compound will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean beaker. Repeat the extraction of the organic layer with 1 M HCl.

  • Combine Aqueous Layers: Combine the acidic aqueous extracts.

  • Wash Organic Layer: Wash the remaining organic layer (containing neutral impurities) with brine, then dry it over anhydrous sodium sulfate. The neutral impurities can be recovered by evaporating the solvent.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add 1 M NaOH until the solution is basic (pH > 10). The neutral this compound will precipitate out or form an oily layer.

  • Back Extraction: Extract the basified aqueous solution multiple times with fresh diethyl ether.

  • Combine Organic Extracts: Combine the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Start cluster_decision Purity Assessment cluster_purification Purification Method cluster_end End start Crude This compound purity_check Assess Purity (TLC, HPLC, etc.) start->purity_check recrystallization Recrystallization purity_check->recrystallization Purity is low (Solid with minor impurities) column_chrom Column Chromatography purity_check->column_chrom Purity is low (Complex mixture) acid_base Acid-Base Extraction purity_check->acid_base Purity is low (Acidic/Neutral impurities) pure_product Pure Product purity_check->pure_product Purity is sufficient recrystallization->pure_product further_purification Requires Further Purification recrystallization->further_purification column_chrom->pure_product column_chrom->further_purification acid_base->pure_product acid_base->further_purification

Caption: A decision workflow for selecting a purification technique.

recrystallization_workflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration (Optional) charcoal->hot_filter Yes cool Cool Slowly to Room Temperature charcoal->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A typical workflow for purification by recrystallization.

column_chromatography_workflow start Crude Sample tlc Select Eluent via TLC start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions with TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Compound evaporate->end

Caption: A standard workflow for column chromatography purification.

References

How to monitor the progress of reactions involving Methyl 4-(methylamino)benzoate by TLC.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TLC Monitoring for Reactions of Methyl 4-(methylamino)benzoate

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for monitoring reactions involving this compound using thin-layer chromatography (TLC). The inherent chemical properties of this compound—possessing both a secondary aromatic amine and a methyl ester—present unique challenges and opportunities in chromatographic analysis. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction monitoring.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered when using TLC for reactions with this compound.

Q1: Why do my spots of this compound streak badly on the TLC plate?

Answer: Streaking is the most common issue when working with amines on standard silica gel TLC plates.[1][2] The root cause is an acid-base interaction between the basic secondary amine group (-NHCH₃) of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, causing it to "drag" or streak up the plate.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent.[3]

    • Triethylamine (Et₃N): Add 0.1–2.0% triethylamine to your solvent system.[3] This is often the preferred method as it is volatile and easily removed.

    • Ammonia: For more polar solvent systems, using a solution of 1-10% ammonia in methanol, which is then added as a component (1-10%) to a solvent like dichloromethane, can be very effective.[3][4]

  • Reduce Sample Concentration: Overloading the plate is a frequent cause of streaking for any compound.[5] Ensure your sample is sufficiently diluted before spotting. If you can't see the spot under UV light before running the plate, it may be too dilute; however, a very intense, large spot is indicative of overloading.

  • Use Alumina Plates: As a basic stationary phase, alumina can be a better choice for separating basic compounds like amines, as the problematic acid-base interaction is eliminated. However, solvent systems will need to be re-optimized.

Q2: What is a good starting solvent system for monitoring a reaction with this compound?

Answer: this compound is a compound of intermediate polarity. The optimal solvent system will depend on the polarity of the product you are forming. The goal is to achieve a starting material Rf value between 0.3 and 0.4 to allow room for both more polar and less polar products to resolve on the plate.[6]

A good starting point is a binary mixture of a non-polar and a moderately polar solvent.

Recommended Starting Systems:

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Hexanes or HeptaneEthyl Acetate (EtOAc)3:1 to 1:1The classic choice for compounds of moderate polarity. Adjust ratio based on initial results.[7][8]
Dichloromethane (DCM)Ethyl Acetate (EtOAc)9:1Good for resolving slightly more polar compounds.
Dichloromethane (DCM)Methanol (MeOH)95:5Use this for reactions that produce highly polar products (e.g., the hydrolyzed carboxylic acid).[7]

Key Principle:

  • If Rf is too low (spots at baseline): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 3:1 Hex/EtOAc to 1:1).[3]

  • If Rf is too high (spots at solvent front): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 1:1 Hex/EtOAc to 4:1).[3]

Remember to add 0.1-1% triethylamine to your chosen system to prevent streaking.

Q3: How can I visualize the spots? My product might not be UV-active.

Answer: this compound contains an aromatic ring, making it inherently UV-active. It should appear as a dark spot on a fluorescent green background under short-wave UV light (254 nm).[9][10] This should always be your first, non-destructive method of visualization.

If your reaction modifies the aromatic system or if you need a secondary confirmation, several chemical stains are effective.

Recommended Stains for Visualization:

StainPreparation & UseTarget Functional Groups & Appearance
Potassium Permanganate (KMnO₄) Dip plate in stain and gently heat.Excellent for any oxidizable group (amines, alcohols, alkenes). Appears as yellow/brown spots on a purple background.[10][11]
p-Anisaldehyde Dip plate in stain and heat strongly.Good general stain, particularly for nucleophiles like amines. Spots appear in various colors (often blue, green, or red) on a pink/purple background.[9][10]
Ninhydrin Dip or spray and heat.Highly sensitive for primary amines (blue/purple spots). Can also work for secondary amines, often yielding yellow/orange spots.[11][12]
Iodine Chamber Place dry plate in a chamber with iodine crystals.General, semi-destructive method. Compounds that form a complex with iodine appear as yellow-brown spots. Good for unsaturated and aromatic compounds.[3][9][13]
Q4: My starting material and product have very similar Rf values. How can I improve their separation?

Answer: This is a common challenge, especially if the reaction causes only a minor change in polarity.

Strategies for Improving Resolution:

  • Optimize the Solvent System: Test different solvent combinations. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether or from hexanes to toluene) can alter the specific interactions between the compounds and the stationary/mobile phases, improving separation even if the overall polarity is similar.[14]

  • Run a Longer Plate: Use a larger TLC plate and allow the solvent to run further. This gives the spots more distance to separate.

  • Use a Co-spot: The co-spot is the most reliable way to determine if two spots are different compounds.[6] In this lane, you spot the starting material and the reaction mixture at the same point. If you see two distinct spots in the co-spot lane after development, your reaction is producing a new compound. If you see a single, elongated spot, they are likely the same or very similar.

  • Try 2D TLC: Spot the mixture in one corner of a square plate and run it. Then, turn the plate 90 degrees and run it again in a different solvent system. Compounds that were not separated in the first dimension may be resolved in the second. Any spot that appears off the diagonal indicates a new compound or decomposition.[15][16]

Experimental Protocols & Workflows

Protocol 1: Standard TLC for Reaction Monitoring
  • Plate Preparation: Gently draw a pencil line about 1 cm from the bottom of a silica gel plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[17]

  • Sample Preparation:

    • SM: Dissolve a tiny amount of your starting this compound in a volatile solvent (e.g., ethyl acetate).

    • RM: Take a small aliquot (a few drops) from your reaction and dilute it in a volatile solvent. If the reaction is in a high-boiling solvent like DMF or DMSO, a mini-workup may be needed: dilute the aliquot with ethyl acetate, wash with water, and use the organic layer for TLC.[15][18]

  • Spotting:

    • Using a clean capillary tube, apply a small spot of the SM solution to the "SM" and "Co" lanes. Keep spots small (1-2 mm).[17]

    • Using another clean capillary, apply the RM solution to the "Co" and "RM" lanes, spotting directly on top of the SM spot in the "Co" lane.[6]

  • Development: Place the plate in a covered chamber saturated with the chosen eluent (e.g., 2:1 Hexanes:EtOAc + 0.5% Et₃N). Ensure the solvent level is below your baseline.[17] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize under a UV lamp (254 nm) and circle the spots.[17]

    • If necessary, use a chemical stain (e.g., KMnO₄) for further visualization.

    • Assess the reaction: The disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot indicate the reaction is progressing.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare & Mark TLC Plate prep_samples 2. Prepare SM & RM Samples prep_plate->prep_samples prep_chamber 3. Prepare & Saturate Chamber prep_samples->prep_chamber spot_plate 4. Spot SM, Co-spot, RM prep_chamber->spot_plate develop_plate 5. Develop Plate in Chamber spot_plate->develop_plate dry_plate 6. Mark Solvent Front & Dry develop_plate->dry_plate vis_uv 7. Visualize under UV (254 nm) dry_plate->vis_uv vis_stain 8. Apply Chemical Stain (Optional) vis_uv->vis_stain interpret 9. Interpret Results vis_stain->interpret

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Troubleshooting Decision Tree

TLC_Troubleshooting start Analyze Developed TLC Plate streaking Problem: Spots are streaking? start->streaking bad_rf Problem: Spots are too high/low (Rf ≈ 0 or 1)? start->bad_rf no_sep Problem: Spots are not separated? start->no_sep no_spots Problem: No spots are visible? start->no_spots add_base Solution: Add 0.1-2% Et3N or NH4OH to eluent. streaking->add_base Yes dilute Solution: Dilute sample before spotting. streaking->dilute Also consider more_polar Solution: Increase eluent polarity (more polar solvent). bad_rf->more_polar Rf ≈ 0 less_polar Solution: Decrease eluent polarity (less polar solvent). bad_rf->less_polar Rf ≈ 1 change_solvent Solution: Try a different solvent system (e.g., switch EtOAc to Ether). no_sep->change_solvent Yes long_plate Solution: Use a longer plate and run further. no_sep->long_plate Also try use_stain Solution: Use a chemical stain (KMnO4, Iodine, etc.). no_spots->use_stain After UV check concentrate Solution: Spot multiple times in the same location (drying in between). no_spots->concentrate If sample is dilute

Caption: A decision tree for troubleshooting common TLC issues.

References

Validation & Comparative

A Comparative Guide to Confirming the Purity of Synthesized Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of Methyl 4-(methylamino)benzoate, a key intermediate in various synthetic pathways. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and comparative data to inform your choice of analytical methodology.

High-Level Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the desired level of accuracy and sensitivity.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.Intrinsic quantitative response of atomic nuclei in a magnetic field, allowing for direct measurement against a certified internal standard.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes.Applicable to any soluble compound with NMR-active nuclei.
Quantitation Relative quantitation requiring a reference standard of the analyte.Relative quantitation requiring a reference standard or can provide semi-quantitative data based on ion abundance.Absolute quantitation against a certified internal standard of a different compound.[1]
Impurity Identification Retention time matching with known standards. Diode-array detection can provide UV-Vis spectra for peak purity assessment.Provides mass spectra for structural elucidation and identification of unknown volatile impurities.Provides detailed structural information of impurities present at sufficient concentration.
Sample Preparation Relatively simple dissolution in a suitable solvent.May require derivatization to increase volatility.Requires accurate weighing of both the sample and a certified internal standard.

Performance Comparison: this compound

To illustrate the practical differences between these techniques, the following table presents a hypothetical comparison of purity assessment for a single batch of synthesized this compound.

ParameterHPLC-UVGC-MS¹H-qNMR
Purity (%) 99.299.199.3
Relative Standard Deviation (RSD, n=3) 0.3%0.5%0.1%
Limit of Detection (LOD) ~0.01%~0.005%~0.05% (impurity dependent)
Limit of Quantification (LOQ) ~0.03%~0.015%~0.15% (impurity dependent)
Key Impurities Detected Unreacted starting materials, over-methylated productResidual solvents, volatile byproductsStructural isomers, process-related impurities

Comparison with Alternative Compounds

The choice of the N-substituent on the 4-aminobenzoate core can influence the compound's properties and potential applications. Here, we compare this compound with two common alternatives.

CompoundStructureMelting Point (°C)Molecular Weight ( g/mol )Key Analytical Considerations
This compound CNC1=CC=C(C=C1)C(=O)OC94-98165.19Good chromatographic behavior on standard phases.
Methyl 4-(ethylamino)benzoate CCNC1=CC=C(C=C1)C(=O)OC140-141[2]179.22Similar analytical behavior to the methyl analog, with slight shifts in retention time and spectral data.
Methyl 4-(dimethylamino)benzoate CN(C)C1=CC=C(C=C1)C(=O)OC100-102[3]179.22May exhibit different chromatographic retention and mass spectral fragmentation patterns due to the tertiary amine.

Experimental Protocols

Detailed methodologies for each of the primary analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method separates the analyte from its impurities based on their differential affinity for a stationary phase (e.g., C18) and a liquid mobile phase. A UV detector is used for quantification.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique is ideal for identifying and quantifying volatile and semi-volatile impurities. The sample is vaporized and separated on a capillary column, and the components are then detected by a mass spectrometer.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector

  • Autosampler

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

Sample Preparation:

  • Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.

  • If necessary for certain impurities, derivatization (e.g., silylation) may be performed to increase volatility.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

Principle: qNMR provides a direct and absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.[1]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic Anhydride (certified reference material)

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16-64 to achieve a high signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic Anhydride) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualization of Workflows and Relationships

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_confirmation Purity Confirmation cluster_data_analysis Data Analysis & Comparison Synthesis Synthesized Methyl 4-(methylamino)benzoate TLC TLC for Reaction Monitoring Synthesis->TLC MP Melting Point Analysis Synthesis->MP Purification Column Chromatography or Recrystallization Synthesis->Purification HPLC HPLC-UV Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS qNMR qNMR Analysis Purification->qNMR Purity_Report Comprehensive Purity Report (Comparison Guide) HPLC->Purity_Report GCMS->Purity_Report qNMR->Purity_Report

Caption: Experimental workflow for the synthesis, purification, and multi-technique purity confirmation of this compound.

Logical_Relationship cluster_compound Synthesized Compound cluster_impurities Potential Impurities cluster_techniques Analytical Techniques Analyte This compound HPLC HPLC-UV Analyte->HPLC Detects GCMS GC-MS Analyte->GCMS Detects qNMR qNMR Analyte->qNMR Quantifies Starting_Materials Unreacted Starting Materials Starting_Materials->HPLC Separates Byproducts Reaction Byproducts (e.g., over-methylation) Byproducts->HPLC Separates Solvents Residual Solvents Solvents->GCMS Detects & Identifies Isomers Structural Isomers Isomers->HPLC May Separate Isomers->qNMR Identifies & Quantifies

References

A Comparative Analysis of the Reactivity of Methyl 4-(methylamino)benzoate and Methyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Methyl 4-(methylamino)benzoate and Methyl 4-aminobenzoate. The analysis is grounded in fundamental principles of organic chemistry, supported by comparative data from analogous compounds, and includes detailed experimental protocols for further investigation.

Introduction to the Compounds

This compound and Methyl 4-aminobenzoate are structurally similar aromatic esters. The key distinction lies in the substitution at the nitrogen atom of the amino group, with this compound possessing a methyl group (a secondary amine) and Methyl 4-aminobenzoate having two hydrogen atoms (a primary amine). This seemingly minor difference significantly influences the electronic properties of the molecules, thereby altering their reactivity in various chemical transformations.

Chemical Structures:

  • Methyl 4-aminobenzoate: A primary arylamine derivative.

  • This compound: A secondary arylamine derivative.

Electronic Effects and Predicted Reactivity

The reactivity of these compounds is primarily governed by the electron-donating ability of the amino and methylamino groups. This is a combination of the resonance effect of the nitrogen lone pair with the aromatic ring and the inductive effect of the substituents.

  • Resonance Effect: The lone pair of electrons on the nitrogen atom in both molecules is delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This makes the aromatic ring more susceptible to electrophilic attack.

  • Inductive Effect: The methyl group in this compound is an electron-donating group (+I effect). This inductive effect further increases the electron density on the nitrogen atom and, by extension, the aromatic ring, compared to the hydrogen atoms in Methyl 4-aminobenzoate.

Due to the additional electron-donating methyl group, This compound is predicted to be more reactive than Methyl 4-aminobenzoate in reactions where the nucleophilicity of the nitrogen or the aromatic ring is the determining factor. This includes key reaction classes such as electrophilic aromatic substitution and acylation.

Quantitative Comparison of Electronic Properties

ParameterAnalogous CompoundValueImplication for Reactivity
pKa of Conjugate Acid Aniline~4.6Lower basicity
N-Methylaniline~4.85Higher basicity, more nucleophilic nitrogen
Hammett Constant (σp) -NH₂-0.66Strong electron-donating group
-N(CH₃)₂-0.83Very strong electron-donating group

Data for N-methylaniline and Hammett constants suggest that the -NHCH₃ group is a stronger electron-donating group than -NH₂.

The higher pKa of N-methylaniline's conjugate acid compared to aniline's indicates that N-methylaniline is the stronger base. This is attributed to the electron-donating methyl group stabilizing the positive charge on the nitrogen in the conjugate acid. By analogy, this compound is expected to be more basic than Methyl 4-aminobenzoate.

Hammett constants quantify the electronic effect of a substituent on a benzene ring. A more negative σp value indicates a stronger electron-donating group. The σp for the dimethylamino group is significantly more negative than that for the amino group, and it is reasonable to infer that the methylamino group's σp value falls between these, but is more negative than that of the amino group. This supports the prediction of higher reactivity for this compound in electrophilic aromatic substitutions.

Reactivity in Key Chemical Reactions

N-Acylation

N-acylation is a common reaction for primary and secondary amines. The increased nucleophilicity of the nitrogen atom in this compound, due to the electron-donating methyl group, is expected to result in a faster rate of acylation compared to Methyl 4-aminobenzoate.

Electrophilic Aromatic Substitution

The aromatic ring in both molecules is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and methylamino groups. As the methylamino group is a stronger activating group, this compound is predicted to undergo electrophilic aromatic substitution at a faster rate than Methyl 4-aminobenzoate.

Experimental Protocol: Comparative N-Acetylation

To empirically determine the relative reactivity of this compound and Methyl 4-aminobenzoate, a competitive N-acetylation experiment can be performed. This protocol is based on standard procedures for the acetylation of anilines.[1][2]

Objective: To compare the relative rates of N-acetylation of this compound and Methyl 4-aminobenzoate.

Materials:

  • This compound

  • Methyl 4-aminobenzoate

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) instrument

Procedure:

  • Preparation of Reactant Solution: Prepare an equimolar solution of this compound and Methyl 4-aminobenzoate in dichloromethane.

  • Reaction Initiation: To the stirred solution at a controlled temperature (e.g., 0 °C), add a sub-stoichiometric amount of acetic anhydride (e.g., 0.5 equivalents relative to the total moles of amines). A small amount of pyridine can be added as a catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction over time by withdrawing small aliquots and analyzing them by TLC, HPLC, or GC.

  • Work-up: Once a significant amount of product has formed (but before the complete consumption of the limiting reagent), quench the reaction by adding water. Separate the organic layer, wash with dilute acid and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Product Analysis: Analyze the product mixture using HPLC or GC to determine the relative ratio of the acetylated products: Methyl 4-(N-methylacetamido)benzoate and Methyl 4-acetamidobenzoate. A higher proportion of Methyl 4-(N-methylacetamido)benzoate would indicate a higher reactivity of this compound.

Visualizing the Concepts

The following diagrams illustrate the electronic effects influencing the reactivity and a general workflow for a comparative experiment.

electronic_effects MAB NH₂ Ring1 Benzene Ring MAB->Ring1 +R > -I Ester1 CO₂Me Ring1->Ester1 -I, -R Reactivity1 Lower Reactivity Ring1->Reactivity1 MMAB NHCH₃ Ring2 Benzene Ring MMAB->Ring2 +R, +I > -I Ester2 CO₂Me Ring2->Ester2 -I, -R Reactivity2 Higher Reactivity Ring2->Reactivity2

Caption: Electronic effects on the reactivity of the aromatic ring.

experimental_workflow start Start reactants Equimolar Mixture of Methyl 4-aminobenzoate & This compound start->reactants reaction Add Sub-stoichiometric Acetic Anhydride reactants->reaction monitoring Monitor Reaction (TLC, HPLC/GC) reaction->monitoring workup Quench and Extract monitoring->workup analysis Analyze Product Ratio (HPLC/GC) workup->analysis end Conclusion on Relative Reactivity analysis->end

Caption: Workflow for a competitive acylation experiment.

Conclusion

Based on the fundamental principles of electronic effects, this compound is predicted to be a more reactive nucleophile and undergo electrophilic aromatic substitution more readily than Methyl 4-aminobenzoate. This is primarily due to the electron-donating inductive effect of the N-methyl group, which enhances the electron density on both the nitrogen atom and the aromatic ring. While direct comparative kinetic data is sparse, this prediction is strongly supported by data from analogous primary and secondary anilines. The provided experimental protocol offers a robust method for empirically verifying this difference in reactivity. For researchers in drug development and organic synthesis, understanding these reactivity differences is crucial for designing efficient synthetic routes and for the rational design of molecules with desired electronic properties.

References

Synthetic Alternatives to Methyl 4-(methylamino)benzoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is a critical determinant of molecular properties and reaction efficiency. Methyl 4-(methylamino)benzoate serves as a common scaffold, but a variety of synthetic alternatives offer nuanced advantages in specific reaction contexts. This guide provides a comparative analysis of this compound and its alternatives in key reactions, supported by experimental data and detailed protocols to inform rational molecular design.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. The performance of this compound and its alternatives in this reaction is influenced by factors such as the nature of the N-alkyl substituent and the ester group. While direct head-to-head comparative studies are limited, reactivity trends can be extrapolated from research on analogous compounds. Generally, the electronic and steric properties of the substituents play a significant role.

Table 1: Comparison of N-Substituted 4-Aminobenzoate Esters in a Representative Suzuki-Miyaura Coupling

EntryAryl HalideAlternativeCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Methyl 4-bromo-3-(methylamino)benzoatePhenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv)Toluene/H₂O (4:1)1001288>95
2Ethyl 4-bromo-3-(ethylamino)benzoatePhenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv)Toluene/H₂O (4:1)1001285>95
3Methyl 4-bromo-3-aminobenzoatePhenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv)Toluene/H₂O (4:1)1001292>95
4Ethyl 4-bromo-3-aminobenzoatePhenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv)Toluene/H₂O (4:1)1001290>95

Note: The data presented is a representative compilation based on typical yields for similar Suzuki-Miyaura reactions. Actual yields may vary depending on specific reaction conditions and substrates.

The slightly lower yields for the N-alkylated derivatives (Entries 1 and 2) compared to the primary amines (Entries 3 and 4) may be attributed to the increased steric hindrance around the nitrogen atom, which can influence the electronic properties of the aromatic ring.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Substituted 4-bromo-aminobenzoate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv)

  • Potassium carbonate (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the substituted 4-bromo-aminobenzoate, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.

  • Add degassed toluene and water to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Pd Catalyst B->C D Add Degassed Solvents C->D E Heat and Stir (100°C, 12h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

Suzuki-Miyaura Experimental Workflow

Performance in Amide Bond Formation

Amide coupling is another fundamental transformation where these building blocks are frequently employed. The nucleophilicity of the amino group is a key determinant of reactivity.

Table 2: Comparison of N-Substituted 4-Aminobenzoate Esters in a Representative Amide Coupling Reaction

EntryCarboxylic AcidAmineCoupling ReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Benzoic AcidMethyl 4-aminobenzoateHATU (1.1 equiv), DIPEA (2 equiv)DMF25495>98
2Benzoic AcidThis compoundHATU (1.1 equiv), DIPEA (2 equiv)DMF25690>98
3Benzoic AcidEthyl 4-aminobenzoateHATU (1.1 equiv), DIPEA (2 equiv)DMF25494>98
4Benzoic AcidEthyl 4-(ethylamino)benzoateHATU (1.1 equiv), DIPEA (2 equiv)DMF25788>98

Note: This data is representative of typical amide coupling reactions. Actual yields can vary.

The trend observed shows that the secondary amines (Entries 2 and 4) are slightly less reactive than the primary amines (Entries 1 and 3), likely due to steric hindrance. The choice of ester group (methyl vs. ethyl) appears to have a minimal impact on the yield under these conditions.

Experimental Protocol: Amide Coupling

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Substituted 4-aminobenzoate ester (1.0 mmol, 1.0 equiv)

  • HATU (1.1 mmol, 1.1 equiv)

  • DIPEA (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid and the substituted 4-aminobenzoate ester in anhydrous DMF.

  • Add DIPEA to the solution.

  • Add HATU to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid & Amine in DMF B Add DIPEA A->B C Add HATU B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with Water & Extract with EtOAc E->F G Aqueous Washes F->G H Dry, Filter, & Concentrate G->H I Flash Chromatography H->I

Amide Coupling Experimental Workflow

Role in Kinase Inhibition: A Signaling Pathway Perspective

Substituted aminobenzoates are prevalent scaffolds in the design of kinase inhibitors. For instance, the 4-(aminomethyl)benzamide fragment has been utilized as a flexible linker in the design of Type II inhibitors targeting the T315I mutant of Bcr-Abl kinase[1][2]. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, extending into an allosteric pocket. The aminobenzoate moiety often forms crucial hydrogen bonds within the ATP-binding site.

Kinase_Inhibition_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-Kit) GRB2_SOS GRB2/SOS RTK->GRB2_SOS BCR_ABL BCR-ABL (Constitutively Active Kinase) BCR_ABL->GRB2_SOS P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription P Inhibitor Type II Kinase Inhibitor (e.g., Imatinib analogue with 4-(aminomethyl)benzamide linker) Inhibitor->BCR_ABL Inhibition (DFG-out binding) Proliferation Cell Proliferation, Survival, & Angiogenesis Transcription->Proliferation

BCR-ABL Signaling and Type II Inhibition

This diagram illustrates the canonical BCR-ABL signaling cascade leading to cell proliferation. A Type II kinase inhibitor, incorporating a flexible linker like 4-(aminomethyl)benzamide, can bind to the inactive conformation of the BCR-ABL kinase domain, thereby preventing its downstream signaling and inhibiting cancer cell growth.

Conclusion

The choice between this compound and its synthetic alternatives is context-dependent. For reactions sensitive to steric hindrance, the less substituted primary amines may offer higher yields. Conversely, the N-alkyl and varied ester groups can be strategically employed to fine-tune the physicochemical properties of the final molecule, which is of particular importance in drug development. The provided protocols and comparative data serve as a foundational guide for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Spectroscopic Analysis of Methyl 4-(methylamino)benzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of Methyl 4-(methylamino)benzoate and its key derivatives. This report provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This guide offers an objective comparison of the spectroscopic data of this compound and two of its derivatives: Ethyl 4-(methylamino)benzoate and Methyl 4-(dimethylamino)benzoate. By presenting quantitative data in structured tables and outlining the experimental methodologies, this document serves as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.

¹H NMR Spectral Data

Detailed ¹H NMR data for this compound was not available in the searched resources. However, the expected chemical shifts can be inferred from the analysis of its derivatives and related compounds. The data for the derivatives is presented below.

CompoundSolventSpectrometer FrequencyChemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration
Methyl 4-(amino-3-(methylamino)benzoate) CDCl₃400 MHz7.44 (dd, J = 8.1, 1.7 Hz, 1H), 7.33 (d, J = 1.4 Hz, 1H), 6.67 (d, J = 8.0 Hz, 1H), 3.85 (s, 3H), 3.37-3.81 (m, 2H), 2.89 (s, 3H)[1]
Methyl 3-amino-4-methylbenzoate CDCl₃400 MHz7.37 (d, J = 1.8 Hz, 1H), 7.34 (dd, J = 7.8, 1.8 Hz, 1H), 7.09 (d, J = 7.8 Hz, 1H), 3.86 (s, 3H), 2.19 (s, 3H)[2]
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm)
This compound Information not availableData available on SpectraBase[3]
4-(Methylamino)benzoic acid DMSO-d₆167.4, 153.5, 131.4, 116.9, 111.4, 29.6[4]
IR Spectral Data
CompoundSample PreparationKey Absorptions (cm⁻¹)
This compound Gas PhaseAvailable on NIST WebBook[5]
Methyl 4-(aminocarbonyl)benzoate Not specifiedAvailable on SpectraBase[6]
Mass Spectrometry Data
CompoundIonization MethodKey m/z values
This compound Electron Ionization (EI)165 (M+), 134, 106, 77[7]
Methyl 4-(dimethylamino)benzoate Electron Ionization (EI)179 (M+), 148, 134, 106, 77[8]
4-(Methylamino)benzoic acid Electron Ionization (EI)151 (M+), 134, 106, 77[9]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific conditions for the data presented above may vary and should be consulted from the original sources where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS).

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Technique: Standard one-dimensional ¹H and ¹³C NMR experiments are performed. For more detailed structural elucidation, two-dimensional techniques such as COSY, HSQC, and HMBC can be employed.

  • Parameters: Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay to allow for full proton relaxation between pulses.[10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[1][13]

  • Transfer the fine powder into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.[14][15]

Sample Preparation (Thin Solid Film):

  • Dissolve the solid sample in a volatile solvent (e.g., methylene chloride).

  • Drop the solution onto a KBr or NaCl plate.

  • Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[16]

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Technique: The infrared spectrum is recorded in transmission or absorbance mode.

  • Parameters: A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[17][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • The concentration should be adjusted to be within the linear range of the detector.

  • Filter the solution if any particulate matter is present.[19][20]

Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Technique: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer for ionization and detection.

  • GC Parameters:

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of compounds.[21][22]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Scan Range: A mass range appropriate for the expected fragments is scanned.[23]

Logical Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of this compound and its derivatives.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Data Comparison cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_output Output A This compound NMR_A NMR (1H, 13C) A->NMR_A IR_A FT-IR A->IR_A MS_A MS A->MS_A B Ethyl 4-(methylamino)benzoate NMR_B NMR (1H, 13C) B->NMR_B IR_B FT-IR B->IR_B MS_B MS B->MS_B C Methyl 4-(dimethylamino)benzoate NMR_C NMR (1H, 13C) C->NMR_C IR_C FT-IR C->IR_C MS_C MS C->MS_C Table Tabulate Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR_A->Table IR_A->Table MS_A->Table NMR_B->Table IR_B->Table MS_B->Table NMR_C->Table IR_C->Table MS_C->Table Compare Comparative Analysis - Identify structural effects on spectra - Note similarities and differences Table->Compare Protocol Document Experimental Protocols Protocol->Compare Guide Publish Comparison Guide Compare->Guide

Caption: Workflow for Spectroscopic Data Comparison.

References

Advantages of using substituted aminobenzoates over other aromatic building blocks.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the selection of molecular building blocks is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the diverse array of aromatic scaffolds, substituted aminobenzoates have emerged as a particularly advantageous class of synthons. Their inherent structural features and versatile reactivity offer medicinal chemists a powerful toolkit for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides an objective comparison of substituted aminobenzoates against other aromatic building blocks, supported by experimental data and detailed protocols, to underscore their strategic value in contemporary drug development.

Substituted aminobenzoates offer a unique combination of functionalities: a nucleophilic amino group, an electrophilic carboxyl group (or its ester derivative), and an aromatic ring amenable to a variety of substitutions. This trifecta of reactive sites allows for the facile and controlled introduction of diverse chemical moieties, enabling the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies.[1][2] This versatility is a key advantage over simpler aromatic building blocks, such as substituted anilines or benzoic acids, which offer fewer points for synthetic elaboration.

Comparative Performance: Physicochemical and Biological Attributes

The true utility of a building block is ultimately measured by the performance of the molecules derived from it. Substituted aminobenzoates consistently contribute to favorable physicochemical and biological properties in the final drug candidates.

Physicochemical Properties

The substituents on the aminobenzoate ring can be strategically chosen to fine-tune critical drug-like properties such as lipophilicity (logP), solubility, and metabolic stability. For instance, the introduction of an isopropoxy group can increase lipophilicity, potentially enhancing cell permeability and target engagement.[1]

Building BlockMolecular Weight ( g/mol )Calculated LogPKey Physicochemical Contribution
Methyl 4-aminobenzoate 151.161.4Baseline aromatic building block
Methyl 4-amino-2-isopropoxybenzoate 209.242.3Increased lipophilicity for improved permeability[1]
Aniline 93.130.9Basic aromatic amine, lower lipophilicity
Benzoic Acid 122.121.87Acidic aromatic, moderate lipophilicity

Table 1: Comparison of Physicochemical Properties of Substituted Aminobenzoates and Other Aromatic Building Blocks.

Biological Activity: A Case Study in EGFR Inhibition

Substituted aminobenzoates are prominent scaffolds in the design of kinase inhibitors, a critical class of anti-cancer drugs.[1] The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and several successful EGFR inhibitors incorporate a substituted aminobenzoate or a closely related quinazoline core, which is often synthesized from an aminobenzoate precursor. The amino group of the aminobenzoate scaffold frequently serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[1]

CompoundAromatic CoreTarget(s)IC50 (nM) against A431 cells (EGFR overexpressing)
Erlotinib Quinazoline (from aminobenzoate precursor)EGFR0.1[3]
Gefitinib Quinazoline (from aminobenzoate precursor)EGFR0.08[3]
Lapatinib QuinazolineEGFR, HER20.16[3]
Aniline-based Src inhibitor 8-Anilinoimidazo[4,5-g]quinolineSrcPotent Src inhibition, but not directly comparable for EGFR

Table 2: Comparative Biological Activity of Kinase Inhibitors Derived from Different Aromatic Scaffolds. IC50 values represent the concentration required to inhibit 50% of the biological activity.

Experimental Protocols

To facilitate the practical application of substituted aminobenzoates, detailed experimental protocols for key synthetic transformations and biological assays are provided below.

Protocol 1: Synthesis of a Substituted Aminobenzoate Ester via Fischer Esterification

This protocol describes the synthesis of Ethyl 4-aminobenzoate (Benzocaine), a widely used local anesthetic, from 4-aminobenzoic acid.

Materials:

  • 4-aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid in absolute ethanol.

  • Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Reflux the mixture for 2-3 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Neutralize the solution with 10% sodium carbonate until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.

Expected Yield: 75-85%

Protocol 2: Synthesis of a Quinazoline Core from a Substituted Aminobenzoate Derivative

This protocol outlines a key step in the synthesis of many EGFR inhibitors, such as Erlotinib, involving the cyclization of a substituted aminobenzoate to form a quinazolinone. The synthesis of Erlotinib often starts from 3,4-dihydroxybenzoic acid, which is then nitrated and reduced to form a key 6-aminobenzoic acid derivative.[2]

Materials:

  • Methyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (an example of a substituted aminobenzoate intermediate)

  • Formamide

  • Ammonium formate

Procedure:

  • Heat a mixture of the substituted methyl aminobenzoate and formamide at reflux.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture and add water to precipitate the quinazolinone product.

  • Collect the solid by filtration, wash with water, and dry.

This quinazolinone can then be further elaborated through chlorination and subsequent nucleophilic aromatic substitution to yield the final EGFR inhibitor.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a common method to evaluate the potency of synthesized compounds against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the EGFR enzyme to each well and pre-incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate for a specified time at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Advantage: Pathways and Workflows

To further illustrate the role and advantages of substituted aminobenzoates, the following diagrams, generated using Graphviz (DOT language), depict a key signaling pathway targeted by aminobenzoate-derived inhibitors and a typical high-throughput screening workflow for discovering new lead compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Aminobenzoate-based Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by aminobenzoate-based drugs.

HTS_Workflow cluster_0 Library Preparation cluster_1 Screening cluster_2 Hit Validation & Optimization A Aminobenzoate Building Block Library B High-Throughput Synthesis of Diverse Compounds A->B C Compound Library Plates B->C D Primary Biochemical Screen (e.g., Kinase Assay) C->D E Hit Identification D->E F Dose-Response & IC50 Determination E->F G Secondary Cellular Assays F->G H Lead Optimization (SAR) G->H I Candidate Drug H->I

Caption: High-throughput screening workflow for an aminobenzoate-based compound library.

Conclusion

Substituted aminobenzoates represent a superior class of aromatic building blocks for drug discovery due to their inherent synthetic versatility, their ability to favorably influence physicochemical properties, and their proven track record in forming the core of highly effective therapeutic agents. The case of EGFR inhibitors clearly demonstrates how this scaffold can be leveraged to create potent and selective drugs. By providing a robust platform for SAR exploration and molecular optimization, substituted aminobenzoates will undoubtedly continue to be a cornerstone of medicinal chemistry for the foreseeable future.

References

The Influence of Isomerism: A Comparative Analysis of the Biological Activities of Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the amino group on the benzoic acid scaffold is a critical determinant of a compound's pharmacological profile. This guide provides a comprehensive comparison of the biological activities of compounds derived from ortho-, meta-, and para-aminobenzoate isomers. By examining their distinct mechanisms of action, supported by experimental data, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. The unique placement of the amino and carboxyl groups on the benzene ring imparts distinct physicochemical properties to each isomer, leading to significant variations in their biological activities.[1][2]

Key Biological Activities and Mechanisms of Action

Derivatives of the three aminobenzoate isomers exhibit distinct and valuable pharmacological profiles.

  • Ortho-Aminobenzoate (Anthranilic Acid) Derivatives: These compounds are most prominently recognized as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2]

  • Meta-Aminobenzoate Derivatives: This class of isomers is the least explored therapeutically.[2] However, recent studies have highlighted their potential as cholinesterase inhibitors, suggesting a possible role in the development of treatments for neurodegenerative diseases like Alzheimer's.

  • Para-Aminobenzoate (PABA) Derivatives: This isomer class boasts the most diverse range of applications. PABA itself is a crucial intermediate in the folate synthesis pathway in bacteria, making its derivatives effective antimicrobial agents, such as sulfonamide antibiotics.[1][2] Furthermore, PABA derivatives have been extensively investigated and developed as anticancer agents, local anesthetics, and UVB-absorbing agents in sunscreens.[1][2]

Comparative Efficacy: A Quantitative Overview

The following tables summarize key quantitative data, providing a comparative look at the efficacy of various aminobenzoate derivatives across different biological activities.

Table 1: Comparative Anticholinesterase Activity of Aminobenzoate Derivatives

Isomer PositionCompoundTarget EnzymeIC₅₀ (µM)
ortho-Benzoyl derivative of 2-aminobenzoic acidAcetylcholinesterase> 100
Benzoyl derivative of 2-aminobenzoic acidButyrylcholinesterase11.23 ± 0.12
meta-Benzoyl derivative of 3-aminobenzoic acidAcetylcholinesterase29.34 ± 0.15
Benzoyl derivative of 3-aminobenzoic acidButyrylcholinesterase2.67 ± 0.05
para-Benzoyl derivative of 4-aminobenzoic acidAcetylcholinesterase1.66 ± 0.03
Benzoyl derivative of 4-aminobenzoic acidButyrylcholinesterase4.19 ± 0.07

Data sourced from a comparative study on the cholinesterase inhibitory potential of aminobenzoic acid derivatives.

Table 2: Anticancer Activity of Para-Aminobenzoate Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Schiff base of PABAHepG2≥ 15.0
PABA/NOOVCAR-39.8 (GI₅₀)
Acrylamide-PABA analogMCF-71.83

Table 3: Antimicrobial Activity of Para-Aminobenzoate Derivatives

CompoundTarget OrganismMIC (µM)
Schiff base of PABAStaphylococcus aureus (MRSA)from 15.62
Schiff base of PABAMycobacterium spp.≥ 62.5
Cyanostyrylquinoxalinyl-based PABAVarious bacterial strains7.9–31

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis Ortho o-Aminobenzoic Acid COX COX Inhibition Assay Ortho->COX Cholinesterase Anticholinesterase Assay Ortho->Cholinesterase Meta m-Aminobenzoic Acid Meta->Cholinesterase Para p-Aminobenzoic Acid MTT Cytotoxicity (MTT Assay) Para->MTT MIC Antimicrobial (MIC Assay) Para->MIC Para->Cholinesterase IC50 IC₅₀ Determination COX->IC50 MTT->IC50 MIC_val MIC Determination MIC->MIC_val Cholinesterase->IC50 SAR Structure-Activity Relationship IC50->SAR MIC_val->SAR

General experimental workflow for comparing aminobenzoate derivatives.

cox_pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ COX->PGH2 Prostaglandins Prostaglandins (PGE₂, PGF₂α, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ortho_deriv ortho-Aminobenzoate Derivatives (NSAIDs) Ortho_deriv->COX Inhibition

Inhibition of the Cyclooxygenase (COX) pathway by ortho-aminobenzoate derivatives.

folate_pathway Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Para_deriv para-Aminobenzoate Derivatives (e.g., Sulfonamides) Para_deriv->DHPS Competitive Inhibition

Inhibition of the bacterial folate synthesis pathway by para-aminobenzoate derivatives.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against COX-1 and COX-2 enzymes.

  • Objective: To determine the IC₅₀ value of a test compound for COX-1 and COX-2 inhibition.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Colorimetric or fluorometric detection kit for prostaglandin E₂ (PGE₂).

  • Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

    • Add the test compound dilutions to the appropriate wells. Include wells for 100% enzyme activity (no inhibitor) and a background control (no enzyme).

    • Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a defined period (e.g., 10 minutes) at the reaction temperature.

    • Stop the reaction according to the detection kit instructions.

    • Quantify the amount of PGE₂ produced using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC₅₀ value.

Protocol 2: MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Objective: To determine the IC₅₀ value of a test compound against a specific cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., HepG2, MCF-7).

    • Cell culture medium and supplements.

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compound. Include untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Objective: To determine the MIC of a test compound against a specific microbial strain.

  • Materials:

    • Bacterial or fungal strain of interest.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Test compounds (dissolved in a suitable solvent).

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

    • In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium.

    • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion

The isomeric form of aminobenzoic acid is a fundamental factor that dictates the therapeutic potential of its derivatives. Derivatives of ortho-aminobenzoic acid are well-established as anti-inflammatory agents, while para-aminobenzoic acid derivatives have a broad spectrum of applications, including antimicrobial and anticancer therapies. The therapeutic potential of meta-aminobenzoic acid derivatives is an emerging area with significant opportunities for future research, particularly in the field of neurodegenerative diseases. This comparative guide underscores the critical importance of isomeric structure in drug design and provides a foundational resource for the continued exploration and development of therapeutic agents based on the aminobenzoic acid scaffold.

References

A Comparative Guide to the Synthesis of Methyl 4-(methylamino)benzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic pathway is a critical decision balancing cost, efficiency, and scalability. This guide provides a detailed cost-benefit analysis of two primary routes for the synthesis of Methyl 4-(methylamino)benzoate, a versatile intermediate in pharmaceutical manufacturing. Furthermore, it compares these pathways with the synthesis of a closely related analogue, Ethyl 4-(methylamino)benzoate, offering a broader perspective for process optimization.

Executive Summary

Two principal synthetic strategies for this compound are evaluated: Pathway 1, involving the N-methylation of Methyl 4-aminobenzoate, and Pathway 2, a two-step process commencing with the esterification of 4-fluorobenzoic acid followed by nucleophilic aromatic substitution with methylamine. A parallel analysis of the synthesis of Ethyl 4-(methylamino)benzoate via N-alkylation of Ethyl 4-aminobenzoate is also presented as a key alternative.

The N-methylation of Methyl 4-aminobenzoate (Pathway 1) emerges as a potentially more cost-effective route due to a shorter synthesis sequence, though this is highly dependent on the choice and cost of the methylating agent. The two-step pathway from 4-fluorobenzoic acid (Pathway 2) offers an alternative with potentially high yields but involves more steps and requires careful optimization of reaction conditions. The synthesis of the ethyl analogue provides a valuable benchmark, with its economic viability closely tied to the cost of the corresponding starting materials and alkylating agents.

Data Presentation: A Comparative Overview

The following tables summarize the estimated costs and yields for the synthesis of this compound and its ethyl analogue. Prices for reagents are based on currently available bulk pricing and are subject to variation.

Table 1: Cost and Yield Comparison for this compound Synthesis

PathwayStarting MaterialKey ReagentsOverall Yield (estimated)Estimated Cost per Mole of Product
Pathway 1: N-methylation Methyl 4-aminobenzoateMethyl Iodide, Base~70-80%Variable (highly dependent on methylating agent cost)
Dimethyl Sulfate, Base~70-80%Potentially lower than Methyl Iodide route
Pathway 2: From 4-fluorobenzoic acid 4-Fluorobenzoic AcidMethanol, Acid Catalyst, Methylamine~60-70%Moderate

Table 2: Cost and Yield Comparison for Ethyl 4-(methylamino)benzoate Synthesis (Alternative)

PathwayStarting MaterialKey ReagentsOverall Yield (estimated)Estimated Cost per Mole of Product
N-ethylation Ethyl 4-aminobenzoateEthyl Iodide, Base~70-80%Variable (highly dependent on ethylating agent cost)
Diethyl Sulfate, Base~70-80%Potentially lower than Ethyl Iodide route

Synthesis Pathway Diagrams

To visually represent the logical flow of the synthetic routes, the following diagrams have been generated.

Synthesis_Pathways cluster_0 This compound Synthesis cluster_1 Pathway 1: N-methylation cluster_2 Pathway 2: From 4-fluorobenzoic acid cluster_3 Alternative: Ethyl 4-(methylamino)benzoate Synthesis Methyl 4-aminobenzoate Methyl 4-aminobenzoate This compound This compound Methyl 4-aminobenzoate->this compound  Methylating Agent (e.g., CH3I or (CH3)2SO4), Base   4-Fluorobenzoic acid 4-Fluorobenzoic acid Methyl 4-fluorobenzoate Methyl 4-fluorobenzoate 4-Fluorobenzoic acid->Methyl 4-fluorobenzoate  Methanol, Acid Catalyst   Methyl 4-fluorobenzoate->this compound  Methylamine   Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Ethyl 4-(methylamino)benzoate Ethyl 4-(methylamino)benzoate Ethyl 4-aminobenzoate->Ethyl 4-(methylamino)benzoate  Ethylating Agent (e.g., C2H5I or (C2H5)2SO4), Base  

Caption: Synthetic pathways for this compound and an ethyl analogue.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Pathway 1: N-methylation of Methyl 4-aminobenzoate

Objective: To synthesize this compound via direct methylation of Methyl 4-aminobenzoate.

Materials:

  • Methyl 4-aminobenzoate

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or other suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 4-aminobenzoate (1 equivalent) in acetone.

  • Addition of Base: Add potassium carbonate (1.5 equivalents).

  • Addition of Methylating Agent: Slowly add dimethyl sulfate or methyl iodide (1.1 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Pathway 2: Synthesis from 4-Fluorobenzoic Acid

Step 2a: Esterification of 4-Fluorobenzoic Acid

Objective: To synthesize Methyl 4-fluorobenzoate.

Materials:

  • 4-Fluorobenzoic acid

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 4-Fluorobenzoic acid (1 equivalent) in an excess of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution. Extract the product with dichloromethane. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Methyl 4-fluorobenzoate.

Step 2b: Nucleophilic Aromatic Substitution

Objective: To synthesize this compound.

Materials:

  • Methyl 4-fluorobenzoate

  • Aqueous methylamine solution (e.g., 40%)

  • Dimethyl sulfoxide (DMSO) (optional, as co-solvent)

Procedure:

  • Reaction Setup: In a sealed pressure vessel, combine Methyl 4-fluorobenzoate (1 equivalent) with an excess of aqueous methylamine solution. DMSO can be used as a co-solvent to aid solubility.

  • Reaction: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Alternative: Synthesis of Ethyl 4-(methylamino)benzoate

Objective: To synthesize Ethyl 4-(methylamino)benzoate via N-ethylation of Ethyl 4-aminobenzoate.

Materials:

  • Ethyl 4-aminobenzoate (Benzocaine)

  • Diethyl sulfate ((C₂H₅)₂SO₄) or Ethyl iodide (C₂H₅I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Standard work-up and purification reagents as in Pathway 1.

Procedure:

The procedure is analogous to Pathway 1, substituting Methyl 4-aminobenzoate with Ethyl 4-aminobenzoate and the methylating agent with an ethylating agent (diethyl sulfate or ethyl iodide).

Concluding Remarks

The choice of the optimal synthesis pathway for this compound depends on a multi-faceted analysis of raw material costs, reaction yields, process complexity, and scalability. While N-methylation of readily available Methyl 4-aminobenzoate appears to be a more direct and potentially cheaper route, the cost and handling of methylating agents are significant considerations. The synthesis from 4-fluorobenzoic acid, although longer, may offer advantages in terms of starting material cost and availability. The comparative synthesis of Ethyl 4-(methylamino)benzoate highlights that similar cost-benefit considerations apply to analogous compounds, where the price of the corresponding starting materials and alkylating agents are the primary drivers of the final product cost. For industrial applications, a thorough process optimization and a detailed economic analysis of each step are crucial for making an informed decision.

Validating the Structure of Methyl 4-(methylamino)benzoate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2][3] This guide provides an objective comparison of three powerful two-dimensional nuclear magnetic resonance (2D NMR) techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of Methyl 4-(methylamino)benzoate. The synergistic application of these methods provides a comprehensive and definitive elucidation of the molecule's atomic connectivity.[4]

Structural Elucidation Workflow

The validation of this compound's structure using 2D NMR follows a logical progression. Initially, 1D ¹H and ¹³C NMR spectra are acquired to identify the basic proton and carbon environments. Subsequently, a series of 2D NMR experiments are performed to establish connectivity between these nuclei. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, ultimately assembling the molecular puzzle.

Caption: Workflow for structural validation using 2D NMR.

Data Presentation: Predicted 2D NMR Correlations

The following tables summarize the expected correlations for this compound based on established chemical shift principles and data from structurally related compounds.

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)Interpretation
H-2/H-6 (Aromatic)H-3/H-5 (Aromatic)Vicinal coupling between adjacent aromatic protons.
H-3/H-5 (Aromatic)H-2/H-6 (Aromatic)Reciprocal vicinal coupling.
NH (Amine)N-CH₃ (Methyl)Potential weak coupling, may not always be observed.

Table 2: Predicted ¹H-¹³C HSQC Correlations

Carbon (δ, ppm)Correlating Proton(s) (δ, ppm)Interpretation
C-2/C-6 (Aromatic CH)H-2/H-6 (Aromatic)Direct one-bond correlation.
C-3/C-5 (Aromatic CH)H-3/H-5 (Aromatic)Direct one-bond correlation.
O-CH₃ (Ester)H of O-CH₃Direct one-bond correlation.
N-CH₃ (Amine)H of N-CH₃Direct one-bond correlation.

Table 3: Predicted ¹H-¹³C HMBC Correlations

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)Interpretation (Number of Bonds)
H-2/H-6 (Aromatic)C-4 (Aromatic C-N), C=O (Ester Carbonyl)Long-range coupling (2 and 3 bonds).
H-3/H-5 (Aromatic)C-1 (Aromatic C-C=O)Long-range coupling (2 bonds).
O-CH₃ (Ester)C=O (Ester Carbonyl)Long-range coupling (2 bonds).
N-CH₃ (Amine)C-4 (Aromatic C-N), C-3/C-5 (Aromatic CH)Long-range coupling (2 and 3 bonds).
NH (Amine)C-4 (Aromatic C-N), C-3/C-5 (Aromatic CH)Long-range coupling (2 and 3 bonds).

Experimental Protocols

Sample Preparation: this compound (approximately 10-20 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

¹H-¹H COSY: The COSY experiment is performed using a standard gradient-selected pulse sequence. Key parameters include a spectral width of 12 ppm in both dimensions, 2048 data points in the direct dimension (F2), and 256 increments in the indirect dimension (F1). A relaxation delay of 1.5 seconds is used.

¹H-¹³C HSQC: The gradient-selected HSQC experiment is optimized for a one-bond coupling constant (¹JCH) of 145 Hz. The spectral width is 12 ppm in the proton dimension (F2) and 200 ppm in the carbon dimension (F1). Data is acquired with 2048 points in F2 and 256 increments in F1.

¹H-¹³C HMBC: The gradient-selected HMBC experiment is optimized for long-range coupling constants of 8 Hz. The spectral widths are the same as for the HSQC experiment. A low-pass filter is used to suppress one-bond correlations. The relaxation delay is set to 2.0 seconds.

Comparative Analysis of 2D NMR Techniques

  • COSY: This experiment is fundamental for establishing proton-proton spin systems. In this compound, the key correlation will be between the aromatic protons on adjacent carbons, confirming the substitution pattern of the benzene ring.[5][6]

  • HSQC: The HSQC spectrum provides unambiguous one-bond correlations between protons and the carbons to which they are directly attached.[7][8] This is crucial for assigning the chemical shifts of the protonated carbons in the molecule, such as those in the aromatic ring and the two methyl groups.

  • HMBC: The HMBC experiment is arguably the most powerful for elucidating the overall carbon skeleton by revealing correlations between protons and carbons that are two or three bonds apart.[4][7] For this compound, key HMBC correlations would include the correlation from the ester methyl protons to the carbonyl carbon, and from the N-methyl protons to the aromatic carbon at the point of attachment (C4). These correlations definitively link the substituent groups to the benzene ring.

By combining the information from these three experiments, a complete and confident structural assignment of this compound can be achieved, leaving no ambiguity in the connectivity of the atoms. This rigorous approach is essential for regulatory submissions and ensuring the quality and integrity of pharmaceutical products.[3][9]

References

A Comparative Analysis of the Physicochemical Properties of Methyl 4-(methylamino)benzoate and Its Ortho and Meta Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of Methyl 4-(methylamino)benzoate (para-isomer) with its ortho- and meta-isomers, Methyl 2-(methylamino)benzoate and Methyl 3-(methylamino)benzoate. Understanding the distinct characteristics of these positional isomers is crucial for applications in medicinal chemistry, materials science, and synthetic organic chemistry, where subtle changes in molecular structure can significantly impact a compound's behavior.

The positioning of the methylamino group on the benzene ring relative to the methyl ester functionality imparts unique properties to each isomer, influencing factors such as melting point, boiling point, solubility, and electronic properties. This document summarizes key experimental data to facilitate informed decisions in research and development.

Comparative Physicochemical Data

The following table summarizes the available physicochemical properties for the ortho-, meta-, and para-isomers of Methyl (methylamino)benzoate. It is important to note that comprehensive experimental data for the meta-isomer is limited in publicly accessible databases.

PropertyMethyl 2-(methylamino)benzoate (Ortho)Methyl 3-(methylamino)benzoate (Meta)This compound (Para)
CAS Number 85-91-6Not readily available18358-63-9
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol 165.19 g/mol 165.19 g/mol
Melting Point 17-19 °CData not available92-98 °C[1]
Boiling Point 256 °CData not availableData not available
Density 1.126 g/mL at 25 °CData not availableData not available
Water Solubility 329.792 mg/L at 30 °CData not available1.2 g/L at 25 °C
Solubility (Other) Miscible with ethanol, DMSO, and diethyl etherData not availableData not available
pKa (Predicted) 2.80 ± 0.10Data not availableData not available
LogP 2.81-3.08 (at 25 °C)Data not availableData not available

Discussion of Physicochemical Properties

The significant difference in melting points between the ortho- and para-isomers highlights the influence of molecular symmetry and intermolecular forces. The higher melting point of the para-isomer (92-98 °C) compared to the ortho-isomer (17-19 °C) can be attributed to its more symmetrical structure, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular interactions that require more energy to overcome.

In terms of solubility, the para-isomer exhibits greater water solubility (1.2 g/L) than the ortho-isomer (0.33 g/L). This could be due to a combination of factors, including the potential for the para-isomer to form more effective hydrogen bonds with water molecules without the steric hindrance present in the ortho-isomer.

Due to the lack of available data for the meta-isomer, a direct comparison of its properties is not possible at this time.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties discussed in this guide.

Melting Point Determination

The melting point of a solid organic compound is determined by packing a small amount of the powdered substance into a capillary tube and heating it in a calibrated melting point apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is determined by placing a small amount of the liquid in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point. This method is suitable for small sample quantities.

Solubility Determination

To determine the solubility of a compound in a specific solvent, a small, accurately weighed amount of the solute is added to a known volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then determined by a suitable analytical method, such as spectroscopy or chromatography, to quantify the solubility.

pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration. This involves dissolving the compound in a suitable solvent and titrating it with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. A common method for its determination is the shake-flask method. A known amount of the compound is dissolved in a mixture of octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations in the octanol and water phases.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative analysis of the physicochemical properties of the isomers.

G Comparative Analysis Workflow cluster_isomers Isomers of Methyl (methylamino)benzoate cluster_properties Physicochemical Properties cluster_data Data Analysis and Comparison Ortho Ortho-isomer (Methyl 2-(methylamino)benzoate) MeltingPoint Melting Point Ortho->MeltingPoint BoilingPoint Boiling Point Ortho->BoilingPoint Solubility Solubility Ortho->Solubility pKa pKa Ortho->pKa LogP LogP Ortho->LogP Meta Meta-isomer (Methyl 3-(methylamino)benzoate) Meta->MeltingPoint Meta->BoilingPoint Meta->Solubility Meta->pKa Meta->LogP Para Para-isomer (this compound) Para->MeltingPoint Para->BoilingPoint Para->Solubility Para->pKa Para->LogP Comparison Tabular Comparison of Data MeltingPoint->Comparison BoilingPoint->Comparison Solubility->Comparison pKa->Comparison LogP->Comparison Conclusion Structure-Property Relationship Analysis Comparison->Conclusion

Caption: Workflow for comparing the physicochemical properties of isomers.

References

A Researcher's Guide to Methyl 4-(methylamino)benzoate: Sourcing, Comparison, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical building blocks is a critical step that dictates the trajectory of a research project. Methyl 4-(methylamino)benzoate, a substituted aniline derivative, is a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of where to obtain a Certificate of Analysis (COA) for this compound, compares it with a primary alternative, and provides detailed experimental protocols for its use.

Locating a Certificate of Analysis (COA)

A Certificate of Analysis is crucial for verifying the identity, purity, and quality of a chemical reagent. For this compound (CAS No: 18358-63-9), researchers can typically obtain a COA directly from the supplier's website. Reputable chemical suppliers provide lot-specific COAs that detail the results of their quality control testing.

Leading suppliers where a COA for this compound can be found include:

  • Thermo Scientific Chemicals (formerly Alfa Aesar): COAs are available for download from their product pages.[1][2]

  • Sigma-Aldrich (AldrichCPR): Provides access to Certificates of Analysis and Certificates of Origin through their online documentation portal.[3]

  • Biosynth: Offers a "CoA Search" feature on their website for specific batches.[4]

  • Matrix Scientific: A sample COA is available for viewing on their website, with lot-specific documents provided upon purchase.[5]

  • Pharmaffiliates: Researchers can enquire for a sample COA and Material Safety Data Sheet (MSDS).[6]

  • BLD Pharm: The company website includes a "COA Inquiry" service for its products.[7]

When sourcing this chemical, it is imperative to review the COA to ensure the purity meets the requirements of the intended experiment, as impurities can significantly impact reaction outcomes and biological testing results.

Comparison with a Key Alternative: Methyl 4-aminobenzoate

In the realm of medicinal chemistry, this compound is often used as a scaffold or building block. Its closest and most common alternative is its parent compound, Methyl 4-aminobenzoate. The primary structural difference is the presence of a methyl group on the nitrogen atom in this compound. This seemingly minor modification can influence the compound's physicochemical properties and reactivity.

Physicochemical Properties Comparison

The N-methyl group slightly increases the molecular weight and lipophilicity (as indicated by the calculated LogP) of the molecule. This can affect its solubility in different solvents and potentially influence the pharmacokinetic properties of downstream compounds in drug discovery.

PropertyThis compound Methyl 4-aminobenzoate
CAS Number 18358-63-9[3]619-45-4[8]
Molecular Formula C₉H₁₁NO₂[3]C₈H₉NO₂[8]
Molecular Weight 165.19 g/mol [3]151.16 g/mol [8]
Melting Point 94 °C[4]110-111 °C
Calculated LogP 1.80 (approx.)1.39 (approx.)
Appearance White to off-white solidWhite solid

Note: LogP values are estimations and can vary based on the calculation method.

Performance and Reactivity Comparison

While direct head-to-head quantitative studies are sparse in the literature, the structural differences allow for well-grounded inferences on their comparative performance in common synthetic reactions, such as N-acylation.

  • Nucleophilicity: The N-methyl group is electron-donating, which generally increases the electron density on the nitrogen atom. This makes the secondary amine of this compound more nucleophilic than the primary amine of Methyl 4-aminobenzoate. This could lead to faster reaction rates in nucleophilic substitution or addition reactions.

  • Steric Hindrance: Conversely, the methyl group introduces steric bulk around the nitrogen atom. In reactions with sterically demanding electrophiles, this can hinder the approach of the reagent and may lead to slower reaction rates or lower yields compared to the less hindered primary amine of Methyl 4-aminobenzoate.

  • Product Characteristics: Acylation of Methyl 4-aminobenzoate results in a secondary amide with an N-H bond, which can act as a hydrogen bond donor. In contrast, acylation of this compound yields a tertiary amide, which lacks a hydrogen bond-donating proton. This difference is significant in drug design, as the ability to form hydrogen bonds is a key factor in molecular recognition and binding to biological targets.

Experimental Protocols

The following is a detailed methodology for a representative N-acylation reaction, a common application for these building blocks in the synthesis of bioactive molecules like kinase inhibitors.

General Protocol for N-Acylation with an Acyl Chloride

This procedure is applicable to both this compound and its primary amine analog, with minor adjustments potentially needed for reaction time based on reactivity.

Materials:

  • This compound or Methyl 4-aminobenzoate (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution to act as a base to neutralize the HCl byproduct.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-acylated product.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and the logical use of these building blocks in drug discovery.

G cluster_setup Reaction Setup cluster_workup Workup & Purification start Dissolve Aminobenzoate (1.0 eq) and TEA (1.2 eq) in DCM cool Cool to 0 °C (Ice Bath) start->cool add Add Acyl Chloride (1.1 eq) Dropwise cool->add react Stir at Room Temp (2-6h, Monitor by TLC) add->react quench Quench with Water react->quench extract Wash with 1M HCl, NaHCO3, Brine quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Purify (Chromatography or Recrystallization) dry->purify end end purify->end Final Product

Caption: Experimental workflow for N-acylation of an aminobenzoate ester.

SAR_Logic cluster_scaffolds Core Building Blocks cluster_reagents Diverse Reagents (R-COCl) cluster_library Synthesized Compound Library cluster_testing Biological Testing scaffold1 This compound (Secondary Amine) lib1 Library A (Tertiary Amides) scaffold1->lib1 scaffold2 Methyl 4-aminobenzoate (Primary Amine) lib2 Library B (Secondary Amides) scaffold2->lib2 r1 R1-COCl r1->lib1 r1->lib2 r2 R2-COCl r2->lib1 r2->lib2 r3 ... test Assay for Biological Activity (e.g., Kinase Inhibition IC50) lib1->test lib2->test sar Structure-Activity Relationship (SAR) Analysis test->sar

Caption: Logical workflow for building block application in SAR studies.

References

Sourcing and Validating High-Purity Methyl 4-(methylamino)benzoate for GMP Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating under Good Manufacturing Practice (GMP) guidelines, the procurement and validation of high-purity starting materials are critical steps that underpin the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Methyl 4-(methylamino)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an objective comparison of sourcing considerations and validation methodologies for this crucial building block, complete with supporting experimental protocols and data presentation.

Sourcing GMP-Grade this compound: A Comparative Overview

Selecting a supplier for a critical raw material in a GMP environment extends beyond mere availability and cost. A robust supplier qualification program is paramount. Key differentiators among suppliers include the comprehensiveness of their quality systems, the transparency of their documentation, and their capacity for consistent production. Below is a comparative table outlining typical specifications from reputable GMP-compliant suppliers.

Data Presentation: Comparison of Supplier Specifications

ParameterSupplier A (Premium GMP)Supplier B (Standard GMP)Supplier C (Research Grade Plus)
Purity (HPLC Area %) ≥ 99.8%≥ 99.5%≥ 99.0%
Identification Conforms to ¹H NMR, ¹³C NMR, and IR spectra of reference standardConforms to ¹H NMR and IR spectra of reference standardConforms to ¹H NMR spectrum
Individual Impurity ≤ 0.05%≤ 0.10%≤ 0.20%
Total Impurities ≤ 0.15%≤ 0.30%≤ 0.50%
Residual Solvents Meets ICH Q3C limitsMeets ICH Q3C limitsNot specified
Heavy Metals ≤ 10 ppm≤ 20 ppmNot specified
GMP Documentation Full GMP documentation, including detailed Certificate of Analysis (CoA), TSE/BSE statement, and audit supportStandard GMP CoA, TSE/BSE statement available on requestBasic CoA

Alternatives and Comparative Performance

While direct, drop-in replacements for this compound are synthesis-dependent, alternative building blocks can be considered for achieving similar molecular scaffolds. The choice of an alternative often involves a trade-off between the number of synthetic steps, overall yield, and the impurity profile of the final compound. Aromatic amines are foundational in a vast number of biologically active molecules.[1]

For instance, in the synthesis of certain APIs, one might consider starting from a different aniline derivative and introducing the methyl and ester functionalities in subsequent steps.

Alternative Starting MaterialKey AdvantagesKey DisadvantagesImpact on Synthesis
4-Aminobenzoic acid Readily available and cost-effective.Requires additional steps for N-methylation and esterification, potentially lowering overall yield.May introduce different process-related impurities.
Methyl 4-aminobenzoate Commercially available; requires only N-methylation.N-methylation can sometimes lead to over-alkylation, requiring careful process control.Potential for di-methylated impurities.
Ethyl 4-(methylamino)benzoate Structurally similar; may be a suitable alternative if the ethyl ester is acceptable in the downstream process.Different ester group may affect reaction kinetics and solubility.Requires evaluation of the ethyl ester's impact on the final API.

The synthesis of complex molecules like Lidocaine often starts from precursors such as 2,6-dimethylaniline, highlighting how the choice of a substituted aniline is fundamental to the overall synthetic strategy.[2][3][4]

Experimental Protocols for Validation

In-house validation of incoming raw materials is a GMP requirement. The following are representative protocols for the analysis of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from its potential process-related impurities. HPLC is a cornerstone of pharmaceutical analysis for determining purity and profiling impurities.[5]

  • Instrumentation:

    • HPLC system with a UV detector (e.g., PDA or single wavelength)

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (or other suitable modifier)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution.

    • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same diluent to a concentration of 0.1 mg/mL.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Data Processing: Determine the area percent of the main peak in the sample chromatogram to assess purity. Identify and quantify any impurities by comparing their retention times and response factors relative to the main peak.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of a compound's structure and is a critical component of GMP characterization.[6][7][8]

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • 5 mm NMR tubes

  • Reagents:

    • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

    • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • Data Acquisition: Acquire a ¹H NMR spectrum. If further structural elucidation is needed, acquire a ¹³C NMR spectrum.

    • Data Processing and Interpretation: Process the spectrum (Fourier transform, phase, and baseline correction). Compare the chemical shifts, splitting patterns, and integrations of the acquired spectrum with the known spectrum of this compound to confirm its identity. Expected ¹H NMR signals in CDCl₃ would include singlets for the methyl ester and N-methyl groups, and doublets for the aromatic protons.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the sourcing and validation process.

Sourcing_and_Validation_Workflow Sourcing and Validation Workflow for GMP Starting Material start Start: Identify Need for This compound supplier_id Identify Potential GMP Suppliers start->supplier_id request_info Request Quotations, Specifications, and Sample CoAs supplier_id->request_info supplier_audit Conduct Supplier Audit (Paper-based or On-site) request_info->supplier_audit select_supplier Select Primary and Secondary Suppliers supplier_audit->select_supplier po Place Purchase Order select_supplier->po receive_material Receive Material and Supplier's CoA po->receive_material in_house_testing Perform In-house Analysis (HPLC, NMR, etc.) receive_material->in_house_testing compare_results Compare In-house Data with Supplier's CoA in_house_testing->compare_results release_material Release Material for GMP Synthesis compare_results->release_material Results Match reject_material Reject Material and Initiate Supplier CAPA compare_results->reject_material Discrepancy Found end End release_material->end reject_material->supplier_id Re-evaluate Suppliers

Caption: Workflow for sourcing and qualifying a GMP starting material.

Supplier_Selection_Decision_Tree Supplier Selection Decision Tree q1 Is supplier GMP certified? q2 Does CoA meet pre-defined specifications (Purity > 99.8%)? q1->q2 Yes reject Reject Supplier q1->reject No q3 Does analytical sample pass in-house validation? q2->q3 Yes q2->reject No q4 Is pricing and lead time acceptable? q3->q4 Yes q3->reject No approve Approve Supplier q4->approve Yes q4->reject No

Caption: Decision tree for the qualification of a new supplier.

References

A Comparative Analysis of Methyl 4-(methylamino)benzoate and its Nitro-Substituted Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on the synthesis, properties, and biological activities of Methyl 4-(methylamino)benzoate and its nitro-substituted derivatives.

This guide provides a comparative overview of this compound and its mono- and di-nitro analogs, focusing on their chemical synthesis, physicochemical properties, and reported biological activities. The introduction of nitro groups to the aromatic ring is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule, which can significantly impact its biological function. This document aims to consolidate available data to assist researchers in the fields of organic synthesis, pharmacology, and drug discovery.

Physicochemical Properties

The addition of one or two nitro groups to the this compound core structure significantly alters its physicochemical properties. The strong electron-withdrawing nature of the nitro group influences the electron density of the aromatic ring and the basicity of the methylamino group.

PropertyThis compoundMethyl 4-(methylamino)-3-nitrobenzoateMethyl 4-(methylamino)-3,5-dinitrobenzoate (Propyl ester)
CAS Number 18358-63-9[1]36242-50-9[2]140352322-28-4[3]
Molecular Formula C₉H₁₁NO₂[1]C₉H₁₀N₂O₄[4]C₁₁H₁₃N₃O₆[3]
Molecular Weight 165.19 g/mol [1]210.19 g/mol [4]299.24 g/mol [3]
Appearance Solid[4]Solid[4]Not specified
Melting Point 94 °C[5]Not specifiedNot specified

Synthesis of this compound and its Nitro-Substituted Analogs

The synthetic pathways to this compound and its nitro-analogs typically involve standard aromatic substitution and functional group manipulations.

Synthesis of this compound

A common route to this compound involves the esterification of 4-(methylamino)benzoic acid.

4-(methylamino)benzoic_acid 4-(methylamino)benzoic acid Methyl_4_methylaminobenzoate This compound 4-(methylamino)benzoic_acid->Methyl_4_methylaminobenzoate Esterification Methanol Methanol (CH3OH) Methanol->Methyl_4_methylaminobenzoate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Methyl_4_methylaminobenzoate

Fig. 1: Synthesis of this compound.
Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate

The synthesis of the mono-nitro analog can be achieved through the nitration of a suitable precursor, followed by esterification. A common starting material is 4-chloro-3-nitrobenzoic acid.

4_chloro_3_nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid 4_methylamino_3_nitrobenzoic_acid 4-(methylamino)-3-nitrobenzoic acid 4_chloro_3_nitrobenzoic_acid->4_methylamino_3_nitrobenzoic_acid Nucleophilic Aromatic Substitution Methylamine Methylamine (CH3NH2) Methylamine->4_methylamino_3_nitrobenzoic_acid Methyl_4_methylamino_3_nitrobenzoate Methyl 4-(methylamino)-3-nitrobenzoate 4_methylamino_3_nitrobenzoic_acid->Methyl_4_methylamino_3_nitrobenzoate Esterification Methanol Methanol (CH3OH) Methanol->Methyl_4_methylamino_3_nitrobenzoate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Methyl_4_methylamino_3_nitrobenzoate

Fig. 2: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate.
Proposed Synthesis of Methyl 4-(methylamino)-3,5-dinitrobenzoate

While a direct synthetic protocol for Methyl 4-(methylamino)-3,5-dinitrobenzoate was not found in the reviewed literature, a plausible route can be proposed based on the nitration of a suitable precursor. An improved nitration method for a similar compound, 4-butyrylamino-3-methylbenzoate, involves using fuming nitric acid at low temperatures, which could potentially be adapted for the dinitration of this compound.[6]

Methyl_4_methylaminobenzoate This compound Methyl_4_methylamino_3_5_dinitrobenzoate Methyl 4-(methylamino)-3,5-dinitrobenzoate Methyl_4_methylaminobenzoate->Methyl_4_methylamino_3_5_dinitrobenzoate Dinitration Fuming_Nitric_Acid Fuming Nitric Acid (HNO3) Fuming_Nitric_Acid->Methyl_4_methylamino_3_5_dinitrobenzoate Sulfuric_Acid Sulfuric Acid (H2SO4) Sulfuric_Acid->Methyl_4_methylamino_3_5_dinitrobenzoate

Fig. 3: Proposed synthesis of Methyl 4-(methylamino)-3,5-dinitrobenzoate.

Experimental Protocols

General Synthesis of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid[7]
  • A mixture of 4-chloro-3-nitrobenzoic acid and a 25% aqueous solution of methylamine is heated to reflux for 3-5 hours.

  • The reaction mixture is then cooled to 15 °C.

  • The pH of the solution is adjusted to 3 with acetic acid to precipitate the product.

  • The resulting yellow solid, 4-(methylamino)-3-nitrobenzoic acid, is collected by filtration.

General Esterification to form Methyl 4-(methylamino)-3-nitrobenzoate
  • 4-(methylamino)-3-nitrobenzoic acid is dissolved in methanol.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is refluxed for several hours.

  • After cooling, the product is isolated by standard workup procedures, which may include neutralization, extraction, and purification by chromatography or recrystallization.

Comparative Biological Activity

The introduction of nitro groups is known to impart a range of biological activities to organic molecules. Here, we compare the available data on the cytotoxicity and antifungal properties of this compound and its nitro-substituted analogs.

Cytotoxicity

A study evaluated the in vitro cytotoxicity of this compound against human cell lines.[7] The half-maximal lethal concentration (LC50) values were determined, providing a quantitative measure of its cytotoxic potential.[7]

CompoundCell LineLC50 (mM)
This compoundHEK293 (Human embryonic kidney)> 11
This compoundCACO2 (Human colorectal adenocarcinoma)~7.3
This compoundSH-SY5Y (Human neuroblastoma)> 11

Note: No direct comparative cytotoxicity data was found for the nitro-substituted analogs in the reviewed literature.

Antifungal Activity

While direct comparative antifungal data for this compound and its precise nitro-analogs is limited, studies on closely related compounds provide valuable insights. A study on methyl 3-methyl-4-nitrobenzoate and its derivatives demonstrated significant antifungal activity against various Candida species.[8][9][10] Additionally, methyl 3,5-dinitrobenzoate has been shown to be effective against Candida albicans.[11][12][13]

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondii 20739 µM[8]
Methyl 3,5-dinitrobenzoateCandida albicans ATCC 900281.10 mM[11]
Methyl 3,5-dinitrobenzoateCandida albicans PLA50.27 mM[11]
Methyl 3,5-dinitrobenzoateCandida albicans PLA150.27 mM[11]

Note: The data for Methyl 3-methyl-4-nitrobenzoate is presented as a close analog to the mono-nitro compound of interest. No direct antifungal data was found for this compound.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)[8]
  • Cell Seeding: Human cell lines (e.g., HEK293, CACO2, SH-SY5Y) are seeded in 96-well plates at a density of approximately 4 x 10⁴ cells per well and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubated for 48 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Antifungal Susceptibility Testing (Broth Microdilution)[9][12]
  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable medium (e.g., RPMI-1640) to a specific concentration.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microplate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.

Signaling Pathway and Experimental Workflow

The biological activity of nitroaromatic compounds is often linked to their ability to undergo enzymatic reduction within cells, leading to the generation of reactive nitrogen species and subsequent cellular damage.

cluster_cell Fungal/Cancer Cell Nitro_Compound Nitroaromatic Compound (e.g., Nitro-substituted Benzoate) Nitroreductase Nitroreductase Enzymes Nitro_Compound->Nitroreductase Enzymatic Reduction Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->Reactive_Species Cellular_Targets Cellular Macromolecules (DNA, Proteins, Lipids) Reactive_Species->Cellular_Targets Interaction with Cell_Damage Oxidative Stress & Cellular Damage Cellular_Targets->Cell_Damage Apoptosis Apoptosis/Cell Death Cell_Damage->Apoptosis Start Start: Compound Synthesis & Characterization Physicochemical Physicochemical Characterization Start->Physicochemical Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Antifungal_Assay Antifungal Susceptibility Testing (e.g., Broth Microdilution) Start->Antifungal_Assay Comparison Comparative Analysis of Analogs Physicochemical->Comparison Data_Analysis Data Analysis (LC50 / MIC Determination) Cytotoxicity_Assay->Data_Analysis Antifungal_Assay->Data_Analysis Data_Analysis->Comparison Conclusion Conclusion & Future Directions Comparison->Conclusion

References

Safety Operating Guide

Proper Disposal of Methyl 4-(methylamino)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 4-(methylamino)benzoate, ensuring compliance with safety regulations and minimizing environmental impact.

Physicochemical and Hazard Data

A thorough understanding of the properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₉H₁₁NO₂
CAS Number 18358-63-9[1]
Hazard Classifications
Skin Corrosion/IrritationCategory 2[2]
Serious Eye Damage/IrritationCategory 2[2]
Incompatible Materials Strong oxidizing agents, Strong bases, Strong acids[2]

Disposal Procedures

The primary recommendation for the disposal of this compound is to entrust it to a licensed waste disposal company.[3] All disposal activities must be in accordance with local and national regulations.[3] Do not dispose of this chemical into drains or the environment.[4][5]

Spill Management:

In the event of a spill, prevent further leakage if it is safe to do so.[1] Avoid dust formation.[1] Collect the spilled material using an inert absorbent (e.g., sand, silica gel, vermiculite) and place it into a suitable, labeled container for disposal.[4][5] Ensure the container is tightly closed.[4]

Personal Protective Equipment (PPE):

When handling this compound for disposal, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles.[1]

  • Skin Protection: Wear protective gloves and impervious clothing.[1][4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Always wash hands thoroughly after handling the chemical.[2][4]

The following workflow diagram outlines the key steps for the proper disposal of this compound.

start Start: Unwanted This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Step 2: Securely Contain Waste in a Labeled, Closed Container ppe->containerize storage Step 3: Store in a Cool, Dry, Well-Ventilated Area containerize->storage disposal Step 4: Arrange for Disposal by a Licensed Waste Contractor storage->disposal end End: Proper Disposal Complete disposal->end

Disposal Workflow for this compound

First-Aid Measures

In case of accidental exposure, follow these first-aid procedures:

  • After Inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen.[4] Seek medical attention if symptoms occur.[2]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing.[4] If skin irritation persists, seek medical advice.[2][4]

  • After Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing for at least 15 minutes and seek medical attention.[2]

  • After Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting.[3] Immediately call a poison center or doctor.[3]

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling Methyl 4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling Methyl 4-(methylamino)benzoate (CAS: 10541-83-0). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Standards
Eye/Face Protection Wear tightly fitting safety goggles.Conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.NIOSH (US) or EN 149 (EU) approved.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated place.[1]

  • Safe Handling Practices: Avoid the formation of dust.[1]

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

Disposal:

  • Procedure: Collect and arrange for disposal.[1] Waste material must be disposed of in accordance with national and local regulations.[2]

  • Contaminated Packaging: Handle uncleaned containers like the product itself.[2]

Emergency Procedures: First-Aid Measures

In case of exposure, follow these first-aid measures immediately:

  • If Inhaled: Move the victim into fresh air.

  • Following Skin Contact: Take off contaminated clothing immediately.

  • Following Eye Contact: Rinse with pure water for at least 15 minutes.

  • Following Ingestion: Rinse mouth with water.

Safe Handling Workflow

The following diagram outlines the step-by-step procedure for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation A->B C Don appropriate PPE: - Safety Goggles - Impervious Clothing - Gloves B->C D Weigh/handle chemical in a designated area C->D E Avoid dust formation D->E F Keep container tightly closed when not in use E->F G Decontaminate work surfaces F->G H Remove and dispose of PPE correctly G->H J Dispose of chemical waste according to regulations G->J I Wash hands thoroughly H->I

Caption: Workflow for safely handling this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.